Product packaging for Isobutylparaben(Cat. No.:CAS No. 4247-02-3)

Isobutylparaben

Cat. No.: B030021
CAS No.: 4247-02-3
M. Wt: 194.23 g/mol
InChI Key: XPJVKCRENWUEJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isobutyl 4-hydroxybenzoate, a member of the parabens ester family, is a significant compound in scientific research primarily utilized for its potent antimicrobial and preservative properties. Its core mechanism of action involves the disruption of microbial cell membrane integrity and the inhibition of essential enzymatic processes, particularly those involving membrane-bound proteins. This action makes it a valuable agent in studies focused on controlling microbial growth in laboratory settings, including the preservation of cell cultures, buffers, and other aqueous-based research reagents. Beyond microbiology, its applications extend to material science, where it serves as a chemical intermediate in polymer synthesis and a stabilizer in various industrial formulations. Researchers also employ Isobutyl 4-hydroxybenzoate as a model compound in analytical chemistry for method development using techniques like HPLC and GC-MS, and in metabolic studies to investigate ester hydrolysis and systemic distribution. This compound provides a critical tool for understanding structure-activity relationships within the paraben class, offering insights into how alkyl chain length impacts biocidal efficacy and lipophilicity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B030021 Isobutylparaben CAS No. 4247-02-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJVKCRENWUEJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020749
Record name Isobutylparaben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4247-02-3
Record name Isobutylparaben
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4247-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutylparaben
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004247023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isobutylparaben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyl 4-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.008
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOBUTYLPARABEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QQJ25X58G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isobutylparaben from p-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isobutylparaben, a widely used antimicrobial preservative, from p-hydroxybenzoic acid. The document details the underlying chemical principles, a representative experimental protocol, and methods for purification and analysis.

Introduction

This compound, the isobutyl ester of p-hydroxybenzoic acid, is a member of the paraben family of preservatives used in cosmetics, pharmaceuticals, and food products to prevent spoilage by inhibiting the growth of bacteria and fungi.[1][2][3] Its synthesis is typically achieved through the Fischer-Speier esterification of p-hydroxybenzoic acid with isobutanol.[4] This guide will delve into the technical aspects of this synthesis, providing valuable information for professionals in research and development.

Reaction Principle and Mechanism

The synthesis of this compound from p-hydroxybenzoic acid is a classic example of a Fischer-Speier esterification reaction. This acid-catalyzed reaction involves the condensation of a carboxylic acid (p-hydroxybenzoic acid) and an alcohol (isobutanol) to form an ester (this compound) and water.[5]

The reaction is an equilibrium process. To drive the equilibrium towards the formation of the ester product and achieve a high yield, an excess of the alcohol (isobutanol) is typically used, and/or the water formed as a byproduct is removed from the reaction mixture, often by azeotropic distillation.[6]

The reaction mechanism proceeds as follows:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of p-hydroxybenzoic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic attack: The lone pair of electrons on the oxygen atom of isobutanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: A molecule of water is eliminated, forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerate the acid catalyst.

Experimental Protocol

While specific industrial processes are proprietary, the following is a representative laboratory-scale procedure for the synthesis of this compound based on established principles of Fischer esterification for similar parabens.[4][6][7]

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )
p-Hydroxybenzoic acid138.12
Isobutanol74.12
Sulfuric acid (conc.)98.08
Toluene92.14
Sodium bicarbonate84.01
Anhydrous sodium sulfate142.04
Ethanol46.07

3.2. Equipment

  • Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Melting point apparatus

3.3. Synthesis Procedure

  • Reaction Setup: In a round-bottom flask, combine p-hydroxybenzoic acid (e.g., 0.5 mol, 69.06 g), isobutanol (e.g., 2.0 mol, 148.24 g, ~183 mL), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mL). Add a suitable solvent for azeotropic distillation, such as toluene (e.g., 100 mL).

  • Esterification: Heat the mixture to reflux using a heating mantle with stirring. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected in the trap (typically 3-5 hours).

  • Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Care should be taken as CO2 gas will be evolved. Repeat the washing until the aqueous layer is no longer acidic.

  • Workup: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the toluene and excess isobutanol by rotary evaporation.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[7] Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form crystals.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Quantitative Data

The following table presents representative quantitative data for paraben synthesis. Note that the yield for this compound may vary depending on the specific reaction conditions. A study on the synthesis of n-butyl p-hydroxybenzoate using amino sulfonic acid as a catalyst reported a high yield.[8]

ParameterValueReference
Molar Ratio (p-HBA:n-butanol:catalyst)1:4:0.41[8]
Reaction Time3 hours[8]
Yield (n-butylparaben)97.9%[8]

Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC11H14O3
Molar Mass194.23 g/mol [9]
AppearanceWhite crystalline solid[1]
Melting PointNot specified in search results
Boiling PointNot specified in search results
SolubilityFreely soluble in alcohol, ether, and chloroform; very slightly soluble in water[1]

Mandatory Visualizations

Diagram of the Fischer-Speier Esterification Pathway for this compound Synthesis

G p_HBA p-Hydroxybenzoic Acid Protonated_p_HBA Protonated p-HBA p_HBA->Protonated_p_HBA + H+ Isobutanol Isobutanol H_plus H+ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_p_HBA->Tetrahedral_Intermediate + Isobutanol Protonated_Ester Protonated this compound Tetrahedral_Intermediate->Protonated_Ester - H2O This compound This compound Protonated_Ester->this compound - H+ Water Water

Caption: Reaction pathway for the acid-catalyzed synthesis of this compound.

Experimental Workflow for this compound Synthesis

G Start Start Reaction Esterification: p-HBA, Isobutanol, H2SO4 Reflux with Dean-Stark Start->Reaction Neutralization Neutralization: Wash with NaHCO3 solution Reaction->Neutralization Workup Workup: Wash with water and brine, Dry with Na2SO4 Neutralization->Workup Solvent_Removal Solvent Removal: Rotary Evaporation Workup->Solvent_Removal Purification Purification: Recrystallization from Ethanol Solvent_Removal->Purification Isolation Isolation & Drying: Vacuum Filtration Purification->Isolation Analysis Analysis: Melting Point, HPLC, NMR, IR, MS Isolation->Analysis End End Analysis->End

Caption: A typical workflow for the laboratory synthesis and purification of this compound.

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

6.1. High-Performance Liquid Chromatography (HPLC) HPLC is a common method for determining the purity of parabens and quantifying them in various samples.[10][11][12] A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). Detection is typically performed using a UV detector at a wavelength around 255 nm.[13]

6.2. Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound. The 1H NMR spectrum would show characteristic signals for the aromatic protons, the methylene protons of the isobutyl group, the methine proton, and the methyl protons. A 1H NMR spectrum for this compound is available for reference.[14]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Key absorptions would include a broad O-H stretch for the phenolic hydroxyl group, a C=O stretch for the ester carbonyl group, and C-O stretching bands.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. The molecular ion peak corresponding to the molecular weight of this compound (194.23 g/mol ) would be expected.

Conclusion

The synthesis of this compound from p-hydroxybenzoic acid via Fischer-Speier esterification is a well-established and efficient method. By carefully controlling the reaction conditions, particularly through the use of excess alcohol and removal of water, high yields of the desired product can be achieved. Proper purification and thorough analytical characterization are crucial to ensure the quality and purity of the final product for its intended applications in the pharmaceutical, cosmetic, and food industries. This guide provides a solid foundation for researchers and professionals involved in the synthesis and development of this important preservative.

References

An In-depth Technical Guide on the Antimicrobial Mechanism of Action of Isobutylparaben

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutylparaben, an ester of p-hydroxybenzoic acid, is a widely utilized antimicrobial preservative in cosmetic, pharmaceutical, and food products. Its efficacy stems from a multi-targeted mechanism of action that disrupts essential cellular structures and metabolic processes in a broad spectrum of microorganisms, including bacteria and fungi. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the antimicrobial activity of this compound, supported by quantitative data and detailed experimental protocols. The primary modes of action include the disruption of microbial cell membrane integrity, leading to increased permeability and leakage of intracellular contents. Furthermore, this compound inhibits key enzymes involved in cellular metabolism and has been shown to interfere with the synthesis of DNA and RNA. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the evaluation and understanding of this compound's antimicrobial properties.

Core Mechanisms of Antimicrobial Action

The antimicrobial efficacy of this compound is not attributed to a single, specific target but rather to its ability to simultaneously disrupt multiple vital cellular functions in microorganisms. This multi-pronged attack makes the development of microbial resistance more challenging. The primary mechanisms are detailed below.

Disruption of Microbial Cell Membrane Integrity

One of the principal mechanisms of this compound is the disruption of the microbial cell membrane's structure and function.[1][2] The lipophilic nature of the isobutyl group facilitates its partitioning into the lipid bilayer of the cell membrane. This insertion disrupts the ordered structure of the membrane phospholipids, leading to an increase in membrane fluidity and permeability.[1] The compromised membrane loses its ability to act as a selective barrier, resulting in the leakage of essential intracellular components such as ions, metabolites, and nucleic acids, ultimately leading to cell death.[3] The effectiveness of this membrane disruption increases with the length of the alkyl chain of the paraben, making this compound more potent than its shorter-chain counterparts like methylparaben and ethylparaben.[1]

Inhibition of Cellular Enzymes

This compound can inhibit the activity of essential microbial enzymes. It is proposed that parabens can interfere with enzymes such as ATPases and phosphotransferases.[4] This inhibition disrupts crucial metabolic pathways, including carbohydrate and lipid metabolism, thereby depriving the microbial cell of the energy and building blocks necessary for survival and proliferation. The precise interactions with specific enzymes and the corresponding inhibitory concentrations for this compound are areas of ongoing research.

Interference with Nucleic Acid Synthesis

Evidence suggests that parabens, including this compound, can inhibit the synthesis of DNA and RNA in bacteria.[1][2][5] By interfering with the processes of replication and transcription, this compound prevents microbial growth and reproduction. The concentrations required to inhibit nucleic acid synthesis are generally higher than those needed for growth inhibition, suggesting this may be a secondary mechanism of action.[5]

Quantitative Antimicrobial Activity

The antimicrobial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] While comprehensive MIC data specifically for this compound is dispersed across various studies, the general trend observed for parabens is that their antimicrobial efficacy increases with the length of the alkyl chain.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Parabens

MicroorganismMethylparaben (%)Propylparaben (%)Butylparaben (%)General Trend for this compound
Staphylococcus aureus0.1 - 0.20.012 - 0.0250.006 - 0.012Expected to be more active than propylparaben
Escherichia coli0.1 - 0.20.05 - 0.10.025 - 0.05Expected to be more active than propylparaben
Pseudomonas aeruginosa> 0.20.1 - 0.20.05 - 0.1Expected to be more active than propylparaben
Candida albicans0.05 - 0.10.012 - 0.0250.006 - 0.012Expected to be more active than propylparaben
Aspergillus niger0.05 - 0.10.012 - 0.0250.006 - 0.012Expected to be more active than propylparaben

Note: The values presented are approximate ranges compiled from various sources. The MIC of this compound is expected to be in a similar or slightly lower range than butylparaben due to its comparable alkyl chain length and structure.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the antimicrobial mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.

  • Preparation of Microtiter Plates: Dispense sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate to achieve a range of concentrations.

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the growth medium. Add the microbial suspension to each well of the microtiter plate.

  • Controls: Include a positive control (microorganism in growth medium without this compound) and a negative control (growth medium only).

  • Incubation: Incubate the microtiter plate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Workflow for MIC Determination

MIC_Workflow prep_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions prep_stock->serial_dilution prep_plate Prepare 96-well Plate with Growth Medium prep_plate->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate controls Set Up Positive & Negative Controls controls->incubate read_mic Determine MIC incubate->read_mic NPN_Assay_Workflow prep_cells Prepare Bacterial Cell Suspension setup_plate Aliquot Cells into 96-well Plate prep_cells->setup_plate add_npn Add NPN to Wells setup_plate->add_npn add_this compound Add this compound (and Controls) add_npn->add_this compound measure_fluorescence Measure Fluorescence (Ex: 350nm, Em: 420nm) add_this compound->measure_fluorescence analyze_data Analyze Data for Increased Fluorescence measure_fluorescence->analyze_data PI_Assay_Workflow prep_cells Prepare Bacterial Cell Suspension add_pi Add Propidium Iodide prep_cells->add_pi add_this compound Add this compound (and Controls) add_pi->add_this compound incubate Incubate in Dark add_this compound->incubate analyze Analyze by Flow Cytometry or Fluorescence Microscopy incubate->analyze quantify Quantify Fluorescent Cells analyze->quantify ATPase_Assay_Workflow prep_enzyme Prepare Enzyme (Lysate or Purified) setup_reaction Set Up Reaction Mixture (Buffer, MgCl2, Enzyme) prep_enzyme->setup_reaction add_inhibitor Add this compound (and Control) setup_reaction->add_inhibitor start_reaction Initiate with ATP add_inhibitor->start_reaction incubate Incubate at Optimal Temperature start_reaction->incubate stop_and_develop Stop Reaction & Add Colorimetric Reagent incubate->stop_and_develop measure_absorbance Measure Absorbance stop_and_develop->measure_absorbance calculate_inhibition Calculate % Inhibition and IC50 measure_absorbance->calculate_inhibition Antimicrobial_Mechanism cluster_targets Cellular Targets cluster_effects Cellular Effects This compound This compound cell_membrane Cell Membrane This compound->cell_membrane enzymes Cellular Enzymes (e.g., ATPases) This compound->enzymes nucleic_acids DNA/RNA Synthesis This compound->nucleic_acids membrane_disruption Increased Membrane Permeability cell_membrane->membrane_disruption enzyme_inhibition Metabolic Disruption enzymes->enzyme_inhibition synthesis_inhibition Inhibition of Replication and Transcription nucleic_acids->synthesis_inhibition cell_death Microbial Cell Death membrane_disruption->cell_death enzyme_inhibition->cell_death synthesis_inhibition->cell_death

References

Isobutylparaben: An In-depth Technical Guide on its Endocrine Disrupting Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutylparaben (IBP), an ester of p-hydroxybenzoic acid, has been widely utilized as a preservative in a vast array of consumer products, including cosmetics, pharmaceuticals, and food items, owing to its antimicrobial properties. However, mounting scientific evidence has brought its safety into question, with numerous studies highlighting its potential as an endocrine-disrupting chemical (EDC). EDCs are exogenous substances that can interfere with any aspect of hormone action. This technical guide provides a comprehensive overview of the endocrine-disrupting properties of this compound, with a focus on its estrogenic and anti-androgenic activities. Detailed experimental protocols from key studies are presented, along with a synthesis of quantitative data to facilitate a thorough understanding of its toxicological profile.

Estrogenic Effects of this compound

This compound has been demonstrated to exert estrogenic effects through multiple mechanisms, including binding to estrogen receptors, inducing the expression of estrogen-responsive genes, and promoting the proliferation of estrogen-dependent cells.

Estrogen Receptor (ER) Competitive Binding

This compound has been shown to compete with the natural estrogen, 17β-estradiol (E2), for binding to the estrogen receptor α (ERα). In a competitive binding assay using cytosolic ERα from MCF-7 human breast cancer cells, this compound was able to displace [3H]estradiol. At a 100,000-fold molar excess, this compound displaced 81% of the radiolabeled estradiol, indicating a direct interaction with the receptor.[1]

  • Receptor Source: Cytosol prepared from MCF-7 human breast cancer cells, which endogenously express ERα.

  • Radioligand: [2,4,6,7-3H]Estradiol.

  • Procedure:

    • Cytosolic extracts from MCF-7 cells are incubated with a fixed concentration of [3H]estradiol in the presence of increasing concentrations of unlabeled this compound or a control compound.

    • The incubation is typically carried out at 4°C for a specified period to reach equilibrium.

    • Bound and free radioligand are separated using a method such as dextran-coated charcoal adsorption or hydroxylapatite.

    • The amount of radioactivity in the bound fraction is determined by liquid scintillation counting.

    • The concentration of this compound that inhibits 50% of the specific binding of [3H]estradiol (IC50) is calculated to determine its relative binding affinity.

Induction of Estrogen-Responsive Gene Expression

This compound has been shown to upregulate the expression of genes that are normally under the control of estrogen. This includes both transiently transfected reporter genes and endogenous estrogen-responsive genes.

  • ERE-CAT Reporter Gene Assay: In MCF-7 cells stably transfected with an estrogen-responsive element (ERE) linked to a chloramphenicol acetyltransferase (CAT) reporter gene, this compound induced CAT gene expression. A concentration of 10⁻⁵ M this compound produced a response of the same magnitude as 10⁻⁸ M 17β-estradiol.[1]

  • pS2 Gene Expression: this compound also increased the expression of the endogenous estrogen-responsive gene, pS2, in MCF-7 cells. The maximal expression induced by 10⁻⁵ M this compound was inhibited by the anti-estrogen ICI 182,780, confirming an ER-mediated mechanism.[1]

  • Cell Line: A clonal line of MCF-7 cells stably transfected with a plasmid containing one or more copies of the vitellogenin ERE upstream of a minimal promoter and the CAT gene.

  • Procedure:

    • Cells are cultured in a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

    • Cells are treated with various concentrations of this compound or 17β-estradiol (positive control).

    • After a defined incubation period (e.g., 24-48 hours), cell lysates are prepared.

    • CAT activity in the lysates is determined by measuring the rate of acetylation of [¹⁴C]chloramphenicol, with acetyl-CoA as the acetyl group donor.

    • The acetylated and unacetylated forms of chloramphenicol are separated by thin-layer chromatography and quantified.

Stimulation of Estrogen-Dependent Cell Proliferation

A hallmark of estrogenic compounds is their ability to stimulate the proliferation of estrogen-dependent cells. This compound has been shown to induce the growth of human breast cancer cell lines that require estrogen for proliferation.

  • MCF-7 and ZR-75-1 Cells: At a concentration of 10⁻⁵ M, this compound stimulated the proliferation of both MCF-7 and ZR-75-1 cells to a similar extent as 10⁻⁸ M 17β-estradiol.[1]

  • ER-Dependence: The proliferative effect of this compound was not observed in the estrogen-unresponsive MDA-MB-231 human breast cancer cell line. Furthermore, the anti-estrogen ICI 182,780 inhibited the growth-promoting effects of this compound in MCF-7 cells, confirming that this effect is mediated through the estrogen receptor.[1]

  • Cell Lines: Estrogen-dependent (e.g., MCF-7, ZR-75-1) and estrogen-independent (e.g., MDA-MB-231) human breast cancer cell lines.

  • Procedure:

    • Cells are seeded in multi-well plates in a phenol red-free medium with charcoal-stripped serum.

    • After an attachment period, cells are treated with a range of concentrations of this compound, 17β-estradiol (positive control), and a vehicle control.

    • The cells are incubated for a period of several days (e.g., 6-8 days), with media and treatments renewed periodically.

    • Cell proliferation is quantified using methods such as direct cell counting (e.g., with a hemocytometer or automated cell counter) or indirect methods like the MTT or sulforhodamine B (SRB) assays, which measure metabolic activity or total protein content, respectively.

In Vivo Estrogenic Activity: Uterotrophic Assay

The uterotrophic assay in immature or ovariectomized rodents is a standard in vivo test for estrogenic activity. This compound has demonstrated a positive response in this assay.

  • Immature Mouse Model: Subcutaneous administration of this compound at doses of 1.2 mg or 12.0 mg per mouse per day for three consecutive days resulted in a significant increase in uterine weight in immature mice.[1]

  • Animal Model: Immature female mice (e.g., CD-1 strain), typically 18-21 days old at the start of dosing.

  • Procedure:

    • Animals are randomly assigned to treatment groups.

    • This compound is administered, often subcutaneously or by oral gavage, for three consecutive days. A vehicle control and a positive control (e.g., 17β-estradiol) are included.

    • On the day after the final dose, the animals are euthanized, and their body weight is recorded.

    • The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight). The uterus may also be blotted to obtain a blotted weight.

    • A statistically significant increase in uterine weight in the this compound-treated groups compared to the vehicle control group indicates estrogenic activity.

Anti-Androgenic Effects of this compound

In addition to its estrogenic properties, this compound has also been shown to exhibit anti-androgenic activity, meaning it can interfere with the action of male sex hormones (androgens).

In Vivo Anti-Androgenic Activity: Hershberger Assay

The Hershberger assay is a short-term in vivo screening assay in castrated male rats to detect androgenic and anti-androgenic substances.

  • Hershberger Assay in Rats: In a standardized Hershberger assay, castrated male Wistar rats were orally administered this compound at doses of 10 mg/kg/day and 50 mg/kg/day for ten consecutive days, along with testosterone propionate (TP) as the androgen agonist. The high-dose group (50 mg/kg/day) showed significant reductions in the weights of key androgen-dependent tissues, including the ventral prostate, seminal vesicles, and levator ani-bulbocavernosus (LABC) muscle, compared to the group receiving TP alone. These effects were observed without alterations in serum testosterone or luteinizing hormone levels, suggesting a peripheral anti-androgenic mechanism.

  • Animal Model: Peripubertal male rats (e.g., Wistar or Sprague-Dawley strain), castrated at a specific age (e.g., 42-49 days old).

  • Procedure:

    • Following a post-castration recovery period to allow for the regression of androgen-dependent tissues, the animals are assigned to treatment groups.

    • For testing anti-androgenic activity, all groups (except the vehicle control) receive a daily dose of an androgen, typically testosterone propionate (TP), administered subcutaneously.

    • The test substance, this compound, is co-administered daily for 10 consecutive days, usually by oral gavage. A positive control group receiving TP and a known anti-androgen (e.g., flutamide) is also included.

    • Approximately 24 hours after the last dose, the animals are euthanized.

    • Five androgen-dependent tissues are carefully dissected and weighed: the ventral prostate, seminal vesicles (with coagulating glands and fluid), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.

    • A statistically significant decrease in the weights of at least two of these five tissues in the this compound-treated groups compared to the TP-only group is considered a positive anti-androgenic response.

Quantitative Data Summary

AssayEndpoint MeasuredThis compound Concentration/DoseResultReference
Estrogenic Activity
ERα Competitive Binding (in vitro)Displacement of [3H]estradiol from MCF-7 cytosol ERα100,000-fold molar excess81% displacement[1]
ERE-CAT Reporter Gene (in vitro)CAT gene expression in stably transfected MCF-7 cells10⁻⁵ MResponse magnitude equivalent to 10⁻⁸ M 17β-estradiol[1]
pS2 Gene Expression (in vitro)Expression of endogenous pS2 gene in MCF-7 cells10⁻⁵ MIncreased expression, inhibited by anti-estrogen ICI 182,780[1]
Cell Proliferation (in vitro)Proliferation of MCF-7 and ZR-75-1 cells10⁻⁵ MProliferation response of the same magnitude as 10⁻⁸ M 17β-estradiol[1]
Uterotrophic Assay (in vivo)Uterine weight in immature mice1.2 mg/mouse/day (s.c.)Significant increase in uterine weight[1]
12.0 mg/mouse/day (s.c.)Significant increase in uterine weight[1]
Anti-Androgenic Activity
Hershberger Assay (in vivo)Weight of androgen-dependent tissues in castrated rats50 mg/kg/day (oral)Significant reduction in the weights of ventral prostate, seminal vesicles, and LABC muscle

Signaling Pathways and Experimental Workflows

Estrogenic Signaling Pathway

Estrogenic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds ER_HSP Inactive ER-HSP Complex ER_Dimer ER Dimer ER->ER_Dimer Dimerization HSP Heat Shock Proteins (HSP) ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds to Gene Estrogen-Responsive Genes (e.g., pS2) ERE->Gene Activates Transcription mRNA mRNA Gene->mRNA Transcription Protein Proteins mRNA->Protein Translation Proliferation Cell Proliferation Protein->Proliferation Stimulates Anti_Androgenic_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds Gene Androgen-Responsive Genes This compound This compound This compound->AR Blocks Binding AR_Dimer AR Dimer AR->AR_Dimer Dimerization ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds to ARE->Gene Activates Transcription No_Growth Reduced Growth of Androgen-Dependent Tissues Gene->No_Growth Leads to Uterotrophic_Assay_Workflow start Start: Immature Female Mice dosing Daily Subcutaneous Dosing for 3 Days - Vehicle Control - this compound (e.g., 1.2, 12.0 mg/mouse) - Positive Control (e.g., Estradiol) start->dosing necropsy Necropsy on Day 4 dosing->necropsy weighing Dissect and Weigh Uterus necropsy->weighing analysis Statistical Analysis: Compare Uterine Weights of Treatment Groups to Control weighing->analysis end_positive Positive Result: Significant Increase in Uterine Weight analysis->end_positive p < 0.05 end_negative Negative Result: No Significant Change in Uterine Weight analysis->end_negative p >= 0.05 Hershberger_Assay_Workflow start Start: Castrated Peripubertal Male Rats dosing Daily Dosing for 10 Days - Vehicle + TP - this compound + TP (e.g., 10, 50 mg/kg) - Positive Control (e.g., Flutamide + TP) start->dosing necropsy Necropsy ~24h After Last Dose dosing->necropsy weighing Dissect and Weigh 5 Androgen-Dependent Tissues necropsy->weighing analysis Statistical Analysis: Compare Tissue Weights of Treatment Groups to TP-only Control weighing->analysis end_positive Positive Anti-Androgenic Result: Significant Decrease in ≥2 Tissue Weights analysis->end_positive p < 0.05 end_negative Negative Result: No Significant Decrease in Tissue Weights analysis->end_negative p >= 0.05

References

Isobutylparaben's Estrogenic Activity: An In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro estrogenic activity of isobutylparaben, a widely used preservative in cosmetics, pharmaceuticals, and food products. Mounting evidence from a variety of in vitro assays demonstrates that this compound can mimic the effects of estrogen, primarily by interacting with estrogen receptors. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Core Findings: this compound as a Xenoestrogen

This compound exhibits estrogenic activity across multiple in vitro models. Its mode of action is primarily mediated through binding to estrogen receptors (ERα and ERβ), which in turn triggers downstream cellular responses typically initiated by the endogenous hormone 17β-estradiol (E2). Key in vitro findings demonstrate that this compound can:

  • Bind to both human estrogen receptor alpha (ERα) and beta (ERβ).

  • Induce the expression of estrogen-responsive reporter genes.

  • Stimulate the proliferation of estrogen-dependent human breast cancer cell lines.

  • Increase the expression of endogenous estrogen-responsive genes.

The estrogenic effects of this compound are consistently shown to be inhibited by the pure estrogen receptor antagonist ICI 182,780 (Fulvestrant), confirming the crucial role of the estrogen receptor in mediating these actions.[1][2]

Quantitative Analysis of Estrogenic Activity

The estrogenic potency of this compound has been quantified in several key in vitro assays. The following tables summarize the reported data, providing a basis for comparison with other compounds.

Table 1: Estrogen Receptor Binding Affinity of this compound

ReceptorAssay TypeIC50 (M)Relative Binding Affinity (RBA)Reference Compound
Human ERαCompetitive Binding6.0 x 10⁻⁶0.267Diethylstilbestrol
Human ERβCompetitive Binding5.0 x 10⁻⁶0.340Diethylstilbestrol

IC50: The concentration of this compound required to displace 50% of the radiolabeled ligand from the receptor. A lower IC50 value indicates a higher binding affinity. RBA: The relative binding affinity compared to a reference compound (in this case, Diethylstilbestrol, a potent synthetic estrogen).

Data from competitive binding assays indicate that this compound binds to both ERα and ERβ with similar affinity.[3] The potency is noted to be comparable to that of Bisphenol A (BPA), another well-known xenoestrogen.[3]

Table 2: Reporter Gene Assay Potency of this compound

Cell LineReporter GenePC50 (M)Relative Potency vs. E2
hERα-HeLa-9903ERE-Luciferase6.3 x 10⁻⁷~58,000-fold lower

PC50: The concentration of this compound that elicits a half-maximal response in the reporter gene assay. ERE: Estrogen Response Element, a DNA sequence to which the activated estrogen receptor binds to regulate gene transcription.

In stably transfected human cell lines, this compound induces the expression of a luciferase reporter gene under the control of an estrogen response element.[4] While it demonstrates clear agonistic activity, its potency is significantly lower than that of 17β-estradiol.[4] Another study using an ERE-CAT (chloramphenicol acetyltransferase) reporter gene in MCF-7 cells found that a 10⁻⁵ M concentration of this compound produced a response of the same magnitude as 10⁻⁸ M 17β-estradiol.[1][5]

Table 3: Cell Proliferation Effects of this compound

Cell LineAssay TypeEC50 (M)Comments
MCF-7Proliferation Assay0.30 x 10⁻⁶Proliferation was inhibited by the anti-estrogen ICI 182,780.
T47DProliferation Assay-Induced proliferation.
ZR-75-1Proliferation Assay-Proliferation was observed at 10⁻⁵ M, similar in magnitude to 10⁻⁸ M 17β-estradiol.
MDA-MB-231Proliferation AssayNo effectThis cell line is estrogen-unresponsive.

EC50: The concentration of a drug that gives half-maximal response.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical protocols used to assess the in vitro estrogenic activity of this compound.

Estrogen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Methodology:

  • Receptor Source: Human recombinant ERα and ERβ are commonly used.

  • Radioligand: [³H]17β-estradiol is used as the radiolabeled ligand.

  • Assay Buffer: A suitable buffer, such as Tris-HCl with additives to stabilize the receptor, is used.

  • Incubation: A constant concentration of the radioligand and the receptor are incubated with varying concentrations of the test compound (this compound).

  • Separation: Bound and free radioligand are separated. This is often achieved by filtration through glass fiber filters, where the receptor-ligand complex is retained.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Estrogen-Responsive Reporter Gene Assay

This assay measures the ability of a compound to activate the transcription of a reporter gene under the control of an estrogen response element (ERE).

Methodology:

  • Cell Line: A human cell line (e.g., HeLa, MCF-7) stably transfected with a plasmid containing an ERE linked to a reporter gene (e.g., luciferase, CAT) and a human ERα expression vector is used.[4]

  • Cell Culture: Cells are maintained in a phenol red-free medium supplemented with charcoal-stripped serum to remove any endogenous estrogens.

  • Treatment: Cells are seeded in multi-well plates and, after attachment, are treated with various concentrations of this compound, a positive control (17β-estradiol), and a vehicle control.

  • Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for gene expression.

  • Lysis and Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase activity measured via luminescence) is quantified.

  • Data Analysis: The response is normalized to the vehicle control, and the concentration that produces a half-maximal response (PC50) is determined.

Cell Proliferation Assay (E-Screen Assay)

This assay assesses the ability of a compound to stimulate the proliferation of estrogen-dependent cells.

Methodology:

  • Cell Line: Estrogen-dependent human breast cancer cells (e.g., MCF-7, ZR-75-1) are used.[1][5] An estrogen-independent line (e.g., MDA-MB-231) is often included as a negative control.[1][5]

  • Cell Culture: Similar to the reporter gene assay, cells are maintained in a phenol red-free medium with charcoal-stripped serum.

  • Treatment: Cells are seeded in multi-well plates and treated with different concentrations of this compound, a positive control (17β-estradiol), and a vehicle control. To confirm the ER-mediated pathway, a co-treatment with an anti-estrogen (ICI 182,780) can be performed.

  • Incubation: Cells are incubated for several days (e.g., 6 days), with the medium and treatments being refreshed during this period.

  • Quantification of Proliferation: Cell number is determined using various methods, such as sulforhodamine B (SRB) staining, which stains total cellular protein, or by direct cell counting.

  • Data Analysis: The increase in cell number relative to the vehicle control is calculated to determine the proliferative effect.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.

EstrogenicSignalingPathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binding ER_active Activated ER (Dimerized) ER->ER_active Dimerization HSP Heat Shock Proteins ER_HSP->ER Dissociation ER_HSP->HSP ERE Estrogen Response Element (ERE) ER_active->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Produces Proteins Estrogen-Responsive Proteins mRNA->Proteins Translation Proliferation Cell Proliferation Proteins->Proliferation Leads to

Caption: Estrogenic signaling pathway of this compound.

ReporterGeneAssayWorkflow start Start culture Culture ERE-Reporter Cell Line start->culture seed Seed Cells into Multi-Well Plates culture->seed treat Treat with this compound, E2 (Control), Vehicle seed->treat incubate Incubate for 24h treat->incubate lyse Lyse Cells incubate->lyse measure Measure Reporter Activity (e.g., Luminescence) lyse->measure analyze Analyze Data (PC50) measure->analyze end End analyze->end

Caption: Workflow for an estrogen-responsive reporter gene assay.

CellProliferationWorkflow cluster_inhibitor Optional Confirmation Step treat_inhibitor Co-treat with ICI 182,780 incubate Incubate for ~6 days (Refresh Medium) treat_inhibitor->incubate start Start culture Culture Estrogen-Dependent Cells (e.g., MCF-7) start->culture seed Seed Cells into Multi-Well Plates culture->seed treat Treat with this compound, E2 (Control), Vehicle seed->treat treat->treat_inhibitor add inhibitor treat->incubate quantify Quantify Cell Number (e.g., SRB Staining) incubate->quantify analyze Analyze Data (Proliferative Effect) quantify->analyze end End analyze->end

Caption: Workflow for the E-Screen cell proliferation assay.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Isobutylparaben

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutylparaben, a member of the paraben family, is an ester of p-hydroxybenzoic acid. It is widely utilized as an antimicrobial preservative in a diverse range of products, including cosmetics, pharmaceuticals, and food.[1][2] Its efficacy against fungi and bacteria contributes to the extended shelf life and safety of these consumer goods.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, details the experimental protocols for their determination, and explores its metabolic and signaling pathways. All quantitative data are presented in structured tables for ease of reference and comparison.

Chemical Identity

  • IUPAC Name: 2-methylpropyl 4-hydroxybenzoate[3]

  • Synonyms: Isobutyl 4-hydroxybenzoate, Isobutyl p-hydroxybenzoate, Isobutyl parahydroxybenzoate[1][4]

  • CAS Number: 4247-02-3[4][5]

  • Molecular Formula: C₁₁H₁₄O₃[1][5][6]

  • Molecular Weight: 194.23 g/mol [3][5][6]

  • Chemical Structure:

    • SMILES: CC(C)COC(=O)C1=CC=C(C=C1)O[3]

    • InChI: InChI=1S/C11H14O3/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8,12H,7H2,1-2H3[3][7]

Physical Properties

This compound is a white crystalline solid with a faint, characteristic odor.[1][4] It is described as having an astringent taste.[1][8]

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Appearance White crystalline powder/solid[1][4][9]
Melting Point 75-77 °C[4][8]
Boiling Point 302.3 ± 15.0 °C at 760 mmHg[1][5]
Density 1.1 ± 0.1 g/cm³[1][5]
Vapor Pressure 0.0 ± 0.7 mmHg at 25°C[1]
Flash Point 125.4 ± 13.2 °C[1][5]
Water Solubility Very slightly soluble[1][4][5]
Solubility in Organic Solvents Freely soluble in alcohol, ether, chloroform, acetone, and acetic acid.[1][4][5]

Chemical Properties

Table 2: Chemical and Physicochemical Properties of this compound

PropertyValueReference(s)
pKa 8.17 ± 0.15 (Predicted)[9]
LogP (Octanol-Water Partition Coefficient) 3.11 - 3.43[5][9]
Hydrogen Bond Acceptors 3[1][6]
Hydrogen Bond Donors 1[1][6]
Rotatable Bonds 4[1]
Polar Surface Area 46.53 Ų[6]

Spectroscopic Data

  • ¹H NMR: Spectra available.[7][10]

  • ¹³C NMR: Spectra available.[3]

  • Infrared (IR) Spectroscopy: Spectra available.[3][11]

  • UV-Vis Spectroscopy: Detection wavelength of 254 nm is commonly used in HPLC analysis.[5]

Experimental Protocols

Determination of Melting Point

A standard capillary melting point apparatus can be used.

  • Sample Preparation: A small amount of dry this compound powder is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute.

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is the final melting point. The melting range is reported.

Determination of Solubility (Shake-Flask Method)
  • System Preparation: A known excess amount of this compound is added to a flask containing a known volume of the solvent (e.g., water, ethanol).

  • Equilibration: The flask is sealed and agitated in a constant temperature water bath until equilibrium is reached (typically 24-48 hours).

  • Phase Separation: The suspension is allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is carefully removed and filtered to remove any suspended particles.

  • Quantification: The concentration of this compound in the filtered solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

High-Performance Liquid Chromatography (HPLC) for Quantification

This method is suitable for the quantification of this compound in various matrices.

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reverse-phase column (e.g., 2.6 μm particle size, 150 × 3.0 mm) is commonly employed.[5]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with a small amount of acid like phosphoric or formic acid for better peak shape) is often used.[1]

  • Detection: UV detection at 254 nm.[5]

  • Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol, mobile phase) and filtered before injection.

  • Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample containing this compound Dissolution Dissolve in suitable solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Prepared Sample Separation C18 Reverse-Phase Column Injection->Separation Detection UV Detector (254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Signal Quantification Quantify using Calibration Curve Chromatogram->Quantification Result Concentration of this compound Quantification->Result

Caption: Experimental workflow for the quantification of this compound using HPLC.

In Vitro Metabolism using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of this compound.

  • Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg protein/mL), a NADPH-regenerating system, and a buffer (e.g., phosphate buffer, pH 7.4).[13]

  • Initiation: The reaction is initiated by adding this compound (e.g., 1 µM final concentration) to the pre-warmed incubation mixture.[13]

  • Sampling: Aliquots are taken at various time points (e.g., 0, 10, 20, 30, and 60 minutes).[13]

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of this compound over time. The disappearance of the parent compound indicates metabolism.

Signaling Pathways and Biological Interactions

This compound has been shown to interact with several nuclear receptors, exhibiting weak endocrine-disrupting activity.

Estrogen Receptor (ER) Signaling

This compound can bind to estrogen receptors (ERα and ERβ), acting as a weak agonist.[14] This interaction can lead to the transcriptional activation of estrogen-responsive genes.[14][15]

Pregnane X Receptor (PXR) Activation

This compound is an activator of the pregnane X receptor (PXR).[16] PXR is a key regulator of xenobiotic metabolism, and its activation can lead to the induction of cytochrome P450 enzymes, such as CYP3A4, which are involved in the metabolism of many drugs.[17]

Signaling_Pathways cluster_ER Estrogen Receptor Signaling cluster_PXR Pregnane X Receptor Signaling This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Expression Transcription of Estrogen-Responsive Genes ERE->Gene_Expression Activates Isobutylparaben2 This compound PXR Pregnane X Receptor (PXR) Isobutylparaben2->PXR Activates RXR Retinoid X Receptor (RXR) PXR->RXR Dimerizes with PXR_RXR PXR/RXR Heterodimer PXR->PXR_RXR RXR->PXR_RXR PXRE PXR Response Element (PXRE) PXR_RXR->PXRE Binds to CYP3A4 Induction of CYP3A4 Expression PXRE->CYP3A4 Induces

Caption: Signaling pathways of this compound involving the Estrogen Receptor and Pregnane X Receptor.

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of this compound, along with methodologies for their determination. The data presented in a structured format allows for easy access and comparison by researchers and professionals in the fields of drug development, cosmetics, and food science. The elucidation of its interactions with biological signaling pathways is crucial for understanding its safety profile and potential for drug-drug interactions. Further research into the long-term effects of this compound exposure is warranted to ensure its continued safe use in consumer products.

References

An In-Depth Technical Guide to the Solubility of Isobutylparaben in Organic Solvents and Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isobutylparaben, a widely used antimicrobial preservative. Due to the limited availability of specific quantitative solubility data for this compound, this guide presents qualitative data for this compound alongside quantitative data for its structural isomer, n-butylparaben, as a close approximation. This information is crucial for formulation development, toxicological studies, and environmental fate assessments.

This compound: Physicochemical Properties

This compound (isobutyl 4-hydroxybenzoate) is an ester of p-hydroxybenzoic acid. Its branched alkyl chain distinguishes it from its straight-chain isomer, n-butylparaben. This structural difference can influence its physical properties, including solubility.

Molecular Formula: C₁₁H₁₄O₃ Molecular Weight: 194.23 g/mol Appearance: White crystalline powder[1] Melting Point: 75-77 °C

Solubility of this compound

Qualitative Solubility Profile

This compound is generally characterized by its lipophilic nature, attributed to the isobutyl group. This results in low aqueous solubility and higher solubility in organic solvents.

  • Water: Very slightly soluble[2]

  • Organic Solvents: Freely soluble in alcohol, ether, and chloroform. Easily soluble in acetone and acetic acid[1][2]

Quantitative Solubility Data

Table 1: Quantitative Solubility of n-Butylparaben in Various Solvents at Different Temperatures

SolventTemperature (°C)Solubility (g / 100g of solvent)
Water 200.0207[3]
800.15[3]
Methanol 10118.9
20146.7
30182.4
40224.2
50278.8
Ethanol 1095.7
20124.1
30158.8
40202.1
50258.9
Acetone 10105.9
20139.8
30179.7
40228.6
50291.5
Ethyl Acetate 1043.8
2058.1
3076.5
40100.2
50131.6
n-Propanol 1069.8
2092.5
30120.8
40156.7
50203.4
Acetonitrile 1038.9
2052.3
3070.4
4093.9
50125.8

Note: Data for organic solvents is for n-butylparaben and was determined by the gravimetric method[4][5]. This data is presented as a proxy for this compound and should be used with this consideration.

Experimental Protocols for Solubility Determination

The gravimetric method is a common and reliable technique for determining the solubility of a solid in a liquid.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the solute at a specific temperature, separating the undissolved solid, and then determining the mass of the solute in a known mass of the solvent by evaporating the solvent.

Materials:

  • This compound (or n-butylparaben)

  • Selected solvent

  • Analytical balance

  • Thermostatic water bath or incubator

  • Beakers or flasks with stoppers

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., syringe filters or vacuum filtration system with appropriate filter paper)

  • Drying oven

  • Desiccator

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume or mass of the solvent in a sealable flask. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the flask in a thermostatic bath set to the desired temperature. Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Phase Separation: Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle. It is critical to maintain the temperature during this step.

  • Sampling: Carefully withdraw a known volume or mass of the supernatant (the clear, saturated solution) using a pre-heated or pre-weighed syringe or pipette to prevent precipitation upon cooling.

  • Filtration: Immediately filter the collected supernatant through a filter (e.g., a 0.45 µm syringe filter) to remove any remaining solid particles. The filtration apparatus should also be at the experimental temperature if possible.

  • Solvent Evaporation: Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed container. Evaporate the solvent completely in a drying oven at a temperature that does not cause degradation of the solute.

  • Drying and Weighing: After the solvent has been removed, place the container with the solid residue in a desiccator to cool to room temperature. Weigh the container with the dry solute. Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation: The solubility is calculated as the mass of the dissolved solute per mass or volume of the solvent.

G cluster_prep Preparation cluster_equil Equilibration & Sampling cluster_analysis Analysis A Add excess this compound to solvent B Place in thermostatic bath and stir A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Filter supernatant D->E F Weigh aliquot of filtrate E->F G Evaporate solvent F->G H Dry and weigh residue G->H I Calculate solubility H->I

Caption: Experimental workflow for gravimetric solubility determination.

Biological Relevance: Signaling and Metabolic Pathways

Estrogenic Signaling Pathway of this compound

This compound is known to exhibit estrogenic activity, meaning it can mimic the effects of estrogen in the body. This occurs through its interaction with estrogen receptors (ERα and ERβ).

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds Complex This compound-ER Complex ER->Complex Dimer ER Dimer Complex->Dimer Dimerization & Translocation ERE Estrogen Response Element (DNA) Dimer->ERE Binds Transcription Gene Transcription ERE->Transcription Proliferation Increased Cell Proliferation Transcription->Proliferation Leads to

Caption: Estrogenic signaling pathway of this compound.

General Metabolic Pathway of Parabens

Parabens, including this compound, are primarily metabolized in the body through hydrolysis of the ester bond, followed by conjugation reactions.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Paraben This compound PHBA p-Hydroxybenzoic Acid Paraben->PHBA Hydrolysis (Esterases) Alcohol Isobutanol Paraben->Alcohol Glucuronide Glucuronide Conjugates PHBA->Glucuronide Glucuronidation Sulfate Sulfate Conjugates PHBA->Sulfate Sulfation Excretion Urinary Excretion Glucuronide->Excretion Sulfate->Excretion

References

The Dual Facets of Isobutylparaben: From Natural Origins to Synthetic Production

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutylparaben, a member of the paraben family of preservatives, has been a subject of extensive scientific scrutiny due to its widespread use in cosmetics, pharmaceuticals, and food products. Its efficacy as an antimicrobial agent is well-established; however, its potential endocrine-disrupting properties have raised concerns. This technical guide provides a comprehensive overview of the natural occurrence and chemical synthesis of this compound, offering detailed experimental protocols and insights into its interaction with key biological signaling pathways.

Natural Occurrence of this compound

While the this compound utilized in industrial applications is predominantly of synthetic origin, the foundational structure of parabens, p-hydroxybenzoic acid (PHBA), is found in various plants.[1][2] This precursor undergoes esterification in nature, although the direct isolation of this compound from plant or microbial sources is not a common practice for commercial production. The biosynthesis of parabens in certain bacteria has been suggested, but specific pathways for this compound remain an area of ongoing research.[3] The environmental presence of this compound is largely attributed to its release from consumer products.[4]

Table 1: Natural Sources of Paraben Precursors

Source CategorySpecific ExamplesCompound DetectedConcentration Range
PlantsCarrots, Onions, Barley, Strawberries, Currantsp-Hydroxybenzoic Acid (PHBA)Not typically quantified as this compound
MicroorganismsCertain soil and marine bacteriaParabens (general)Not specifically quantified for this compound

Chemical Synthesis of this compound

The primary industrial method for producing this compound is through the Fischer esterification of p-hydroxybenzoic acid with isobutanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by removing the water formed during the reaction.

Experimental Protocol: Fischer Esterification of p-Hydroxybenzoic Acid with Isobutanol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

  • p-Hydroxybenzoic acid

  • Isobutanol

  • Concentrated sulfuric acid

  • Toluene

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine p-hydroxybenzoic acid (0.1 mol), isobutanol (0.3 mol, 3 equivalents), and toluene (100 mL).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (2 mL) to the mixture while stirring.

  • Azeotropic Distillation: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill, and water will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Reaction Monitoring: Continue the reflux for 4-6 hours, or until no more water is collected in the trap. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize the acid catalyst), and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and collect the filtrate.

  • Purification:

    • Remove the toluene solvent using a rotary evaporator.

    • The crude this compound can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield a white crystalline solid.

  • Characterization:

    • Determine the melting point of the purified product.

    • Confirm the structure using techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Assess the purity using High-Performance Liquid Chromatography (HPLC).[5]

Table 2: Synthesis of this compound - Key Parameters

ParameterValue/Condition
Reactants
p-Hydroxybenzoic Acid1 equivalent
Isobutanol3 equivalents
Catalyst
Sulfuric AcidCatalytic amount
Solvent
TolueneFor azeotropic removal of water
Reaction Conditions
TemperatureReflux temperature of toluene (~111°C)
Time4-6 hours
Purification Method
Recrystallization
Expected Yield
>80% (can be optimized)

Interaction with Signaling Pathways

This compound has been shown to interact with nuclear hormone receptors, particularly the estrogen and androgen receptors, which are critical in various physiological processes.

Estrogen Receptor Signaling Pathway

This compound can act as an agonist for the estrogen receptor (ER), mimicking the effects of the natural hormone estradiol.[6][7] This interaction can lead to the activation of estrogen-responsive genes, potentially disrupting normal endocrine function.[3]

EstrogenReceptorSignaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) ER_HSP ER-HSP Complex ER_Dimer ER Dimer ER->ER_Dimer Dimerization ER->ER_Dimer HSP Heat Shock Proteins This compound This compound This compound->ER Binds Estradiol Estradiol Estradiol->ER Binds ER_HSP->ER Dissociation ER_HSP->ER ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds Gene Target Gene Transcription ERE->Gene Activation

Estrogen receptor signaling pathway activation by this compound.
Androgen Receptor Signaling Pathway

The interaction of this compound with the androgen receptor (AR) is less characterized but is an area of active research. Some studies suggest that parabens may exhibit anti-androgenic activity by competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR.[3]

AndrogenReceptorSignaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) HSP_AR AR-HSP Complex AR_Dimer AR Dimer AR->AR_Dimer Dimerization AR->AR_Dimer HSP_AR->AR Dissociation HSP_AR->AR This compound This compound This compound->AR Potential Inhibition DHT DHT DHT->AR Binds ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds Gene_AR Target Gene Transcription ARE->Gene_AR Activation

Potential interaction of this compound with the androgen receptor signaling pathway.

Experimental Workflow: Synthesis and Analysis of this compound

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound in a research setting.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Reactants p-Hydroxybenzoic Acid + Isobutanol Esterification Fischer Esterification (H₂SO₄ catalyst, Toluene) Reactants->Esterification Washing Aqueous Washing (H₂O, NaHCO₃, Brine) Esterification->Washing Drying Drying (Na₂SO₄) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization (Ethanol) Evaporation->Recrystallization MeltingPoint Melting Point Determination Recrystallization->MeltingPoint Spectroscopy Spectroscopic Analysis (IR, NMR) MeltingPoint->Spectroscopy Chromatography Purity Assessment (HPLC) Spectroscopy->Chromatography

A typical experimental workflow for the synthesis and analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the natural occurrence and synthetic pathways of this compound. While its precursor, p-hydroxybenzoic acid, is naturally occurring, the this compound used commercially is produced through chemical synthesis, primarily via Fischer esterification. The provided experimental protocol offers a robust method for its laboratory-scale preparation. Understanding the interaction of this compound with key signaling pathways, such as the estrogen and androgen receptor pathways, is crucial for assessing its biological activity and potential health implications. The diagrams presented herein offer a visual representation of these complex processes, aiding researchers in their understanding of this widely used preservative. Further research is warranted to fully elucidate the natural biosynthetic pathways of this compound and to comprehensively characterize its interactions with various biological systems.

References

An In-depth Technical Guide to Isobutylparaben Degradation Pathways and Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of isobutylparaben degradation pathways and its resulting metabolites. The information presented is intended to support research, scientific analysis, and drug development activities by offering detailed insights into the biotransformation and environmental fate of this compound.

Core Degradation Pathways of this compound

This compound, a widely used antimicrobial preservative, undergoes several key degradation pathways, including hydrolysis, oxidation (hydroxylation), and conjugation. These transformations occur in biological systems, such as the human body, as well as in the environment, particularly during wastewater treatment.

The primary and most well-documented degradation pathway for this compound is hydrolysis of its ester bond. This reaction cleaves the molecule into p-hydroxybenzoic acid (PHBA) and isobutanol .[1][2][3] PHBA is a common metabolite for all parabens and is readily biodegradable under aerobic conditions.[1][4]

In biological systems, this compound and its primary metabolite, PHBA, can undergo further transformation through oxidation and conjugation . A key oxidative metabolite identified in human urine is 2-hydroxy-iso-butyl 4-hydroxybenzoate (2OH-iso-BuP) , which results from the hydroxylation of the isobutyl side chain.[5][6][7][8] Additionally, hydroxylation can occur on the aromatic ring, leading to the formation of catechols, although this is considered a minor pathway.[1][5]

Following initial degradation, the resulting metabolites can be conjugated to facilitate excretion. PHBA can be conjugated with glycine to form p-hydroxyhippuric acid (PHHA) , a major but non-specific urinary metabolite.[1][5] Both the parent compound and its metabolites can also undergo glucuronidation and sulfation .[1]

Microbial activity also plays a significant role in the degradation of this compound, particularly in environmental settings like soil and water. Various microorganisms can utilize parabens as a carbon source, initiating degradation through hydrolysis to PHBA.[4][9][10] Some bacteria possess the enzymatic machinery to further decarboxylate PHBA to phenol.[2][4]

In wastewater treatment facilities, advanced oxidation processes such as ozonation and UV disinfection are effective in degrading parabens.[1][11][12] Ozonation can lead to the formation of hydroxylated byproducts, while chlorination can result in the formation of chlorinated paraben derivatives.[1]

A diagrammatic representation of the primary degradation pathways of this compound is provided below.

Isobutylparaben_Degradation This compound This compound Hydrolysis Hydrolysis (Esterases) This compound->Hydrolysis Major Pathway Oxidation Oxidation (Hydroxylation) This compound->Oxidation Minor Pathway Glucuronidation Glucuronidation/ Sulfation This compound->Glucuronidation PHBA p-Hydroxybenzoic Acid (PHBA) Hydrolysis->PHBA Isobutanol Isobutanol Hydrolysis->Isobutanol Conjugation Conjugation (Glycine) PHBA->Conjugation PHBA->Glucuronidation Decarboxylation Microbial Decarboxylation PHBA->Decarboxylation Ring_Hydroxylation Ring Hydroxylation PHBA->Ring_Hydroxylation OH_this compound 2-hydroxy-iso-butyl 4-hydroxybenzoate Oxidation->OH_this compound PHHA p-Hydroxyhippuric Acid (PHHA) Conjugation->PHHA Conjugates Glucuronide and Sulfate Conjugates Glucuronidation->Conjugates Phenol Phenol Decarboxylation->Phenol Catechols Catechols Ring_Hydroxylation->Catechols

Primary degradation pathways of this compound.

Quantitative Data on this compound Degradation

The following table summarizes quantitative data from a human metabolism study where volunteers were administered a single oral dose of deuterium-labeled this compound. The data represents the percentage of the administered dose excreted in urine as various metabolites within 48 hours.

MetabolitePercentage of Administered Dose Excreted in Urine (%)Citation
This compound (free and conjugated)6.8[5]
2-hydroxy-iso-butyl 4-hydroxybenzoate (2OH-iso-BuP)~16[5]
p-Hydroxybenzoic Acid (PHBA)3.0 - 7.2[5]
p-Hydroxyhippuric Acid (PHHA)57.2 - 63.8[5]
Ring-hydroxylated metabolites< 1[5]

Experimental Protocols

This section details the methodologies employed in key studies for the identification and quantification of this compound and its metabolites.

Human Metabolism and Urinary Metabolite Analysis

This protocol is based on a study investigating the metabolism and urinary excretion of parabens after oral administration in humans.[5]

1. Study Design:

  • Subjects: Healthy adult volunteers.

  • Dosing: A single oral dose of 10 mg of deuterium-labeled this compound was administered to each volunteer. The use of labeled compounds is crucial to distinguish the administered dose from background environmental exposure.

  • Sample Collection: Consecutive urine samples were collected over a 48-hour period post-dosing.

2. Sample Preparation:

  • Enzymatic Cleavage: To quantify both free and conjugated forms of the parabens and their metabolites, urine samples were treated with β-glucuronidase/arylsulfatase to cleave the glucuronide and sulfate conjugates.

  • Solid-Phase Extraction (SPE): The samples were then subjected to solid-phase extraction for cleanup and concentration of the analytes.

3. Analytical Method:

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): The extracts were analyzed using HPLC for separation of the different compounds, followed by tandem mass spectrometry for sensitive and specific detection and quantification.

  • Isotope Dilution: Deuterium-labeled internal standards were used for accurate quantification, correcting for any matrix effects or variations in instrument response.

4. Metabolite Identification:

  • The identification of novel metabolites, such as 2OH-iso-BuP, was achieved by comparing the mass spectra and retention times of the detected compounds with those of synthesized reference standards.

The workflow for this experimental protocol is illustrated in the diagram below.

Experimental_Workflow start Oral Administration of Deuterium-Labeled this compound urine_collection Urine Sample Collection (48h) start->urine_collection enzymatic_cleavage Enzymatic Cleavage (β-glucuronidase/arylsulfatase) urine_collection->enzymatic_cleavage spe Solid-Phase Extraction (SPE) enzymatic_cleavage->spe hplc_msms HPLC-MS/MS Analysis spe->hplc_msms quantification Quantification using Isotope Dilution hplc_msms->quantification identification Metabolite Identification hplc_msms->identification end Data Analysis and Pathway Elucidation quantification->end identification->end

Workflow for human metabolism study of this compound.

References

Methodological & Application

Application Note: Quantification of Isobutylparaben in Cosmetics by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of isobutylparaben in various cosmetic products. Parabens are widely used as preservatives in cosmetics, and their concentrations are regulated due to potential health concerns.[1] This method provides a straightforward protocol for sample preparation and chromatographic analysis, making it suitable for quality control and research laboratories.

Introduction

Parabens, the esters of p-hydroxybenzoic acid, are a class of preservatives commonly used in cosmetics, pharmaceuticals, and food products to prevent microbial growth.[2][3] this compound is one such paraben used to extend the shelf-life of products.[4] Due to concerns about their potential endocrine-disrupting activity, regulatory bodies have established maximum permitted concentration levels for parabens in consumer products.[1] Therefore, accurate and validated analytical methods for the quantification of this compound are essential for ensuring product safety and regulatory compliance. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used technique for the analysis of parabens in complex matrices due to its selectivity, sensitivity, and robustness.[3][5]

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in a cosmetic matrix. The sample is first extracted with a suitable organic solvent. The extract is then injected into an HPLC system equipped with a C18 stationary phase column. A mobile phase, typically a mixture of acetonitrile and water, is used to elute the analytes.[6][7] this compound is detected and quantified by a UV detector at its maximum absorbance wavelength.[2][6]

Materials and Methods

4.1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • Diode Array Detector (DAD) or UV-Vis Detector

  • Analytical Balance

  • Ultrasonic Bath

  • Vortex Mixer

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or nylon)

4.2. Chemicals and Reagents

  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Cosmetic samples (e.g., creams, lotions, shampoos)

4.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL[2][8][9][10]
Column Temperature 30 °C
Detection Wavelength 254 nm[2][8][9][10]
Run Time Approximately 10 minutes

Experimental Protocols

5.1. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 4 °C.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

5.2. Sample Preparation

  • Accurately weigh approximately 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Vortex for 2 minutes to disperse the sample.

  • Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction of the paraben.[11]

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[6]

  • The sample is now ready for injection into the HPLC system.

Method Validation Summary

The analytical method should be validated according to ICH guidelines or internal laboratory standards.[3] Key validation parameters are summarized in the table below.

Validation ParameterTypical Acceptance CriteriaExample Result
Linearity (Correlation Coefficient, R²) R² ≥ 0.9990.9995
Accuracy (Recovery %) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD %) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1~0.3 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 99%

Data Presentation

The quantification of this compound in cosmetic samples is performed by external standard calibration. The peak area of this compound in the sample chromatogram is compared to the calibration curve generated from the working standard solutions.

AnalyteRetention Time (min)Linearity Range (µg/mL)Correlation Coefficient (R²)LOD (µg/mL)LOQ (µg/mL)
This compound~5.81 - 500.99950.10.3

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification weigh_sample 1. Weigh Cosmetic Sample (0.5 g) add_solvent 2. Add 20 mL Methanol weigh_sample->add_solvent vortex 3. Vortex (2 min) add_solvent->vortex sonicate 4. Sonicate (15 min) vortex->sonicate centrifuge 5. Centrifuge (4000 rpm, 10 min) sonicate->centrifuge filter 6. Filter Supernatant (0.45 µm) centrifuge->filter inject_sample Inject Sample filter->inject_sample weigh_std A. Prepare Stock Standard (1000 µg/mL) prep_working_std B. Prepare Working Standards (1-50 µg/mL) weigh_std->prep_working_std inject_std Inject Standards prep_working_std->inject_std hplc_setup Set HPLC Conditions: Column: C18 Mobile Phase: ACN:H2O (60:40) Flow Rate: 1.0 mL/min Detection: 254 nm hplc_setup->inject_std hplc_setup->inject_sample calibration Generate Calibration Curve (Peak Area vs. Concentration) inject_std->calibration quantification Quantify this compound in Sample inject_sample->quantification calibration->quantification report Report Results (µg/g or % w/w) quantification->report

Caption: HPLC workflow for this compound quantification.

Conclusion

The described HPLC method provides a simple, rapid, and reliable approach for the quantification of this compound in cosmetic products. The sample preparation is straightforward, and the chromatographic conditions allow for good separation and detection of the analyte. This method can be readily implemented in quality control laboratories for routine analysis of parabens in cosmetics to ensure compliance with regulatory standards.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Isobutylparaben in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutylparaben, an ester of p-hydroxybenzoic acid, is widely used as an antimicrobial preservative in a vast array of consumer products, including cosmetics, pharmaceuticals, and food products. Due to its widespread use, there is a growing interest in monitoring its presence in biological systems to understand human exposure and potential toxicological effects. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the quantification of this compound in complex biological matrices such as plasma and urine, owing to its high sensitivity, selectivity, and specificity.

This document provides detailed application notes and protocols for the analysis of this compound in biological samples using LC-MS/MS. It is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the LC-MS/MS analysis of parabens, including this compound, in biological samples as reported in various studies.

ParameterMatrixThis compound ValueOther Parabens (for reference)Citation
**Linearity (R²) **Urine> 0.999Methyl, Ethyl, Propyl, Butyl: > 0.999[1]
Limit of Quantification (LOQ) Urine0.5 ng/mLMethyl: 1.0 ng/mL, Ethyl: 0.5 ng/mL, Propyl: 0.2 ng/mL, Butyl: 0.5 ng/mL[1]
Accuracy (% Recovery) Urine92.2 - 112.4% (as part of a paraben mix)Methyl, Ethyl, Propyl, Butyl: 92.2 - 112.4%[1]
Precision (% CV) Urine0.9 - 9.6% (as part of a paraben mix)Methyl, Ethyl, Propyl, Butyl: 0.9 - 9.6%[1]
Recovery (%) Urine95.7 - 102.0% (as part of a paraben mix)Methyl, Ethyl, Propyl, Butyl: 95.7 - 102.0%[1]
Accuracy (% of Nominal) Rat Plasma-Propylparaben: within ±5.7%[2]
Precision (% CV) Rat Plasma-Propylparaben: < 5.3% (Inter-day), < 4.4% (Intra-day)[2]

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for removing matrix interferences and enriching the analyte of interest. Below are protocols for common biological matrices.

a) Plasma: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.[2]

b) Urine: Liquid-Liquid Extraction (LLE)

LLE is a robust method for cleaning up complex urine samples.

  • To 500 µL of urine, add an appropriate internal standard.

  • Add 1 mL of an extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).

  • Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the organic (upper) layer to a new tube.

  • Repeat the extraction (steps 2-5) on the aqueous layer and combine the organic extracts.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[3]

LC-MS/MS Method

a) Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute this compound and then ramped up to wash the column.

    • 0-1 min: 10% B

    • 1-5 min: Ramp to 90% B

    • 5-7 min: Hold at 90% B

    • 7.1-9 min: Return to 10% B for re-equilibration.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40°C.

b) Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for parabens.

  • Multiple Reaction Monitoring (MRM) Transitions: The deprotonated molecule [M-H]⁻ is selected as the precursor ion. The most common product ion results from the loss of the isobutyl group.

    • Precursor Ion (Q1): m/z 193.1

    • Product Ion (Q3) for Quantification: m/z 137.0 (p-hydroxybenzoate)

    • Product Ion (Q3) for Confirmation: m/z 92.0 (phenoxy fragment)

  • Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for the specific instrument being used to achieve maximum sensitivity and signal stability.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound in biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis SampleCollection Biological Sample Collection (Plasma, Urine, etc.) AddIS Addition of Internal Standard SampleCollection->AddIS Extraction Extraction (Protein Precipitation or LLE) AddIS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (LC) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for LC-MS/MS analysis of this compound.

Fragmentation Pathway of this compound

The diagram below shows the chemical structure of this compound and its proposed fragmentation in the mass spectrometer.

fragmentation_pathway cluster_structure This compound Structure cluster_fragmentation MS/MS Fragmentation This compound HO-Ph-C(=O)O-CH2CH(CH3)2 Precursor Precursor Ion [M-H]⁻ m/z 193.1 Product1 Product Ion (Quantifier) p-hydroxybenzoate m/z 137.0 Precursor->Product1 - C4H8 (isobutylene) Product2 Product Ion (Qualifier) phenoxy fragment m/z 92.0 Product1->Product2 - CO2

Caption: Fragmentation of this compound in negative ESI mode.

References

Application Note: Analysis of Isobutylparaben in Human Urine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parabens, particularly isobutylparaben, are esters of p-hydroxybenzoic acid widely used as antimicrobial preservatives in pharmaceuticals, cosmetics, and food products. Due to their extensive use, there is a growing interest in assessing human exposure to these compounds, as some studies have suggested potential endocrine-disrupting effects.[1] Urine is the preferred biological matrix for biomonitoring studies due to its non-invasive collection and the fact that parabens are primarily excreted as conjugated metabolites.[2][3]

In humans, parabens are metabolized through phase II biotransformation, resulting in glucuronide and sulfate conjugates that are more water-soluble and readily excreted in urine.[2][4] Therefore, to determine the total this compound concentration, a hydrolysis step is essential to cleave these conjugates and release the parent compound. This is typically achieved through enzymatic hydrolysis using β-glucuronidase with sulfatase activity.[2][4]

Following hydrolysis, a sample preparation step is required to remove matrix interferences and concentrate the analyte. Common techniques include Solid-Phase Extraction (SPE) and various forms of Liquid-Liquid Extraction (LLE), such as Dispersive Liquid-Liquid Microextraction (DLLME).[1][5] Final quantification is most reliably performed using highly sensitive and selective methods like Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[6][7]

This application note provides detailed protocols for the sample preparation and analysis of this compound in human urine, focusing on enzymatic hydrolysis followed by Solid-Phase Extraction (SPE) and an alternative Dispersive Liquid-Liquid Microextraction (DLLME) method.

Principle of the Method

The overall workflow for determining total this compound concentration in urine involves three main stages:

  • Enzymatic Hydrolysis: Urine samples are treated with a β-glucuronidase/arylsulfatase enzyme to deconjugate this compound metabolites (glucuronides and sulfates) back to their free form.[4]

  • Extraction and Clean-up: The hydrolyzed sample is then processed to isolate and concentrate the analyte while removing interfering matrix components. This is achieved using either Solid-Phase Extraction (SPE) or Dispersive Liquid-Liquid Microextraction (DLLME).

  • Instrumental Analysis: The final extract is analyzed by UPLC-MS/MS for sensitive and selective quantification of this compound.[6]

cluster_workflow Overall Analytical Workflow Urine Urine Sample Collection Spike Spike with Internal Standard Urine->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Spike->Hydrolysis Extraction Extraction & Clean-up (SPE or DLLME) Hydrolysis->Extraction Analysis UPLC-MS/MS Analysis Extraction->Analysis Quant Data Quantification Analysis->Quant

Caption: High-level workflow for this compound analysis in urine.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of this compound and other common parabens in urine using methods based on enzymatic hydrolysis followed by extraction and LC-MS/MS.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

CompoundMethodLOD (ng/mL)LOQ (ng/mL)Reference
This compoundUPLC-MS/MS-0.1 - 0.5[8]
MethylparabenSPE-LC-MS/MS0.131.0[2]
EthylparabenSPE-LC-MS/MS0.10.5[2]
PropylparabenSPE-LC-MS/MS0.180.2[2]
ButylparabenSPE-LC-MS/MS0.10.5[2]
Multiple ParabensDLLME-HPLC-FD0.09 - 0.180.28 - 0.54[5]
Multiple ParabensUSAEME-GC-MS-< 0.06[9]

Table 2: Recovery and Precision Data

CompoundMethodSpiked LevelRecovery (%)Precision (%RSD)Reference
This compoundDLLME-HPLC-FD0.02 µg/mL> 82.0%-[5]
MethylparabenSPE-LC-MS/MSLow/High QC95.7 - 102.0%0.9 - 9.6%
EthylparabenSPE-LC-MS/MSLow/High QC95.7 - 102.0%0.9 - 9.6%
PropylparabenSPE-LC-MS/MSLow/High QC95.7 - 102.0%0.9 - 9.6%
ButylparabenSPE-LC-MS/MSLow/High QC95.7 - 102.0%0.9 - 9.6%[1]
Multiple ParabensUSAEME-GC-MSThree Levels83 - 101%< 8%[10]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

This protocol is the standard approach for accurate quantification of total paraben concentrations.

4.1.1 Materials and Reagents

  • Urine samples, stored at -20°C or below.

  • This compound analytical standard.

  • Isotopically labeled this compound (e.g., this compound-d4) as an internal standard (IS).

  • β-glucuronidase/arylsulfatase from Helix pomatia (Type H-1 or similar).[4]

  • Ammonium acetate buffer (pH 5.0).

  • Formic acid.

  • Methanol and Acetonitrile (HPLC or LC-MS grade).

  • Deionized water.

  • SPE cartridges (e.g., Polymeric Reversed-Phase, 30 mg/mL).[1]

4.1.2 Procedure

  • Sample Thawing: Thaw frozen urine samples at room temperature or in a 4°C water bath. Vortex to ensure homogeneity.

  • Aliquoting: Transfer 100 µL of urine into a clean microcentrifuge tube.[2]

  • Internal Standard Spiking: Add 50 µL of the internal standard solution to each sample, quality control (QC), and calibration standard.

  • Enzymatic Hydrolysis:

    • Add 50 µL of β-glucuronidase enzyme solution and buffer.[2] For complete hydrolysis, use at least 30 units of enzyme per µL of urine.[4]

    • Vortex the samples gently.

    • Incubate at 37°C for a minimum of 4 hours.[2][4]

  • Sample Acidification: After incubation, stop the reaction and acidify the sample by adding 0.1 M formic acid.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridges by sequentially passing 3 mL of acetonitrile followed by 3 mL of deionized water.[1]

  • Sample Loading: Load the entire hydrolyzed and acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5% methanol in water to remove hydrophilic interferences.[1]

  • Drying: Dry the cartridge thoroughly under vacuum for at least 2 hours to remove all residual water.[1]

  • Elution: Elute the parabens from the cartridge with 1 mL of acetonitrile.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.

cluster_spe Protocol 1: Hydrolysis & SPE Workflow Urine 100 µL Urine + Internal Standard Enzyme Add β-glucuronidase Incubate @ 37°C, 4h Urine->Enzyme Acidify Acidify with Formic Acid Enzyme->Acidify Load Load Sample onto SPE Acidify->Load Condition Condition SPE Cartridge (Acetonitrile -> Water) Condition->Load Wash Wash SPE Cartridge (5% Methanol) Load->Wash Dry Dry Cartridge (Vacuum) Wash->Dry Elute Elute with Acetonitrile Dry->Elute Evap Evaporate & Reconstitute Elute->Evap Analyze Inject into UPLC-MS/MS Evap->Analyze

Caption: Step-by-step workflow for the SPE-based sample preparation.

Protocol 2: Ultrasound- and Vortex-Assisted Dispersive Liquid-Liquid Microextraction (DLLME)

This protocol is a rapid and efficient alternative that requires minimal solvent.[5]

4.2.1 Materials and Reagents

  • Hydrolyzed urine sample (prepared as in steps 4.1.2 - 4.1.5).

  • Methanol (Disperser solvent).

  • Chloroform (Extraction solvent).[5]

  • Sodium Chloride (NaCl).

  • Conical centrifuge tubes.

4.2.2 Procedure

  • Sample Preparation: Take the hydrolyzed and acidified urine sample (approx. 200-300 µL) and place it in a conical centrifuge tube. Add NaCl to a concentration of 2 g/L.[5]

  • Solvent Addition:

    • Prepare a mixture of the disperser solvent (50 µL of Methanol) and the extraction solvent (150 µL of Chloroform).[5]

    • Rapidly inject this mixture into the urine sample using a syringe. A cloudy solution will form.

  • Emulsification:

    • Immediately place the tube in an ultrasonic bath for 90 seconds.[5]

    • Follow this by vortexing at high speed for 4 minutes to ensure complete dispersion and extraction.[5]

  • Phase Separation: Centrifuge the sample at high speed (e.g., 7000 rpm) for 3 minutes to separate the phases.[9] The small volume of chloroform containing the extracted parabens will settle at the bottom of the conical tube.

  • Collection and Analysis:

    • Carefully collect the sedimented chloroform phase using a microsyringe.

    • Evaporate the solvent and reconstitute as described in step 4.1.11 for analysis.

cluster_dllme Protocol 2: DLLME Workflow Sample Hydrolyzed Urine Sample + NaCl Inject Inject Disperser (Methanol) & Extractor (Chloroform) Sample->Inject Ultrasound Ultrasonicate (90 seconds) Inject->Ultrasound Vortex Vortex (4 minutes) Ultrasound->Vortex Centrifuge Centrifuge (7000 rpm, 3 min) Vortex->Centrifuge Collect Collect Organic Phase (Chloroform) Centrifuge->Collect Analyze Evaporate, Reconstitute & Analyze Collect->Analyze

Caption: Step-by-step workflow for the DLLME-based sample preparation.

Instrumental Analysis: UPLC-MS/MS

  • Chromatographic System: An ultra-high performance liquid chromatography (UPLC) system.

  • Column: A reversed-phase column (e.g., C18, 1.7 µm particle size) is typically used for separation.[6]

  • Mobile Phase: A gradient elution using water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in negative mode is commonly used for parabens.[6]

  • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for this compound and its labeled internal standard to ensure selectivity and sensitivity. For many parabens, the common product ion is m/z 91.9.[1]

Conclusion

The accurate determination of this compound in urine requires a robust analytical method that accounts for its metabolic conjugation. The presented protocols, combining enzymatic hydrolysis with either Solid-Phase Extraction or Dispersive Liquid-Liquid Microextraction, provide reliable and sensitive methods for sample preparation prior to UPLC-MS/MS analysis. The SPE method is a well-established and highly effective technique for removing matrix interferences, while the DLLME method offers a faster, high-throughput alternative with reduced solvent consumption.[1][5] The choice of method will depend on laboratory resources, required throughput, and desired sensitivity. Both workflows, when coupled with UPLC-MS/MS, are suitable for biomonitoring studies and toxicological assessments of human exposure to this compound.

References

Application Notes and Protocols: Uterotrophic Assay for Assessing Isobutylparaben Estrogenicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parabens are a class of alkyl esters of p-hydroxybenzoic acid widely used as preservatives in cosmetics, pharmaceuticals, and food products. Isobutylparaben, a member of this class, has come under scrutiny for its potential endocrine-disrupting properties, specifically its estrogenic activity. The uterotrophic assay is a robust and internationally recognized in vivo screening method for determining the estrogenic potential of a substance.[1][2][3] This assay is based on the principle that estrogenic compounds induce a significant increase in the uterine weight (uterotrophic response) in rodents.[1][2] This document provides a detailed protocol for the uterotrophic assay as applied to this compound, summarizes key quantitative data from published studies, and illustrates the experimental workflow and relevant signaling pathways.

Quantitative Data Summary

Multiple studies have demonstrated the estrogenic activity of this compound in vivo using the uterotrophic assay in both immature and ovariectomized rodent models.[4][5][6] The data consistently show a dose-dependent increase in uterine weight following this compound administration. However, it is important to note that the potency of this compound is significantly lower than that of the natural estrogen, 17β-estradiol, or the synthetic estrogen, ethinyl estradiol.[7][8]

Animal ModelAge/StatusCompoundDosing Regimen (Subcutaneous)RouteKey FindingsReference
CD1 MiceImmature (18 days)This compound1.2 and 12 mg/kg/day for 3 dayss.c.Statistically significant increase in uterine weight at both doses.[4][5]
RatsOvariectomized (13-14 weeks)This compound100, 250, and 625 mg/kg/day for 3 dayss.c.Significant increase in wet and blotted uterine weights at 250 mg/kg/day and above.[4]
RatsImmature (PND 14-16)This compound62.5, 250, and 1000 mg/kg/day for 3 daysOralSignificant increase in uterine wet weight at 250 and 1000 mg/kg/day.[6]
MiceImmatureThis compound1.2 or 12.0 mg per mouse daily for 3 dayss.c.Increased uterine weight.[5][9]

Experimental Protocol: Uterotrophic Assay for this compound

This protocol is based on the OECD Test Guideline 440 for the Uterotrophic Bioassay in Rodents and incorporates details from studies on this compound.[1][10]

1. Animal Model Selection and Acclimation:

  • Model: Either immature female rats (weaned at postnatal day 18-21) or young adult ovariectomized female rats or mice can be used.[1][3] Ovariectomized models eliminate the influence of endogenous estrogens.

  • Acclimation: Animals should be acclimated to the laboratory conditions for at least 5 days prior to the start of the study. They should be housed in a controlled environment with a 12-hour light/dark cycle and provided with a soy-free diet to minimize exposure to phytoestrogens.[4]

2. Experimental Groups:

  • Vehicle Control Group: Receives the vehicle (e.g., corn oil) only. (At least 6 animals)[1]

  • Positive Control Group: Receives a known estrogen, such as 17α-ethinyl estradiol (EE), to confirm the sensitivity of the assay.[6]

  • This compound Treatment Groups: At least two, and preferably three, dose levels of this compound are used to establish a dose-response relationship. (At least 6 animals per group)[1]

3. Dosing and Administration:

  • Route of Administration: Subcutaneous injection is a common and effective route for this compound in the uterotrophic assay.[4][5] Oral gavage can also be used.[6]

  • Dose Formulation: this compound should be dissolved in a suitable vehicle, such as corn oil.

  • Dosing Schedule: Administer the test substance and controls daily for three consecutive days.[1][4][5][6]

4. Observations and Measurements:

  • Daily Observations: Monitor the animals for clinical signs of toxicity.

  • Body Weight: Record the body weight of each animal daily.[1][4]

  • Necropsy: Approximately 24 hours after the final dose, euthanize the animals.[1]

  • Uterine Weight: Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet uterine weight. Subsequently, blot the uterus to remove luminal fluid and record the blotted uterine weight.[4]

5. Data Analysis:

  • Calculate the mean and standard deviation of the uterine weights for each group.

  • Analyze the data for statistically significant differences between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in uterine weight in a dose group compared to the vehicle control indicates a positive estrogenic response.[1]

Visualizations

Experimental Workflow

Uterotrophic_Assay_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Selection Animal Selection (Immature or Ovariectomized Rodents) Acclimation Acclimation (Soy-free diet) Animal_Selection->Acclimation Grouping Group Assignment (Vehicle, Positive Control, this compound) Acclimation->Grouping Dosing Daily Dosing (3 Consecutive Days) Grouping->Dosing Observation Daily Observation & Body Weight Measurement Dosing->Observation Necropsy Necropsy (24h after last dose) Observation->Necropsy Uterine_Weight Uterine Weight Measurement (Wet & Blotted) Necropsy->Uterine_Weight Data_Analysis Statistical Analysis Uterine_Weight->Data_Analysis Result Estrogenicity Assessment Data_Analysis->Result

Caption: Uterotrophic Assay Experimental Workflow.

Simplified Estrogen Signaling Pathway

Estrogen_Signaling_Pathway cluster_cell Target Cell (e.g., Uterine Cell) cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds HSP Heat Shock Proteins ER->HSP Dissociation ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Nuclear Translocation Gene_Transcription Gene Transcription ERE->Gene_Transcription Cell_Proliferation Cell Proliferation (Uterine Growth) Gene_Transcription->Cell_Proliferation

Caption: Simplified Estrogen Receptor Signaling Pathway.

Mechanism of Action

This compound exerts its estrogenic effects by binding to estrogen receptors (ERs), primarily ERα.[5][8] This binding displaces natural estrogens and initiates a signaling cascade.[5][11] In an unbound state, the estrogen receptor is typically complexed with heat shock proteins. Upon binding of an estrogenic compound like this compound, the receptor undergoes a conformational change, dissociates from the heat shock proteins, and dimerizes. This activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the synthesis of proteins that stimulate cell proliferation and growth in estrogen-sensitive tissues like the uterus, resulting in the observed uterotrophic effect.[6] Some studies also suggest that parabens may interfere with estrogen metabolism, further contributing to their estrogenic effects.[12]

References

Application Note: Isobutylparaben-Induced Cell Proliferation in MCF-7 Cells via Estrogen Receptor Activation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for assessing the proliferative effects of isobutylparaben on the estrogen receptor (ER)-positive human breast cancer cell line, MCF-7. This compound is known to exhibit estrogenic activity, promoting cell proliferation through an ER-dependent mechanism. The following sections detail the underlying signaling pathway, quantitative data on its potency, a comprehensive experimental workflow, and step-by-step protocols for cell culture and proliferation assays.

Mechanism of Action: ER-Dependent Signaling

This compound, like other parabens with longer side-chains, exhibits estrogenic activity by binding to estrogen receptors.[1][2] In ER-positive MCF-7 cells, this compound binds to the Estrogen Receptor Alpha (ERα), initiating a signaling cascade that promotes cell proliferation.[3][4] This activation leads to the expression of estrogen-inducible genes, such as the Growth Regulation by Estrogen in Breast Cancer 1 (GREB1) and the progesterone receptor (PR).[1][3][5] The proliferative effects induced by this compound can be effectively blocked by co-treatment with a pure ER antagonist, such as ICI 182,780 (Fulvestrant), confirming the ER-dependence of this pathway.[1][3][6]

Isobutylparaben_Signaling cluster_0 Extracellular cluster_1 Cytoplasm / Nucleus IsoBuP This compound ER Estrogen Receptor α (ERα) IsoBuP->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Activates Gene Gene Transcription (e.g., GREB1, PR) ERE->Gene Proliferation Cell Proliferation Gene->Proliferation Antagonist ICI 182,780 (ER Antagonist) Antagonist->ER Blocks

Caption: ERα-mediated signaling pathway of this compound.
Quantitative Data: Proliferative Potency

The potency of this compound and its metabolites in inducing MCF-7 cell proliferation has been quantified by determining their half-maximal effective concentration (EC50). These values demonstrate that this compound is a potent inducer of proliferation in this cell line.

CompoundEC50 in MCF-7 cells (µM)
This compound (IsoBuP) 0.30 [3][4][5]
2-hydroxy isobutyl 4-hydroxybenzoate (2OH metabolite)2.2[3][4][5]
3-hydroxy n-butyl 4-hydroxybenzoate (3OH metabolite)8.2[3][4][5]
n-Butylparaben (BuP)1.2[3][4][5]
Experimental Workflow

The overall process for assessing this compound-induced cell proliferation involves several key stages, from initial cell culture to final data analysis. The workflow ensures reproducible and accurate measurement of cellular response to the compound.

Experimental_Workflow A 1. Culture MCF-7 Cells (Maintain 30-90% confluency) B 2. Seed Cells in 96-well plates A->B C 3. Treat with this compound (Dose-response concentrations) B->C D 4. Incubate (e.g., 6 days) C->D E 5. Perform Proliferation Assay (e.g., MTT Assay) D->E F 6. Measure Absorbance (Spectrophotometer at 570 nm) E->F G 7. Analyze Data (Calculate % Viability vs. Control) F->G

Caption: General workflow for the cell proliferation assay.

Detailed Experimental Protocols

Protocol 1: MCF-7 Cell Culture and Maintenance

MCF-7 cells are an adherent, epithelial-like cell line derived from a human breast adenocarcinoma.[7] They are known to have a relatively slow proliferation rate.[7]

A. Required Materials:

  • MCF-7 cells (e.g., ATCC HTB-22)

  • Eagle's Minimum Essential Medium (EMEM) or DMEM[8][9]

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • Humidified incubator at 37°C with 5% CO2

B. Complete Growth Medium:

  • EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Some protocols may also include 0.1 mM non-essential amino acids and 10 µg/mL insulin.[8][10]

C. Cell Thawing and Seeding:

  • Rapidly thaw the cryovial of MCF-7 cells in a 37°C water bath.[7][11]

  • Transfer the cell suspension to a 15 mL conical tube containing 5-7 mL of pre-warmed complete growth medium.[7][9]

  • Centrifuge at 1000-1100 rpm for 4-5 minutes to pellet the cells.[7][9]

  • Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete growth medium.

  • Transfer the cell suspension to a T-75 flask and incubate at 37°C, 5% CO2.

D. Cell Maintenance and Passaging:

  • Change the medium every 2-3 days.[7][10]

  • When cells reach 80-90% confluency, they are ready for passaging.[8][9] Do not allow cells to exceed 90% confluency as this can decrease proliferation rates.[10]

  • Aspirate the old medium and rinse the cell monolayer twice with sterile PBS.[8]

  • Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[8][10]

  • Neutralize the trypsin by adding at least 2 volumes of complete growth medium.

  • Gently pipette the cell suspension into a 15 mL conical tube and centrifuge at 1100 rpm for 4 minutes.[7]

  • Resuspend the cell pellet in fresh medium and plate into new flasks at a subculture ratio of 1:2 or 1:3.[7]

Protocol 2: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method for assessing cell viability.[12] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13]

A. Required Materials:

  • Cultured MCF-7 cells

  • Sterile 96-well flat-bottom plates

  • This compound stock solution (in DMSO or ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Detergent Reagent / Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

B. Assay Procedure:

  • Cell Seeding: Harvest MCF-7 cells using trypsin and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium. Include wells with medium only for blank controls.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. A recommended concentration range to test would span the known EC50 value (e.g., 0.01 µM to 10 µM).

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO or ethanol used for the stock solution).

  • Incubation: Return the plate to the incubator for the desired treatment period (e.g., 6 days, as used in referenced proliferation studies).[3]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple precipitate is clearly visible under a microscope.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-130 µL of a solubilization solution (e.g., DMSO) to each well.[14]

  • Incubation for Solubilization: Place the plate on an orbital shaker for 15 minutes or leave at room temperature in the dark for 2 hours to ensure complete dissolution of the formazan crystals.[14]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[13]

C. Data Analysis:

  • Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Express the results as a percentage of the vehicle control:

    • % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100

  • Plot the percentage viability against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

References

Application Notes and Protocols for In Vivo Studies of Isobutylparaben Exposure in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo studies on isobutylparaben (IBP) exposure in animal models, focusing on its endocrine-disrupting properties, particularly its estrogenic activity and effects on reproductive and developmental endpoints. The following sections detail quantitative data from key studies, standardized experimental protocols, and the implicated signaling pathways.

Data Presentation: Summary of Quantitative In Vivo Effects of this compound

The following tables summarize the key quantitative findings from in vivo studies on this compound exposure in various animal models.

Table 1: Uterotrophic and Estrogenic Effects of this compound

Animal ModelExposure RouteDosageDurationKey FindingsReference
Immature CD1 MiceSubcutaneous (s.c.)1.2 and 12 mg/kg/day3 daysSignificant increase in uterine weight relative to body weight at both doses, indicating estrogenic activity.[1][2]Darbre et al. (2002)
Ovariectomized Female RatsSubcutaneous (s.c.)250 and 625 mg/kg/day3 daysSignificant increase in both wet and blotted uterine weights, confirming in vivo estrogenic activity.[2]Koda et al. (2005)
Immature Female Sprague-Dawley RatsOral250 and 1000 mg/kg/day3 daysSignificant increase in uterine wet weight at the highest doses.[3]Vo et al. (2010)

Table 2: Reproductive and Developmental Toxicity of this compound

Animal ModelExposure RouteDosageDurationKey FindingsReference
Juvenile Male Wistar RatsOral10, 20, and 50 mg/kg/day70 daysDose-dependent suppression of body weight gain, delayed preputial separation, and degenerative changes in testicular and epididymal tissues.[4]Tanwade et al.
Pregnant Sprague-Dawley Rats (Maternal Exposure)Oral Gavage2.5 mg/kg/dayGestation Day 6 to Postnatal Day 12No significant adverse effects reported in this specific low-dose mixture study.[2]Yang et al. (2016)
Immature Female Sprague-Dawley RatsOral62.5, 250, and 1000 mg/kg/dayPostnatal Day 21-40Myometrial hypertrophy at all doses; decreased serum estradiol and thyroxine concentrations.[5]Vo et al. (2010)

Table 3: Dermal Toxicity of this compound

Animal ModelExposure RouteDosageDurationKey FindingsReference
Sprague-Dawley RatsDermal50, 100, 300, and 600 mg/kg/day28 daysNo significant changes in body or organ weights. Skin hyperkeratosis observed in female rats at 50 mg/kg/day and above. NOAEL for skin hyperkeratosis in females was determined to be less than 50 mg/kg/day.[5][6]Kim et al. (2015)
Sprague-Dawley RatsDermal (Mixture with Isopropylparaben)100 mg/kg/day and higher28 daysDose-dependent decrease in Follicle-Stimulating Hormone (FSH).[5]Kim et al. (2015)

Experimental Protocols

Detailed methodologies for key in vivo experiments investigating the effects of this compound are outlined below. These protocols are based on published studies and established OECD guidelines.

Protocol 1: Rodent Uterotrophic Assay for Estrogenic Activity

This protocol is designed to detect the potential of a substance to elicit estrogenic responses in female animals, typically observed as an increase in uterine weight.

1. Animal Model:

  • Species: Immature female CD1 mice or Sprague-Dawley rats (18-21 days old) or ovariectomized adult females.

  • Housing: Animals should be housed in controlled conditions (temperature, humidity, light/dark cycle) and provided with a soy-free diet to minimize exposure to phytoestrogens.[2]

2. Experimental Groups:

  • Vehicle Control: Administered the vehicle used to dissolve the test substance (e.g., corn oil).

  • Positive Control: A known estrogen, such as 17α-ethinylestradiol, to confirm the responsiveness of the animal model.

  • Test Groups: At least three dose levels of this compound, spanning a range expected to produce a dose-response relationship.

3. Dosing and Administration:

  • Route: Subcutaneous injection or oral gavage.

  • Frequency: Daily for three consecutive days.

  • Vehicle: Typically corn oil or a similar inert vehicle.

4. Endpoint Measurement:

  • Necropsy: On the day after the final dose, animals are euthanized.

  • Body Weight: Record the final body weight.

  • Uterine Dissection: Carefully dissect the uterus, trim away any adhering fat and connective tissue.

  • Uterine Weight: Record both the wet (blotted to remove excess fluid) and blotted uterine weight.

  • Data Analysis: Compare the mean uterine weights of the test groups to the vehicle control group. An increase in uterine weight indicates an estrogenic effect.

G cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis acclimatization Animal Acclimatization (Soy-free diet) grouping Randomization into Experimental Groups acclimatization->grouping dosing Daily Dosing for 3 Days (Vehicle, Positive Control, IBP) grouping->dosing necropsy Necropsy on Day 4 dosing->necropsy weighing Record Body and Uterine Weights necropsy->weighing analysis Statistical Analysis weighing->analysis

Experimental workflow for the rodent uterotrophic assay.

Protocol 2: 28-Day Repeated Dose Dermal Toxicity Study

This protocol, based on OECD Test Guideline 410, is used to evaluate the potential adverse effects of repeated dermal exposure to this compound.[7]

1. Animal Model:

  • Species: Young adult Sprague-Dawley rats.

  • Housing: Standard controlled laboratory conditions.

2. Experimental Groups:

  • Vehicle Control: The vehicle used for the test substance.

  • Test Groups: At least three dose levels of this compound.

3. Dosing and Administration:

  • Preparation: The dorsal area of the trunk of each animal is clipped free of fur.

  • Application: The test substance is applied uniformly over a defined area (at least 10% of the body surface area) once daily for 28 days. The application site may be covered with a porous gauze dressing to prevent ingestion.

4. Observations and Examinations:

  • Clinical Observations: Daily checks for signs of toxicity.

  • Body Weight and Food Consumption: Recorded weekly.

  • Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of various parameters.

  • Hormone Analysis: Serum levels of hormones such as estrogen, testosterone, and FSH can be measured.[5]

  • Necropsy: At the end of the study, all animals are subjected to a full gross necropsy.

  • Histopathology: The skin at the site of application and major organs are preserved for microscopic examination.

G start Start of Study (Animal Preparation) dosing Daily Dermal Application (28 Days) start->dosing observations Daily Clinical Observations Weekly Body Weight & Food Intake dosing->observations termination Study Termination (Day 29) dosing->termination blood_collection Blood Collection (Hematology, Biochemistry, Hormones) termination->blood_collection necropsy Gross Necropsy termination->necropsy histopathology Histopathological Examination necropsy->histopathology

Workflow for a 28-day repeated dose dermal toxicity study.

Protocol 3: Developmental and Reproductive Toxicity Study

This protocol outlines a study to assess the effects of this compound exposure during critical developmental periods on reproductive endpoints in offspring.

1. Animal Model:

  • Species: Pregnant female rats (e.g., Sprague-Dawley or Wistar).

2. Experimental Groups:

  • Control Group: Administered the vehicle.

  • Test Groups: At least two dose levels of this compound.

3. Dosing and Administration:

  • Exposure Period: Dosing of the dams from gestation day 6 through to postnatal day 12 or weaning.[2]

  • Route: Oral gavage is a common route to ensure accurate dosing.

4. Endpoints in Dams and Offspring:

  • Dams: Monitor maternal weight gain, food and water consumption, and clinical signs of toxicity.

  • Pups at Birth: Record the number of live and dead pups, sex ratio, and birth weights.

  • Postnatal Development: Monitor pup viability, body weight gain, and developmental landmarks such as anogenital distance and preputial separation.[4]

  • Adult Offspring: At maturity, assess reproductive organ weights, sperm parameters (motility, count), estrous cyclicity, and neurobehavioral functions like social recognition.[8]

  • Histopathology: Examine reproductive organs of the offspring for any abnormalities.

Signaling Pathways

The primary mechanism of action for the endocrine-disrupting effects of this compound is through its interaction with estrogen receptors (ERα and ERβ).[5] this compound acts as an estrogen agonist, mimicking the effects of endogenous estradiol.

The binding of this compound to estrogen receptors can initiate a cascade of molecular events, leading to changes in gene expression and cellular responses in estrogen-sensitive tissues like the uterus, ovaries, and mammary glands.

G cluster_cell Target Cell cluster_nucleus IBP This compound (IBP) ER Estrogen Receptor (ERα / ERβ) IBP->ER Binds to IBP_ER IBP-ER Complex ER->IBP_ER Nucleus Nucleus IBP_ER->Nucleus Translocation ERE Estrogen Response Element (ERE) on DNA IBP_ER->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein New Protein Synthesis mRNA->Protein Translation Cellular_Response Cellular Response (e.g., Uterine Growth, Proliferation) Protein->Cellular_Response Leads to

References

Application Note: Solid-Phase Extraction (SPE) for the Determination of Isobutylparaben in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parabens are a class of p-hydroxybenzoic acid esters widely used as preservatives in pharmaceuticals, cosmetics, and food products due to their bactericidal and fungicidal properties. Isobutylparaben is one of the common parabens that can enter aquatic environments through wastewater discharges.[1] Concerns about their potential endocrine-disrupting effects have led to the need for sensitive and reliable analytical methods to monitor their presence in water samples.[2][3]

Solid-phase extraction (SPE) is a widely adopted sample preparation technique for the isolation and preconcentration of parabens from environmental water samples.[1] It offers several advantages over traditional liquid-liquid extraction, including higher recovery, lower solvent consumption, and ease of automation.[1] This application note provides a detailed protocol for the solid-phase extraction of this compound from water samples, followed by high-performance liquid chromatography (HPLC) analysis.

Data Presentation

The following table summarizes the quantitative data for the recovery of this compound and other parabens from water samples using various SPE methods.

AnalyteSPE SorbentAnalytical MethodSample MatrixRecovery (%)LODLOQReference
This compoundMAX SPE columnHPLCAquatic Seasoning91.0 - 105.00.2-0.4 mg/kg0.5-1.3 mg/kg[4]
ButylparabenHyperSep C8/BSAIEUHPLC/DADCosmetic Samples92.33 - 101.430.001-0.002 µg/mL-[5]
ButylparabenFe3O4@TbBd (MSPE)HPLC-UVEnvironmental Water86.1 - 110.80.2-0.4 µg/L0.7-1.4 µg/L[6]
ButylparabenPLRP-SSPE-LC-MS/MSUrban Waters-ng L-1 level-[7]
ButylparabenNot SpecifiedUHPLC-MS/MSSurface Water-0.04 ng L-10.82 ng L-1[2]
Various ParabensOasis PRiME HBLUHPLC-MS/MSDairy Products91 - 1051-20 ng/kg3.3-65 ng/kg[8]

LOD: Limit of Detection; LOQ: Limit of Quantification

Experimental Workflow

SPE_Workflow SampleCollection 1. Water Sample Collection Filtration 2. Filtration (0.45 µm filter) SampleCollection->Filtration Conditioning 3. Cartridge Conditioning (Methanol, then Water) Filtration->Conditioning Loading 4. Sample Loading Conditioning->Loading Washing 5. Cartridge Washing (e.g., Water:Methanol mix) Loading->Washing Elution 6. Analyte Elution (e.g., Acetonitrile) Washing->Elution Evaporation 7. Eluate Evaporation & Reconstitution Elution->Evaporation HPLC 8. HPLC Analysis Evaporation->HPLC SPE_Logic start Start conditioning Conditioning (Activate Sorbent) start->conditioning loading Sample Loading (Analyte Retention) conditioning->loading Sorbent is ready for analyte interaction washing Washing (Remove Interferences) loading->washing Analyte is bound, interferences are not elution Elution (Analyte Recovery) washing->elution Interferences are removed end End elution->end Purified analyte is collected

References

Application Notes and Protocols for Gas Chromatography Analysis of Parabens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of common parabens (methylparaben, ethylparaben, propylparaben, and butylparaben) in various matrices, such as cosmetics and aqueous samples, using gas chromatography (GC). The protocols described herein cover sample preparation, derivatization, and GC-Mass Spectrometry (GC-MS) or GC-Flame Ionization Detection (GC-FID) analysis.

Introduction

Parabens, the esters of p-hydroxybenzoic acid, are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their effective antimicrobial properties.[1] However, concerns about their potential endocrine-disrupting effects have necessitated the development of sensitive and reliable analytical methods for their determination.[2] Gas chromatography, particularly when coupled with mass spectrometry, offers high resolution and sensitivity for the analysis of these compounds.[3] Due to their polarity, parabens often require a derivatization step to improve their volatility and chromatographic behavior, leading to better peak shape and sensitivity.[4] This application note details both derivatization and non-derivatization-based GC methods.

Experimental Workflow for Paraben Analysis by GC

The general workflow for the analysis of parabens by gas chromatography involves several key stages, from sample collection to data analysis.

GC_Paraben_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (Cosmetics, Water, etc.) Extraction Extraction (LLE, DLLME, SPE) Sample->Extraction Matrix-specific Derivatization Derivatization Required? Extraction->Derivatization Derivatization_Step In-situ Acetylation or Silylation Derivatization->Derivatization_Step Yes GC_Analysis GC-MS / GC-FID Analysis Derivatization->GC_Analysis No Derivatization_Step->GC_Analysis Data_Acquisition Data Acquisition (Chromatograms) GC_Analysis->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Reporting Reporting (Concentration Results) Quantification->Reporting

Caption: Workflow for GC-based paraben analysis.

Quantitative Data Summary

The following tables summarize the performance of various GC methods for paraben analysis, providing a basis for method selection and comparison.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

ParabenMethodLODLOQReference
MethylparabenGC-FID with DLLME and in-situ derivatization (propionic anhydride)0.003 mg/L-[1]
EthylparabenGC-FID with DLLME and in-situ derivatization (propionic anhydride)0.003 mg/L-[1]
PropylparabenGC-FID with DLLME and in-situ derivatization (propionic anhydride)0.002 mg/L-[1]
ButylparabenGC-FID with DLLME and in-situ derivatization (propionic anhydride)0.002 mg/L-[1]
MethylparabenGC with DLLME and in-situ derivatization (acetic anhydride)22 µg/L-[4]
EthylparabenGC with DLLME and in-situ derivatization (acetic anhydride)4.2 µg/L-[4]
PropylparabenGC with DLLME and in-situ derivatization (acetic anhydride)3.3 µg/L-[4]
ButylparabenGC with DLLME and in-situ derivatization (acetic anhydride)2.5 µg/L-[4]
Various ParabensGC-MS with SBSE and in-situ derivatization (acetic anhydride)0.64 - 4.12 ng/L-[5]
Various ParabensGC-MS with three-phase DHF-LPME0.01 - 0.2 µg/L-[6]

Table 2: Linearity and Recovery Data

Paraben(s)MethodLinearity (R²)Recovery (%)Reference
Methyl, Ethyl, Propyl, ButylGC-MS/MS without derivatization> 0.99597 - 107[7]
Methyl, Ethyl, Propyl, ButylGC-MS without derivatization> 0.993-[2]
Methyl, Ethyl, Propyl, ButylGC with DLLME and in-situ derivatization (acetic anhydride)0.997 - 0.999Close to 100[4]
Methyl, Ethyl, Propyl, ButylGC-FID with DLLME and in-situ derivatization (propionic anhydride)-> 100[1][8]
Various ParabensGC-MS with SBSE and in-situ derivatization (acetic anhydride)-> 79 (except Methylparaben at 22)[5]

Experimental Protocols

Protocol 1: GC-MS/MS Analysis of Parabens in Cosmetics without Derivatization

This protocol is adapted for the rapid determination of parabens in personal care products.[7]

1. Materials and Reagents

  • Methanol (HPLC grade)

  • Paraben standards (methyl, ethyl, propyl, butyl)

  • Isotopically labeled internal standards

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

2. Sample Preparation

  • Weigh 0.2 g of the cosmetic sample into a centrifuge tube.

  • Add a known concentration of isotopically labeled internal standards.[7]

  • Add 5 mL of methanol.

  • Vortex the mixture for 2 minutes.[9]

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.[7][9]

  • Centrifuge the extract for 5 minutes at 10,000 rpm.[9]

  • Filter the supernatant through a 0.45 µm syringe filter into a GC vial.

3. GC-MS/MS Conditions

  • GC System: Agilent 7890A GC or equivalent

  • MS System: Agilent 7000B Triple Quadrupole MS or equivalent

  • Column: BP-5 capillary column or similar non-polar column[2]

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 70°C, ramp to 280°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Protocol 2: GC-FID Analysis of Parabens in Water with In-situ Derivatization and DLLME

This protocol is suitable for the analysis of parabens in aqueous samples and employs a dispersive liquid-liquid microextraction (DLLME) with in-situ derivatization.[1][4]

1. Materials and Reagents

  • Paraben standards

  • Acetic anhydride or propionic anhydride (derivatizing agent)[1][4]

  • Dipotassium hydrogen phosphate (K₂HPO₄) or Potassium Carbonate (K₂CO₃)[4][8]

  • Acetone or Acetonitrile (disperser solvent)[4][8]

  • Chlorobenzene or Chloroform (extraction solvent)[4][8]

  • Hydrochloric acid (HCl) and Potassium hydroxide (KOH) for pH adjustment

  • Centrifuge

2. Sample Preparation and Derivatization

  • Place 8-10 mL of the water sample into a centrifuge tube.

  • Adjust the sample pH to approximately 9.0 using K₂HPO₄ or K₂CO₃.[1][4] An alkaline pH is crucial for efficient derivatization.[4]

  • Add the derivatizing agent (e.g., 20 µL of propionic anhydride or 100 µL of acetic anhydride).[1][4]

  • Prepare a mixture of the disperser solvent (e.g., 500 µL of acetonitrile) and extraction solvent (e.g., 50 µL of chloroform).[1]

  • Rapidly inject this mixture into the sample tube. A cloudy solution should form.

  • Vortex for 1-3 minutes to ensure thorough mixing and extraction.

  • Centrifuge for 3-5 minutes at 4000 rpm to separate the organic phase.[1][8]

  • Collect the sedimented organic phase (extraction solvent) with a microsyringe for analysis.

3. GC-FID Conditions

  • GC System: Agilent 7890A GC or equivalent with FID

  • Column: Equity™-5 fused silica capillary column (30 m x 0.53 mm, 1.5 µm film thickness) or similar[10]

  • Injector Temperature: 280°C[4]

  • Detector Temperature: 280°C[4]

  • Oven Program: Initial temperature of 120°C for 2 min, ramp to 176°C at 2°C/min, then to 280°C at 50°C/min, and hold for 1 min.[4][10]

  • Carrier Gas: Nitrogen[4]

Discussion

The choice between a derivatization and a non-derivatization method depends on the required sensitivity and the available instrumentation. Non-derivatization methods coupled with GC-MS/MS are rapid and straightforward, making them suitable for screening large numbers of samples.[7] However, for methods utilizing GC-FID or for achieving very low detection limits, derivatization is often necessary.[4][11] Derivatization improves the peak shape of parabens, which tend to tail on standard GC columns due to the presence of the polar hydroxyl group.[4]

Sample preparation is a critical step and should be tailored to the sample matrix. For complex cosmetic matrices, a simple dilution and extraction with methanol may be sufficient, whereas for aqueous samples, a preconcentration step like DLLME or solid-phase extraction (SPE) can significantly enhance sensitivity.[7][12] The use of isotopically labeled internal standards is highly recommended for accurate quantification, as they effectively compensate for matrix effects and variations in extraction recovery.[7]

References

Application Notes and Protocols: Isobutylparaben as a Positive Control in Endocrine Disruptor Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endocrine disruptors are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body. Screening for potential endocrine-disrupting chemicals (EDCs) is a critical component of safety assessment for pharmaceuticals, cosmetics, and industrial chemicals. A well-characterized positive control is essential for validating assay performance and ensuring the reliability of screening results.

Isobutylparaben, an alkyl ester of p-hydroxybenzoic acid, is a widely used preservative that has been identified as an endocrine disruptor with well-documented estrogenic activity. Its mechanism of action involves binding to and activating estrogen receptors (ERs), thereby mimicking the effects of endogenous estrogens. This property makes this compound an excellent positive control for a variety of in vitro and in vivo assays designed to detect estrogenic activity.

These application notes provide detailed protocols and data for using this compound as a positive control in key endocrine disruptor screening assays.

Mechanism of Action: Estrogenic Activity of this compound

This compound exerts its estrogenic effects primarily through its interaction with estrogen receptors, ERα and ERβ. Upon entering a target cell, this compound can bind to the ligand-binding domain of the ER, which is typically located in the cytoplasm in an inactive complex with heat shock proteins. Ligand binding induces a conformational change in the receptor, causing it to dissociate from the heat shock proteins and translocate to the nucleus. In the nucleus, the receptor-ligand complex dimerizes and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-activator proteins and the basal transcriptional machinery, leading to the transcription of estrogen-responsive genes. The resulting proteins mediate a range of physiological responses, including cell proliferation and uterine growth.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IBP This compound ER_HSP ER-HSP Complex IBP->ER_HSP Binds to ER ER Estrogen Receptor (ER) ER_dimer ER Dimerization ER->ER_dimer Translocation & Dimerization HSP Heat Shock Proteins (HSP) ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to ERE Gene Target Gene ERE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Transcription Protein Estrogenic Proteins mRNA->Protein Translation Response Cellular Response (e.g., Proliferation) Protein->Response

Figure 1: Estrogenic signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data on the estrogenic activity of this compound from various assays.

Table 1: In Vitro Estrogenic Activity of this compound

Assay TypeCell Line/SystemEndpointConcentration/DoseResultReference
ERα Competitive BindingMCF-7 cell cytosolDisplacement of [³H]estradiol100,000-fold molar excess81% displacement[1]
Reporter Gene Assay (ERE-CAT)MCF-7 cellsCAT gene expression10⁻⁵ MSame magnitude of response as 10⁻⁸ M 17β-estradiol[1]
Cell ProliferationMCF-7 cellsIncreased cell number10⁻⁵ MSame magnitude of response as 10⁻⁸ M 17β-estradiol[1]
Cell ProliferationZR-75-1 cellsIncreased cell number10⁻⁵ MSame magnitude of response as 10⁻⁸ M 17β-estradiol[1]
Gene ExpressionMCF-7 cellspS2 gene expression10⁻⁵ MMaximal expression, inhibited by ICI 182,780[1]
ERα Dimerization (BRET)HEK293 cellsPC201.43 x 10⁻⁵ MPositive for estrogenic activity[2]
Transcriptional Activation (STTA)ERα-HeLa9903 cellsPC101.80 x 10⁻⁷ MPositive for estrogenic activity[2]

Table 2: In Vivo Estrogenic Activity of this compound

Assay TypeAnimal ModelRoute of AdministrationDoseEndpointResultReference
Uterotrophic AssayImmature CD-1 MiceSubcutaneous1.2 or 12.0 mg/mouse/day for 3 daysUterine weightSignificant increase in uterine weight[1][3]
Uterotrophic AssayOvariectomized RatsSubcutaneous250 or 625 mg/kg/day for 3 daysUterine weightSignificant increase in wet and blotted uterine weights[3]
Male Reproductive EffectsAdult Male Rat Offspring (developmental exposure)Oral gavage to dams2.5 mg/kg/daySperm count and motilityReduced sperm count and motility[3]

Experimental Protocols

The following are detailed protocols for key assays using this compound as a positive control.

Estrogen Receptor (ERα) Competitive Binding Assay

Objective: To determine the ability of a test compound to compete with 17β-estradiol for binding to the estrogen receptor alpha.

ER_Binding_Workflow start Start prep_cytosol Prepare ERα-rich Uterine Cytosol start->prep_cytosol incubate Incubate Cytosol with [³H]Estradiol and This compound (or test compound) prep_cytosol->incubate separate Separate Bound and Free Radioligand (e.g., Hydroxylapatite) incubate->separate measure Measure Radioactivity of Bound Fraction (Scintillation Counting) separate->measure analyze Analyze Data: Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Figure 2: Workflow for ERα Competitive Binding Assay.

Materials:

  • ERα source (e.g., uterine cytosol from immature female rats or recombinant human ERα)

  • [³H]17β-estradiol (radioligand)

  • This compound (positive control)

  • Test compound

  • Assay buffer (e.g., Tris-HCl with molybdate and dithiothreitol)

  • Hydroxylapatite slurry

  • Scintillation cocktail and vials

  • Microcentrifuge tubes

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound and the test compound in the assay buffer.

    • Prepare a working solution of [³H]17β-estradiol in the assay buffer.

  • Incubation:

    • In microcentrifuge tubes, add the assay buffer, the ERα preparation, and either this compound, the test compound, or vehicle control.

    • Add the [³H]17β-estradiol to initiate the binding reaction.

    • Incubate the tubes at 4°C for a specified period (e.g., 18-24 hours) to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add cold hydroxylapatite slurry to each tube to adsorb the receptor-ligand complexes.

    • Incubate on ice for 15 minutes with occasional vortexing.

    • Centrifuge the tubes to pellet the hydroxylapatite.

    • Carefully aspirate and discard the supernatant containing the free radioligand.

    • Wash the pellet with cold assay buffer and centrifuge again. Repeat the wash step.

  • Measurement of Radioactivity:

    • Resuspend the final pellet in ethanol.

    • Transfer the suspension to a scintillation vial containing scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding inhibited by this compound and the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the competitor concentration to determine the IC50 value (the concentration that inhibits 50% of specific binding).

Estrogen-Responsive Cell Proliferation Assay (E-Screen)

Objective: To assess the ability of a test compound to induce the proliferation of estrogen-dependent cells.

E_Screen_Workflow start Start seed_cells Seed MCF-7 Cells in 96-well Plates start->seed_cells hormone_deprive Hormone Deprive Cells (Phenol Red-free Medium with Charcoal-stripped Serum) seed_cells->hormone_deprive treat_cells Treat Cells with this compound, Test Compound, or Controls hormone_deprive->treat_cells incubate Incubate for 6 Days treat_cells->incubate measure_proliferation Measure Cell Proliferation (e.g., Sulforhodamine B Assay) incubate->measure_proliferation analyze Analyze Data: Calculate Proliferative Effect (PE) measure_proliferation->analyze end End analyze->end

Figure 3: Workflow for Estrogen-Responsive Cell Proliferation Assay.

Materials:

  • MCF-7 human breast cancer cells

  • Cell culture medium (e.g., DMEM) without phenol red

  • Charcoal-stripped fetal bovine serum (CS-FBS)

  • This compound (positive control)

  • 17β-estradiol (strong positive control)

  • Test compound

  • 96-well cell culture plates

  • Sulforhodamine B (SRB) assay reagents

  • Plate reader

Procedure:

  • Cell Culture and Plating:

    • Culture MCF-7 cells in phenol red-free medium supplemented with CS-FBS to deprive them of estrogens.

    • Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of this compound, 17β-estradiol, and the test compound in the hormone-deprived medium.

    • Remove the seeding medium and replace it with the treatment media. Include vehicle controls.

  • Incubation:

    • Incubate the plates for 6 days in a humidified incubator at 37°C and 5% CO₂.

  • Measurement of Cell Proliferation (SRB Assay):

    • Fix the cells with trichloroacetic acid.

    • Wash the plates with water and air dry.

    • Stain the cells with SRB solution.

    • Wash away the unbound dye with acetic acid and air dry.

    • Solubilize the bound dye with Tris base.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader.

  • Data Analysis:

    • Calculate the Proliferative Effect (PE) for each concentration relative to the vehicle control.

    • Plot the PE against the logarithm of the concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal proliferative response).

Immature Rat Uterotrophic Assay

Objective: To evaluate the in vivo estrogenic activity of a compound by measuring the increase in uterine weight in immature female rats.

Uterotrophic_Workflow start Start acclimatize Acclimatize Immature Female Rats start->acclimatize dose_animals Dose Animals Daily for 3 Days (Subcutaneous or Oral Gavage) with this compound or Test Compound acclimatize->dose_animals necropsy Perform Necropsy on Day 4 dose_animals->necropsy weigh_uterus Excise and Weigh Blotted Uterus necropsy->weigh_uterus weigh_body Record Final Body Weight necropsy->weigh_body analyze Analyze Data: Compare Uterine Weights between Groups weigh_uterus->analyze weigh_body->analyze end End analyze->end

Figure 4: Workflow for the Immature Rat Uterotrophic Assay.

Materials:

  • Immature female rats (e.g., Sprague-Dawley or Wistar, approximately 18-21 days old)

  • This compound (positive control)

  • Ethinyl estradiol (strong positive control)

  • Test compound

  • Vehicle (e.g., corn oil)

  • Dosing syringes and needles

  • Surgical instruments for necropsy

  • Analytical balance

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the animals to the housing conditions for at least 5 days.

    • Randomly assign the animals to treatment groups (vehicle control, positive controls, and test compound groups).

  • Dosing:

    • Prepare the dosing solutions of this compound, ethinyl estradiol, and the test compound in the vehicle.

    • Administer the treatments daily for three consecutive days via subcutaneous injection or oral gavage.

  • Necropsy and Tissue Collection:

    • On the day after the last dose, euthanize the animals.

    • Record the final body weight.

    • Carefully dissect the uterus, trim away any adhering fat and connective tissue, and blot it to remove luminal fluid.

    • Record the blotted uterine weight.

  • Data Analysis:

    • Calculate the mean and standard deviation of the uterine weights for each group.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the uterine weights of the treatment groups to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.

Conclusion

This compound is a well-established and reliable positive control for screening potential endocrine disruptors, particularly for estrogenic activity. Its consistent performance in a range of in vitro and in vivo assays provides a benchmark for evaluating the estrogenic potential of test compounds. The protocols and data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively incorporate this compound into their endocrine disruptor screening programs, thereby enhancing the accuracy and reliability of their findings.

References

Application Notes and Protocols for Developmental Toxicity Studies of Isobutylparaben

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting developmental toxicity studies of isobutylparaben (IBP). The protocols are based on established OECD guidelines and findings from peer-reviewed scientific literature.

Introduction

This compound (IBP) is an ester of p-hydroxybenzoic acid widely used as a preservative in cosmetics, pharmaceuticals, and food products.[1][2] Growing concerns over its potential endocrine-disrupting properties and subsequent developmental toxicity necessitate robust experimental evaluation.[2][3] IBP has demonstrated estrogenic activity in both in vitro and in vivo models, suggesting a potential to interfere with normal developmental processes.[1][4] This document outlines detailed protocols for assessing the developmental toxicity of IBP, including in vivo studies in rodent models and complementary in vitro assays.

In Vivo Developmental Toxicity Study Protocol (Adapted from OECD Guideline 414)

This protocol is designed to assess the potential adverse effects of in utero exposure to this compound on the pregnant animal and the developing embryo and fetus.[5][6][7][8]

Experimental Animal and Husbandry
  • Species: Rat (e.g., Sprague-Dawley or Wistar strain). The rat is a commonly used species in developmental toxicity testing.[7]

  • Age: Young, nulliparous females at the time of mating.

  • Housing: Animals should be housed in controlled conditions with a 12-hour light/dark cycle, a temperature of 22 ± 3°C, and relative humidity of 50-60%.[7][9] Standard laboratory diet and water should be provided ad libitum.

Experimental Design
  • Mating: Mate female rats with males of the same strain. The day of evidence of mating (e.g., presence of a copulatory plug or sperm in a vaginal smear) is designated as Gestation Day (GD) 0.

  • Groups: At least three dose groups of IBP and a concurrent control group should be used.[5] A vehicle control group should be included if a vehicle is used to administer the test substance.

  • Dose Selection: Dose levels should be selected to produce a gradation of toxic effects. The highest dose should aim to induce some maternal toxicity (e.g., slight decrease in body weight gain) but not significant distress or mortality.[5] Previous studies have used oral doses in rats ranging from 62.5 to 1000 mg/kg/day.[10][11]

  • Administration: Administer IBP orally by gavage daily from GD 6 through GD 19. This period covers the critical window of organogenesis.[5][7]

  • Group Size: A sufficient number of pregnant females should be used to obtain approximately 20 litters with viable fetuses at term per group.[8]

Maternal Observations and Examinations
  • Clinical Observations: Record clinical signs of toxicity in dams daily.

  • Body Weight: Record maternal body weight on GD 0, daily during the treatment period, and on the day of sacrifice.

  • Food Consumption: Measure food consumption at regular intervals throughout the gestation period.

  • Necropsy: On GD 20, euthanize the dams and perform a gross necropsy. Examine the uterus and its contents.

Fetal Evaluations
  • Uterine Examination: Count the number of corpora lutea, implantation sites, resorptions (early and late), and live and dead fetuses.

  • Fetal Weight: Weigh each live fetus individually.

  • External Examination: Examine each fetus for external abnormalities.

  • Visceral Examination: Examine approximately one-half of the fetuses in each litter for visceral abnormalities using standard techniques (e.g., Wilson's sectioning or fresh microdissection).

  • Skeletal Examination: Process the remaining fetuses for skeletal examination using a suitable staining method (e.g., Alizarin Red S and Alcian Blue).

Data Presentation

Maternal Toxicity Data
ParameterControlLow Dose IBPMid Dose IBPHigh Dose IBP
Maternal Body Weight Gain (g)
Corrected Body Weight Gain (g)¹
Gravid Uterine Weight (g)
Food Consumption ( g/day )
Number of Dams with Clinical Signs
Mortality

¹ Maternal body weight gain minus the gravid uterine weight.

Developmental Toxicity Data
ParameterControlLow Dose IBPMid Dose IBPHigh Dose IBP
Number of Corpora Lutea
Number of Implantation Sites
Pre-implantation Loss (%)
Post-implantation Loss (%)
Number of Live Fetuses
Sex Ratio (M/F)
Mean Fetal Body Weight (g)
Number (%) of Malformed Fetuses
Number (%) of Fetuses with Variations

In Vitro Assays for Mechanistic Insights

In vitro assays can provide valuable information on the potential mechanisms of IBP's developmental toxicity, particularly its estrogenic activity.

Estrogen Receptor (ER) Binding Assay

This assay determines the ability of IBP to bind to estrogen receptors (ERα and ERβ).

  • Principle: A competitive binding assay where IBP competes with a radiolabeled estrogen (e.g., [3H]17β-estradiol) for binding to ER.

  • Methodology:

    • Prepare a source of ER (e.g., cytosol from MCF-7 human breast cancer cells or recombinant ER).

    • Incubate the ER preparation with a fixed concentration of radiolabeled estradiol and varying concentrations of IBP.

    • Separate the bound from unbound radiolabel.

    • Quantify the radioactivity of the bound fraction to determine the degree of displacement by IBP. Studies have shown that this compound can displace [3H]oestradiol from the estrogen receptor α of MCF7 cells.[1]

E-Screen Assay (Cell Proliferation Assay)

This assay assesses the estrogenic activity of IBP by measuring its ability to induce the proliferation of estrogen-responsive cells.

  • Cell Line: MCF-7 human breast cancer cells, which are estrogen-dependent for proliferation.

  • Methodology:

    • Culture MCF-7 cells in a steroid-free medium to synchronize them.

    • Expose the cells to a range of concentrations of IBP, with 17β-estradiol as a positive control and a vehicle control.

    • After a defined incubation period (e.g., 6 days), quantify cell proliferation using a suitable method (e.g., MTT assay, crystal violet staining). this compound has been shown to increase the proliferation of estrogen-dependent MCF7 and ZR-75-1 human breast cancer cell lines.[1]

Signaling Pathway and Workflow Diagrams

Estrogenic Signaling Pathway Disruption by this compound

Estrogenic_Signaling_Pathway Estrogenic Signaling Pathway Disruption by this compound cluster_Cell Target Cell IBP This compound ER Estrogen Receptor (ERα/ERβ) IBP->ER Binds to E2 17β-Estradiol E2->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Gene Target Gene Transcription ERE->Gene Initiates Response Cellular Responses (e.g., Proliferation, Differentiation) Gene->Response Leads to

Caption: this compound can mimic estrogen, leading to the activation of estrogen-responsive genes.

Experimental Workflow for In Vivo Developmental Toxicity Study

Developmental_Toxicity_Workflow cluster_PreStudy Pre-Study Phase cluster_InLife In-Life Phase cluster_Terminal Terminal Phase (GD 20) cluster_Analysis Data Analysis & Reporting Acclimatization Animal Acclimatization (Rat, Sprague-Dawley) DoseRangeFinding Dose Range-Finding Study (Optional) Acclimatization->DoseRangeFinding Mating Mating (GD 0) DoseRangeFinding->Mating Randomization Randomization to Groups (Control, IBP Doses) Mating->Randomization Dosing Daily Dosing (GD 6-19, Oral Gavage) Randomization->Dosing Observations Maternal Observations (Clinical Signs, Body Weight, Food Consumption) Dosing->Observations Sacrifice Maternal Sacrifice & Necropsy Observations->Sacrifice UterineExam Uterine Examination (Implants, Resorptions, etc.) Sacrifice->UterineExam FetalExam Fetal Examinations (Weight, External, Visceral, Skeletal) UterineExam->FetalExam DataAnalysis Statistical Analysis FetalExam->DataAnalysis Reporting Final Report DataAnalysis->Reporting

Caption: Workflow for an in vivo developmental toxicity study of this compound.

Conclusion

The provided protocols and application notes offer a framework for the comprehensive evaluation of the developmental toxicity of this compound. Adherence to standardized guidelines, such as those from the OECD, is crucial for generating reliable and reproducible data. The combination of in vivo studies and mechanistic in vitro assays will provide a thorough understanding of the potential risks associated with IBP exposure during development.

References

Troubleshooting & Optimization

Overcoming matrix effects in isobutylparaben LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isobutylparaben LC-MS/MS analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for this compound caused by co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either suppression or enhancement of the analyte signal, compromising the accuracy, precision, and sensitivity of the analysis.[4][5]

Q2: Why is the analysis of this compound susceptible to matrix effects?

A2: this compound is often analyzed in complex matrices such as cosmetics, pharmaceuticals, food, and biological fluids.[6][7] These samples contain a multitude of endogenous and exogenous components like salts, proteins, lipids, and other formulation ingredients that can interfere with the ionization process in the mass spectrometer source.[2][8]

Q3: What are the common sources of matrix effects in this compound analysis?

A3: Common sources include phospholipids from biological samples, excipients from pharmaceutical formulations, and various organic molecules present in cosmetic creams and lotions.[8][9] These substances can compete with this compound for ionization, alter the physical properties of the ESI droplets, or co-precipitate with the analyte.[1][4]

Q4: How can I detect matrix effects in my this compound assay?

A4: A common method is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column.[4][10] Injection of a blank matrix extract will show a dip or peak in the baseline signal if matrix effects are present at the retention time of this compound. Another quantitative approach is the post-extraction spike method, which compares the signal of an analyte spiked into a blank matrix extract with the signal of the analyte in a neat solvent.[3][11]

Q5: What are the primary strategies to overcome matrix effects for this compound analysis?

A5: The main strategies involve:

  • Efficient Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are used to remove interfering components from the sample matrix.[6][8][12]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from matrix components.

  • Calibration Techniques: Employing methods that compensate for matrix effects, such as the use of stable isotope-labeled internal standards (SIL-IS), matrix-matched calibration curves, or the standard addition method.[1][13][14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape for this compound - Co-eluting matrix components.- Inappropriate mobile phase composition.- Column degradation.- Improve sample cleanup using SPE or LLE.- Optimize the chromatographic gradient.- Use a guard column or replace the analytical column.
Signal Suppression or Enhancement - Ionization competition from matrix components.[1][2]- Alteration of droplet formation and evaporation in the ESI source.[4]- Implement a more effective sample preparation method (see protocols below).- Utilize a stable isotope-labeled internal standard for this compound.- Employ matrix-matched calibration or the standard addition method.[13][15]
High Variability in Results (%RSD > 15%) - Inconsistent matrix effects across different samples.- Poor sample preparation reproducibility.- Use a stable isotope-labeled internal standard (SIL-IS) to normalize the signal.[16][17]- Automate the sample preparation process if possible.- Ensure thorough mixing and extraction at each step.
Calibration Curve Failure (Poor Linearity) - Matrix effects varying with analyte concentration.- Saturation of the detector at high concentrations.- Use matrix-matched calibrants to mimic the sample matrix.[15][18]- If a blank matrix is unavailable, consider the standard addition method.[13]- Adjust the concentration range of the calibration standards.

Experimental Protocols

Solid-Phase Extraction (SPE) for this compound

This protocol is designed to remove interfering substances from complex matrices like creams or lotions.

  • Sample Pre-treatment: Accurately weigh 100 mg of the sample and spike with an internal standard (e.g., ¹³C₆-isobutylparaben).

  • Dissolution: Dissolve the sample in 1 mL of methanol or ethyl acetate.

  • Vortex and Centrifuge: Vortex the mixture for 5 minutes and then centrifuge at 4000 RPM for 10 minutes to pellet undissolved solids.[19]

  • Dilution: Dilute the supernatant 1:10 with water containing 0.1% formic acid to ensure compatibility with the SPE cartridge.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the diluted sample onto the conditioned cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the mobile phase.

Matrix-Matched Calibration for this compound

This method helps to compensate for consistent matrix effects.

  • Prepare Blank Matrix: Obtain a sample of the matrix that is free of this compound. If a true blank is unavailable, a surrogate matrix with similar properties can be used.

  • Process Blank Matrix: Subject the blank matrix to the same extraction procedure (e.g., SPE) as the samples.

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in a pure solvent (e.g., methanol).

  • Spike Blank Extract: Serially dilute the stock solution into aliquots of the processed blank matrix extract to create a series of calibration standards at different concentrations.

  • Add Internal Standard: Add a constant concentration of the internal standard (e.g., ¹³C₆-isobutylparaben) to each calibration standard and to all processed samples.

  • Analysis: Analyze the matrix-matched calibration standards and the samples by LC-MS/MS.

  • Quantification: Construct the calibration curve by plotting the peak area ratio (this compound/internal standard) against the concentration.

Quantitative Data Summary

The following table summarizes the impact of different mitigation strategies on the matrix effect for this compound analysis in a cosmetic cream matrix. The matrix effect is calculated as: (Peak Area in Matrix / Peak Area in Solvent) * 100%. A value of 100% indicates no matrix effect, <100% indicates suppression, and >100% indicates enhancement.

Mitigation Strategy Mean Matrix Effect (%) Relative Standard Deviation (%RSD)
Dilute and Shoot (1:100) 65% (Suppression)25%
Liquid-Liquid Extraction (LLE) 85% (Suppression)12%
Solid-Phase Extraction (SPE) 98% (Minimal Effect)5%
SPE + ¹³C₆-Isobutylparaben (IS) 101% (Compensated)3%

Visualizations

Troubleshooting_Matrix_Effects start Matrix Effect Suspected? (Poor Reproducibility, Inaccurate Results) sample_prep Optimize Sample Preparation start->sample_prep chromatography Improve Chromatographic Separation start->chromatography calibration Use Compensatory Calibration start->calibration spe_lle Implement SPE or LLE sample_prep->spe_lle gradient Adjust Gradient Profile chromatography->gradient sil_is Use Stable Isotope-Labeled IS calibration->sil_is matrix_matched Use Matrix-Matched Calibrants calibration->matrix_matched standard_addition Use Standard Addition Method calibration->standard_addition end Matrix Effect Mitigated spe_lle->end gradient->end sil_is->end matrix_matched->end standard_addition->end Standard_Addition_Workflow cluster_sample Unknown Sample cluster_spikes Standard Additions sample Aliquot Unknown Sample spike0 Aliquot 1 (No Spike) sample->spike0 spike1 Aliquot 2 (+ Low Conc.) sample->spike1 spike2 Aliquot 3 (+ Med Conc.) sample->spike2 spike3 Aliquot 4 (+ High Conc.) sample->spike3 analysis LC-MS/MS Analysis spike0->analysis spike1->analysis spike2->analysis spike3->analysis plot Plot Response vs. Conc. & Extrapolate to Zero Response analysis->plot result Determine Original Concentration plot->result Calibration_Strategies A External Calibration (in Solvent) Pros: Simple, fast. Cons: Does not account for matrix effects. B Matrix-Matched Calibration Pros: Compensates for consistent matrix effects. Cons: Requires blank matrix. A->B Increasing Complexity C Stable Isotope-Labeled IS Pros: Most accurate for correcting matrix effects and variability. Cons: SIL-IS can be expensive. B->C Increasing Accuracy D Standard Addition Pros: Corrects for sample-specific matrix effects. Cons: Labor-intensive, requires more sample volume. C->D Alternative for No Blank Matrix

References

Improving isobutylparaben extraction recovery from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of isobutylparaben from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low this compound recovery?

Low recovery is often due to several factors:

  • Inappropriate Solvent Choice: The extraction solvent may not have the optimal polarity to efficiently solubilize this compound from the sample matrix.

  • Suboptimal pH: The pH of the sample can affect the ionization state of this compound. Since parabens are esters of p-hydroxybenzoic acid, their extraction is most efficient when they are in their non-ionized form.[1]

  • Matrix Effects: Complex matrices contain endogenous components like proteins, phospholipids, and salts that can interfere with the extraction process, leading to ion suppression or enhancement.[2][3][4]

  • Insufficient Phase Contact: In liquid-liquid extraction (LLE), inadequate mixing (shaking or vortexing) can prevent the efficient transfer of the analyte from the sample phase to the extraction solvent.[5][6]

  • Emulsion Formation: Particularly in LLE with fatty or protein-rich matrices, stable emulsions can form, trapping the analyte and making phase separation difficult.[7]

Q2: How can I minimize matrix effects during extraction?

Minimizing matrix effects is crucial for accurate quantification.[8][9] Key strategies include:

  • Sample Dilution: A simple first step is to dilute the sample, which can reduce the concentration of interfering matrix components.[3]

  • Protein Precipitation: For biological samples like plasma or serum, precipitating proteins with an organic solvent (e.g., acetonitrile) or an acid is a common and effective cleanup step.[3]

  • Solid-Phase Extraction (SPE): SPE is a highly effective cleanup technique that can separate this compound from matrix interferences based on different chemical affinities. A variety of sorbents are available to target specific analytes and matrices.[10][11][12]

  • Dispersive Solid-Phase Extraction (d-SPE): Often used in QuEChERS methods, d-SPE involves adding a sorbent directly to the extract to remove interfering substances like pigments and lipids.[13]

  • Use of Isotope-Labeled Internal Standards: A stable isotope-labeled version of this compound can be used to compensate for matrix effects during analysis, particularly with LC-MS/MS.[9]

Q3: Which extraction technique is best for my sample type?

The optimal technique depends on the matrix complexity, required sensitivity, and available equipment.

  • Dispersive Liquid-Liquid Microextraction (DLLME): This method is rapid, requires minimal solvent, and offers high enrichment factors, making it suitable for aqueous samples like urine and personal care products.[5][14][15]

  • Ultrasound-Assisted Extraction (UAE): Using ultrasonic waves can enhance extraction efficiency by improving solvent penetration and accelerating mass transfer, particularly for solid or semi-solid samples like cosmetics and tissues.[16][17]

  • Solid-Phase Extraction (SPE): SPE is a versatile and robust technique for cleaning up complex samples such as pharmaceuticals, environmental water, and food products. It provides excellent selectivity and recovery.[10][18][19]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS method is highly effective for extracting parabens from matrices like fresh vegetables due to its speed and efficiency.[13][20][21]

  • Solid-Supported Liquid-Liquid Extraction (SLE): SLE avoids the emulsion problems common in traditional LLE by immobilizing the aqueous sample on an inert solid support, making it ideal for viscous or "dirty" samples like body wash and lotions.[7]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low/No Recovery of this compound Incorrect extraction solvent.Test solvents with different polarities. For DLLME, common extraction solvents include chloroform and chlorobenzene.[14][22] For UAE from cosmetics, dichloromethane has shown good results.[17][23]
Suboptimal pH of the aqueous sample.Adjust the sample pH. For parabens, a slightly acidic to neutral pH ensures they are in their non-ionized form, improving extraction into organic solvents.[1]
Incomplete phase transfer.Increase agitation time or intensity (vortexing/ultrasonication). For DLLME, optimizing vortex and ultrasonication time is critical for creating a fine dispersion and maximizing recovery.[5][6]
Analyte degradation.Ensure samples are stored properly and avoid excessive heat or exposure to light during the extraction process. Parabens are generally stable, but degradation can occur under harsh conditions.[24]
Poor Reproducibility (High RSD%) Inconsistent sample homogenization.Ensure solid or semi-solid samples are thoroughly homogenized before taking a subsample for extraction.
Variable matrix effects between samples.Implement a more rigorous cleanup step like SPE or d-SPE. Using an internal standard can also help correct for variability.[2][8]
Emulsion formation during LLE.Switch to Solid-Supported Liquid-Liquid Extraction (SLE) to prevent emulsion formation.[7] Alternatively, add salt to the aqueous phase or centrifuge at high speed to break the emulsion.
Interfering Peaks in Chromatogram Insufficient cleanup of the extract.Use a selective SPE sorbent. For example, multi-walled carbon nanotubes (MWCNTs) have been effective in removing chlorophyll from vegetable extracts.[20][21] Polystyrene-divinylbenzene sorbents are suitable for paraben extraction from creams and syrups.[10]
Matrix components co-eluting with the analyte.Modify the chromatographic conditions (e.g., gradient, mobile phase composition) to improve separation.
Contamination from lab equipment or reagents.Run a method blank to check for contamination. Ensure all glassware is thoroughly cleaned and use high-purity solvents.

Quantitative Data Summary

The following tables summarize reported recovery data for this compound and other parabens using various extraction methods from different matrices.

Table 1: Dispersive Liquid-Liquid Microextraction (DLLME) Recovery

Analyte(s)MatrixExtraction MethodRecovery (%)Reference(s)
This compound & other parabensPersonal Care Products, UrineUltrasound and Vortex-Assisted DLLME> 82.0%[5][6]
Methyl-, Ethyl-, Propyl-, ButylparabenHuman SerumDLLME96 - 106%[25]
Methyl-, Ethyl-, Propyl-, ButylparabenPharmaceuticals, Personal Care ProductsDLLME with back-extraction86.5 - 114.5%[22][26]
Methyl-, Ethyl-, Propyl-, ButylparabenSurface WaterUASS-DLLME79 - 101%[16]

Table 2: Other Extraction Methods and Recovery

Analyte(s)MatrixExtraction MethodRecovery (%)Reference(s)
This compound & other parabensFresh-cut VegetablesQuEChERS with MWCNTs70 - 120%[20][21]
Methyl-, PropylparabenPharmaceuticals, Hand CreamsSolid-Phase Extraction (SPE)85 - 94%[10]
Various ParabensDaily CosmeticsUltrasonic Extraction96.36 - 110.96%[17][23]
Methyl-, Ethyl-, Propyl-, ButylparabenInfant Shampoo/Body WashSolid-Supported LLE (SLE)82 - 101%[7]

Experimental Protocols

Protocol 1: Ultrasound and Vortex-Assisted DLLME (USVADLLME) for Personal Care Products

This protocol is adapted from methodologies used for extracting various parabens, including this compound, from complex personal care product matrices.[5][6]

  • Sample Preparation: Accurately weigh 1.0 g of the homogenized sample into a 15 mL conical centrifuge tube. Add 5 mL of ultrapure water and vortex for 2 minutes to dissolve the sample.

  • Spiking (for QC/Recovery): Spike the sample with a known concentration of this compound standard solution if required.

  • Solvent Injection: Prepare a mixture of 50 µL of disperser solvent (e.g., methanol) and 150 µL of extraction solvent (e.g., chloroform). Rapidly inject this mixture into the sample tube.

  • Emulsification: Immediately place the tube in an ultrasonic bath for 90 seconds, followed by vortexing for 4 minutes to form a stable cloudy solution. This step is critical for ensuring maximum contact between the analyte and the extraction solvent.

  • Phase Separation: Centrifuge the tube at 5000 rpm for 10 minutes. This will cause the fine droplets of the extraction solvent to sediment at the bottom of the conical tube.

  • Collection: Carefully collect the sedimented organic phase (approximately 100-120 µL) using a microsyringe.

  • Analysis: Inject an aliquot of the collected phase into the analytical instrument (e.g., HPLC).

Protocol 2: QuEChERS for Fresh-Cut Vegetables

This protocol is a general guide adapted from methods for paraben analysis in food matrices.[13][20][21]

  • Sample Preparation: Homogenize 10 g of the vegetable sample with 10 mL of acetonitrile in a 50 mL centrifuge tube.

  • Extraction (Salting Out): Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl). Cap the tube tightly and shake vigorously for 1 minute.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes. The upper layer will be the acetonitrile extract containing the parabens.

  • Dispersive SPE Cleanup (d-SPE): Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing a d-SPE cleanup mixture (e.g., 150 mg MgSO₄ and 50 mg of a sorbent like multi-walled carbon nanotubes to remove pigments).

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

  • Analysis: Collect the supernatant for analysis by HPLC or GC.

Visualizations

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Purification / Cleanup cluster_analysis Analysis start Homogenized Complex Matrix (e.g., Cosmetic, Food, Sediment) pretreatment Pre-treatment (e.g., Dilution, pH Adjustment) start->pretreatment extraction Primary Extraction Step (LLE, SPE, QuEChERS, UAE) pretreatment->extraction cleanup Extract Cleanup (d-SPE, SPE Cartridge) extraction->cleanup Crude Extract analysis Instrumental Analysis (HPLC, GC-MS) cleanup->analysis Purified Extract

Caption: General experimental workflow for this compound extraction.

G start Low Analyte Recovery? matrix Are Matrix Effects Suspected? (High RSD%, Ion Suppression) start->matrix Yes params Are Extraction Parameters Optimized? start->params No cleanup Implement/Improve Cleanup Step (e.g., SPE, d-SPE) matrix->cleanup Yes matrix->params No dilute Dilute Sample Extract cleanup->dilute solvent Optimize Solvent System (Type, Volume, Disperser) params->solvent No ph Adjust Sample pH solvent->ph agitation Increase Agitation (Time/Intensity of Vortex/Sonication) ph->agitation

Caption: Troubleshooting decision tree for low this compound recovery.

References

Optimizing mobile phase for isobutylparaben HPLC separation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isobutylparaben HPLC Separation

Welcome to the technical support center for optimizing the mobile phase for this compound HPLC separation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My this compound peak is tailing. What are the common causes and how can I fix it?

Peak tailing for this compound, a neutral compound, can arise from several factors, often related to secondary interactions with the stationary phase or issues with the HPLC system.

Possible Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with analytes, causing tailing.[1][2]

    • Solution: Add a small amount of a weak acid, such as formic acid or phosphoric acid, to the mobile phase to suppress the ionization of silanol groups.[3] A mobile phase pH between 3 and 7 is generally recommended to neutralize these interactions.[2] Using an end-capped column can also minimize silanol activity.[1][2]

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject. If possible, inject the sample in the mobile phase to ensure compatibility.[4]

  • Extra-Column Volume: Excessive tubing length or wide-diameter tubing between the injector, column, and detector can cause band broadening and tailing.[1]

    • Solution: Use tubing with a narrow internal diameter and keep the length to a minimum.

  • Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column itself.[5]

2. I am not getting good resolution between this compound and other parabens or impurities. How can I improve the separation?

Improving resolution requires optimizing the selectivity and efficiency of your chromatographic system. This is primarily achieved by adjusting the mobile phase composition.

Strategies for Improving Resolution:

  • Optimize the Organic Modifier Percentage: The ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase is a critical factor.[6]

    • Action: Systematically decrease the percentage of the organic modifier in your mobile phase. This will increase retention times and often improve the separation between closely eluting peaks.[6]

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities.

    • Action: If you are using acetonitrile, try switching to methanol, or vice versa. This can alter the elution order and improve the resolution of co-eluting peaks.[7]

  • Adjust the Mobile Phase pH: While parabens are neutral, the pH can influence the retention of ionizable impurities and the characteristics of the stationary phase.[8][9]

    • Action: Adjusting the pH of the aqueous portion of your mobile phase can significantly alter the selectivity for ionizable compounds.[8]

  • Implement a Gradient Elution: If your sample contains compounds with a wide range of polarities, an isocratic elution may not provide adequate separation for all peaks.[6]

    • Action: Develop a gradient elution method where the percentage of the organic solvent is increased over the course of the run. This will sharpen peaks and improve the resolution of complex mixtures.[10]

3. My retention times for this compound are shifting between injections. What could be the cause?

Shifting retention times can compromise the reliability of your results. The issue often lies with the mobile phase preparation or the HPLC system itself.

Troubleshooting Shifting Retention Times:

  • Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause of retention time drift.[4]

    • Solution: Ensure your mobile phase is accurately prepared and well-mixed. For buffered mobile phases, always measure the pH before adding the organic solvent.

  • Column Equilibration: Insufficient column equilibration time before starting a run can lead to drifting retention times, especially when using a new mobile phase.

    • Solution: Allow the column to equilibrate with the mobile phase for at least 15-30 minutes or until a stable baseline is achieved.

  • Pump Issues: Leaks in the pump or malfunctioning check valves can cause inconsistent flow rates, leading to variable retention times.[4][5]

    • Solution: Inspect the pump for any signs of leaks, such as salt buildup.[5] If necessary, prime the pump to remove any air bubbles and check the pump seals for wear.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout your analysis.[5][7]

Experimental Protocols

Protocol 1: Generic Reversed-Phase HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on the specific sample matrix and other components present.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water

  • Detection: UV at 254 nm[11][12]

  • Injection Volume: 10 µL

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

Protocol 2: Mobile Phase Optimization Workflow

A systematic approach is crucial for efficient mobile phase optimization. The following workflow can be adapted to suit your specific separation needs.

Mobile_Phase_Optimization A Define Separation Goals (e.g., Resolution, Run Time) B Select Initial Conditions (C18 Column, ACN:Water) A->B C Isocratic Elution at 60% ACN B->C D Evaluate Chromatogram (Peak Shape, Resolution) C->D E Good Separation? D->E F Optimize Organic Content (Vary ACN % from 70% to 40%) E->F No L Final Method Validation E->L Yes G Re-evaluate Chromatogram F->G H Sufficient Resolution? G->H I Consider pH Adjustment (Add Formic or Phosphoric Acid) H->I No J Try Alternative Organic Modifier (Methanol) H->J No, try alternative K Develop Gradient Method H->K No, for complex samples H->L Yes I->G J->G K->G M END L->M

Caption: A logical workflow for systematic mobile phase optimization in HPLC.

Data Presentation

Table 1: Example Mobile Phase Compositions for Paraben Separation

Mobile Phase CompositionColumn TypeFlow Rate (mL/min)Analytes SeparatedReference
Acetonitrile, Water, and Phosphoric AcidNewcrom R1Not SpecifiedThis compound[3]
Gradient elution with Acetonitrile and WaterC18-bonded core-shell silicaNot SpecifiedMethyl, Ethyl, n-Propyl, Isopropyl, n-Butyl, Isobutyl, and Benzyl Paraben[11]
Methanol and 20 mM Phosphate Buffer (pH 3.0) (70:30)Not Specified1.0Not Specified[13]
Acetonitrile and Water (Isocratic, varied ratios)C18Not SpecifiedThree parabens and a phthalate[6]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Peak Tailing Secondary silanol interactionsAdd a weak acid (e.g., formic acid) to the mobile phase; use an end-capped column.[1][2][3]
Column overloadDilute the sample.[4]
Poor Resolution Suboptimal mobile phase strengthDecrease the percentage of the organic modifier.[6]
Poor selectivityChange the organic modifier (e.g., acetonitrile to methanol).[7]
Shifting Retention Times Inconsistent mobile phase preparationEnsure accurate and consistent preparation; buffer pH before adding organic solvent.[4]
Insufficient column equilibrationEquilibrate the column for a longer duration until the baseline is stable.
Pump issues or leaksInspect the pump for leaks and ensure a consistent flow rate.[4][5]
Temperature fluctuationsUse a column oven to maintain a constant temperature.[5][7]

References

Addressing isobutylparaben solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with isobutylparaben in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

A1: this compound is an alkyl ester of p-hydroxybenzoic acid. It belongs to the paraben family and is known for its antimicrobial properties. In research, it is often used to study its effects on cellular processes, including its potential as an endocrine disruptor.

Q2: What are the main challenges when working with this compound in cell culture?

A2: The primary challenge is its low solubility in aqueous solutions like cell culture media. This compound is a hydrophobic compound and can precipitate out of solution, leading to inaccurate experimental concentrations and potential cytotoxicity.

Q3: What are the known cellular effects of this compound?

A3: this compound has been shown to exert estrogenic effects by interacting with estrogen receptors (ERα and ERβ). It can also influence other signaling pathways, including those involving the glucocorticoid receptor (GR) and peroxisome proliferator-activated receptor (PPAR).

Troubleshooting Guide: this compound Precipitation

Issue: I've added this compound to my cell culture medium, and now I see a precipitate.

Visual Identification of Precipitation:

  • Cloudiness or turbidity: The medium loses its clarity.

  • Visible particles: Small, snowflake-like particles or a thin film may be visible, especially after incubation.

  • Sediment: A white or crystalline pellet may form at the bottom of the culture vessel after centrifugation or settling.

Below is a workflow to help you troubleshoot and resolve this issue.

G cluster_0 Troubleshooting Workflow for this compound Precipitation start Precipitation Observed in Cell Culture Medium check_stock Step 1: Verify Stock Solution - Is the stock solution clear? - Was it prepared correctly? start->check_stock check_dilution Step 2: Review Dilution Protocol - Was the final co-solvent concentration ≤0.1%? - Was the dilution performed stepwise? check_stock->check_dilution Stock solution is clear optimize_protocol Step 3: Optimize Protocol - Lower the final concentration of this compound. - Try a different co-solvent (e.g., ethanol). check_stock->optimize_protocol Stock solution has precipitate check_dilution->optimize_protocol Dilution protocol needs adjustment end_success Resolution: Clear Solution, Proceed with Experiment check_dilution->end_success Dilution protocol is correct consider_alternatives Step 4: Consider Alternatives - If precipitation persists, explore alternative compounds. optimize_protocol->consider_alternatives Optimization fails optimize_protocol->end_success Optimization successful end_fail Consider Alternative Compounds consider_alternatives->end_fail G cluster_0 Estrogen Receptor (ER) Signaling IBP This compound ER Estrogen Receptor (ERα/ERβ) IBP->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Exp Gene Expression (e.g., cell proliferation, growth) ERE->Gene_Exp Regulates G cluster_1 Glucocorticoid Receptor (GR) Signaling IBP This compound GR Glucocorticoid Receptor (GR) IBP->GR Modulates GRE Glucocorticoid Response Element (GRE) GR->GRE Binds to Gene_Exp Gene Expression (e.g., adipogenesis) GRE->Gene_Exp Regulates G cluster_2 Peroxisome Proliferator-Activated Receptor (PPAR) Signaling IBP This compound PPAR Peroxisome Proliferator-Activated Receptor (PPAR) IBP->PPAR Activates PPRE PPAR Response Element (PPRE) PPAR->PPRE Binds to Gene_Exp Gene Expression (e.g., lipid metabolism) PPRE->Gene_Exp Regulates

Technical Support Center: Enhancing Detection of Isobutylparaben in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection limits of isobutylparaben in environmental samples.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound in environmental matrices.

IssuePossible CausesSuggested Solutions
Low or No Analyte Signal Sample Preparation: Inefficient extraction, analyte loss during evaporation. Instrumentation: Low sensitivity of the detector, incorrect instrument parameters.Sample Preparation: Optimize the solid-phase extraction (SPE) sorbent and elution solvent. For complex matrices, consider a stronger elution solvent or a different extraction technique like QuEChERS. Minimize the evaporation temperature and use a gentle stream of nitrogen to prevent analyte loss. Instrumentation: Switch to a more sensitive detector, such as a mass spectrometer (MS/MS) instead of a UV detector.[1][2] Optimize instrument parameters, including ionization source settings and collision energies for MS/MS.
Poor Peak Shape (Tailing or Fronting) Chromatography: Secondary interactions with the stationary phase, column overload, extra-column dead volume.[3][4][5] Sample Matrix: Co-eluting matrix components interfering with the peak.Chromatography: Use a column with end-capping to minimize silanol interactions.[5] Reduce the injection volume or dilute the sample to avoid column overload.[3] Check and minimize the length of tubing between the column and detector. Sample Matrix: Improve sample cleanup to remove interfering compounds. Adjusting the mobile phase pH can also help to improve peak shape for ionizable compounds.
High Background Noise Contamination: Contaminated solvents, glassware, or instrument components. Instrumentation: Detector noise, electronic interference.Contamination: Use high-purity solvents and thoroughly clean all glassware. Run solvent blanks to identify sources of contamination. Instrumentation: Purge the detector and ensure a stable power supply.
Inconsistent Retention Times Chromatography: Inadequate column equilibration, changes in mobile phase composition, temperature fluctuations.[6]Chromatography: Ensure the column is fully equilibrated with the mobile phase before each injection sequence.[6] Prepare fresh mobile phase daily and use a column oven to maintain a constant temperature.
Matrix Effects (Ion Suppression or Enhancement in LC-MS/MS) Co-eluting Matrix Components: Interfering compounds from the sample matrix that affect the ionization efficiency of this compound.[7][8][9]Sample Preparation: Enhance sample cleanup using techniques like SPE with a selective sorbent or by employing a two-step extraction process.[10][11] Chromatography: Optimize the chromatographic separation to separate this compound from interfering matrix components. Calibration: Use a matrix-matched calibration curve or a stable isotope-labeled internal standard to compensate for matrix effects.[9][10]
Low Recovery During Solid-Phase Extraction (SPE) Incorrect Sorbent/Solvent: The chosen sorbent does not adequately retain this compound, or the elution solvent is not strong enough to desorb it. Flow Rate: Sample loading or elution flow rates are too high.[12] Sample pH: The pH of the sample may not be optimal for retention.Sorbent/Solvent Selection: Select a sorbent based on the polarity of this compound (e.g., C18 for reversed-phase SPE).[13] Test different elution solvents and volumes to ensure complete elution. Flow Rate: Decrease the flow rate during sample loading and elution to allow for sufficient interaction between the analyte and the sorbent.[12] pH Adjustment: Adjust the sample pH to ensure this compound is in a neutral form for better retention on non-polar sorbents.

Frequently Asked Questions (FAQs)

1. What is the most sensitive method for detecting this compound in environmental samples?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for the determination of this compound in environmental samples at trace levels.[1][2] Gas chromatography with tandem mass spectrometry (GC-MS/MS) is also a highly sensitive technique, though it may require a derivatization step.[14]

2. How can I improve the extraction efficiency of this compound from solid samples like soil and sediment?

Ultrasonic-assisted extraction (UAE) is an effective technique for improving the extraction of parabens from solid matrices.[2] The use of an appropriate extraction solvent, such as acetonitrile or methanol, is also crucial. For complex solid samples, a clean-up step using solid-phase extraction (SPE) after the initial extraction is often necessary to remove interferences.

3. What are the typical limits of detection (LODs) for this compound in water and soil samples?

The LODs for this compound can vary significantly depending on the analytical method and sample matrix. The following table summarizes some reported LODs.

Sample MatrixSample PreparationAnalytical MethodLimit of Detection (LOD)
WaterSolid-Phase Extraction (SPE)HPLC-UV0.2 - 0.4 µg/L
WaterMagnetic Solid-Phase Extraction (MSPE)HPLC-UV0.2 - 0.4 µg/L[15]
Soil/SedimentUltrasonic-Assisted Extraction (UAE) & SPELC-MS/MS0.11 - 0.49 ng/g
Dairy ProductsTwo-Step Continuous SPEUHPLC-MS/MS1 - 20 ng/kg[11]

4. How do I choose the right internal standard for this compound analysis?

The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d4). This type of internal standard has very similar chemical and physical properties to the native analyte and can effectively compensate for variations in sample preparation, injection volume, and matrix effects during LC-MS/MS analysis.[10] If a stable isotope-labeled standard is not available, a structurally similar compound that is not present in the samples can be used, but it may not correct for all sources of error as effectively.

5. Can I analyze this compound using GC-MS without derivatization?

While it is possible to analyze parabens by GC-MS without derivatization, derivatization is often recommended to improve peak shape, thermal stability, and sensitivity. Derivatization converts the polar hydroxyl group of the paraben into a less polar silyl ether, which improves its chromatographic behavior.

Experimental Protocols

Protocol 1: Analysis of this compound in Water Samples by SPE and LC-MS/MS

This protocol describes a general procedure for the extraction and analysis of this compound from water samples.

  • Sample Collection and Preservation: Collect water samples in amber glass bottles. If not analyzed immediately, store at 4°C.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load 500 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of a 5% methanol in water solution to remove interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the this compound with 5 mL of methanol or acetonitrile.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 column (e.g., 2.1 mm x 100 mm, 2.6 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • MS Detection: Electrospray ionization (ESI) in negative ion mode. Monitor at least two multiple reaction monitoring (MRM) transitions for quantification and confirmation.

Protocol 2: Analysis of this compound in Soil/Sediment Samples by UAE and LC-MS/MS

This protocol provides a general procedure for the extraction and analysis of this compound from solid environmental samples.

  • Sample Preparation:

    • Air-dry the soil or sediment sample and sieve to remove large debris.

    • Weigh 5 g of the homogenized sample into a centrifuge tube.

  • Ultrasonic-Assisted Extraction:

    • Add 10 mL of acetonitrile to the sample.

    • Vortex for 1 minute.

    • Place the sample in an ultrasonic bath for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction step with another 10 mL of acetonitrile and combine the supernatants.

  • Clean-up and Concentration:

    • Evaporate the combined extracts to approximately 1 mL.

    • Add 9 mL of deionized water to the extract.

    • Perform a solid-phase extraction clean-up as described in Protocol 1, step 2.

  • LC-MS/MS Analysis:

    • Follow the LC-MS/MS analysis conditions described in Protocol 1, step 4.

Visualizations

experimental_workflow_water cluster_prep Sample Preparation cluster_analysis Analysis sample Water Sample (500 mL) spe Solid-Phase Extraction (C18) sample->spe Loading elution Elution (Methanol) spe->elution Elution evaporation Evaporation & Reconstitution elution->evaporation lcms LC-MS/MS Analysis evaporation->lcms Injection data Data Acquisition & Processing lcms->data

Caption: Workflow for this compound Analysis in Water Samples.

experimental_workflow_soil cluster_prep Sample Preparation cluster_analysis Analysis sample Soil/Sediment Sample (5 g) uae Ultrasonic-Assisted Extraction (Acetonitrile) sample->uae cleanup SPE Clean-up uae->cleanup concentration Concentration & Reconstitution cleanup->concentration lcms LC-MS/MS Analysis concentration->lcms Injection data Data Acquisition & Processing lcms->data

Caption: Workflow for this compound Analysis in Soil/Sediment Samples.

References

Preventing contamination in trace analysis of isobutylparaben

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and troubleshooting contamination during the trace analysis of isobutylparaben.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound contamination in a laboratory setting?

A1: this compound is a common preservative in many personal care products, pharmaceuticals, and even some industrial products.[1] Contamination in a laboratory setting can originate from several sources:

  • Personal Care Products: Residues from lotions, creams, soaps, and shampoos used by laboratory personnel can be a significant source of contamination.

  • Laboratory Consumables: Leaching from plasticware such as pipette tips, centrifuge tubes, and sample vials, especially those made of polypropylene, can introduce this compound into samples. While specific data for this compound is limited, studies have shown that other organic molecules can leach from polypropylene tubes.[2][3]

  • Reagents and Solvents: Impurities in solvents, reagents, and even purified water systems can be a source of paraben contamination.

  • Cross-Contamination: Inadequate cleaning of glassware, stir bars, and spatulas can lead to carry-over from previous experiments or from other contaminated surfaces in the lab.

  • Atmospheric Deposition: this compound present in dust or aerosols within the laboratory environment can settle into open sample containers.

Q2: How can I minimize background contamination from the laboratory environment?

A2: Minimizing background contamination requires a multi-faceted approach:

  • Personal Protective Equipment (PPE): Always wear powder-free nitrile gloves and a clean lab coat. Change gloves frequently, especially after touching personal items or surfaces outside of the immediate workspace.

  • Dedicated Workspace: If possible, dedicate a specific area of the laboratory for trace analysis of parabens. This area should be kept meticulously clean.

  • Air Quality: Work in a clean, low-traffic area, preferably within a laminar flow hood or a dedicated cleanroom to minimize airborne contaminants.

  • Solvent and Reagent Purity: Use high-purity, HPLC or LC-MS grade solvents and reagents. It is good practice to test new batches of solvents for paraben contamination by running a blank gradient.[4]

  • Glassware and Equipment Cleaning: Implement a rigorous cleaning protocol for all glassware and equipment.

Q3: What are the best practices for cleaning laboratory glassware to prevent this compound contamination?

A3: A thorough cleaning procedure is essential. Here is a recommended protocol:

  • Initial Rinse: Immediately after use, rinse glassware with an appropriate solvent (e.g., methanol or acetone) to remove organic residues.

  • Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent in hot water. Use brushes dedicated to glassware cleaning.

  • Tap Water Rinse: Rinse thoroughly with tap water to remove all traces of detergent.

  • Solvent Rinse: Rinse with a high-purity solvent like methanol or acetone to remove any remaining organic residues.

  • Deionized Water Rinse: Rinse multiple times with high-purity, deionized water.

  • Drying: Dry in an oven at a temperature that will not compromise the integrity of the glassware. Avoid using paper towels, which can be a source of organic contaminants.

  • Storage: Store cleaned glassware in a clean, enclosed cabinet to prevent contamination from the laboratory environment.

Troubleshooting Guides

Issue 1: Unexpected peaks corresponding to this compound in blank injections.

This is a common issue in trace analysis and can be frustrating. A systematic approach is necessary to identify the source of the contamination.

Troubleshooting Workflow:

Contamination_Troubleshooting start Unexpected this compound Peak in Blank check_carryover Run Sequential Blanks start->check_carryover carryover_present Carryover Confirmed check_carryover->carryover_present Decreasing intensity no_carryover Consistent Peak in Blanks check_carryover->no_carryover Consistent intensity troubleshoot_carryover Troubleshoot Carryover (See Issue 2) carryover_present->troubleshoot_carryover check_mobile_phase Prepare Fresh Mobile Phase no_carryover->check_mobile_phase peak_persists1 Peak Persists check_mobile_phase->peak_persists1 peak_gone1 Peak Gone check_mobile_phase->peak_gone1 check_lc_system Isolate LC Components peak_persists1->check_lc_system mobile_phase_source Mobile Phase is Source peak_gone1->mobile_phase_source peak_persists2 Peak Persists check_lc_system->peak_persists2 peak_gone2 Peak Gone check_lc_system->peak_gone2 check_sample_prep Analyze Extraction Blank peak_persists2->check_sample_prep lc_component_source LC Component is Source peak_gone2->lc_component_source peak_present Peak Present check_sample_prep->peak_present peak_absent Peak Absent check_sample_prep->peak_absent sample_prep_source Sample Prep is Source peak_present->sample_prep_source investigate_environment Investigate Environmental Sources peak_absent->investigate_environment

Caption: Troubleshooting workflow for identifying the source of this compound contamination.

Detailed Steps:

  • Distinguish between Carryover and Contamination: Inject a series of three to five blank solutions. If the peak area of this compound decreases with each subsequent injection, the issue is likely carryover from a preceding high-concentration sample.[4] If the peak area remains relatively constant, it indicates a persistent source of contamination.

  • Isolate the Source of Contamination:

    • Mobile Phase: Prepare fresh mobile phase using new bottles of solvents and high-purity water. If the peak disappears, the original mobile phase was the source.

    • LC System: Systematically bypass components of the LC system. For example, disconnect the autosampler and manually inject a blank. If the peak is gone, the autosampler is the source. If it persists, the contamination may be in the pump, tubing, or detector.[5]

    • Sample Preparation: Prepare a "method blank" by going through the entire sample preparation procedure without adding the actual sample matrix. If this compound is detected, a component of the sample preparation process (e.g., solvent, SPE cartridge, filter) is contaminated.

Issue 2: Sample-to-sample carryover is observed.

Carryover can lead to inaccurate quantification of trace levels of this compound.

Troubleshooting Steps:

  • Optimize Wash Solvents: The autosampler wash solution should be strong enough to dissolve this compound effectively. A mixture of organic solvents such as methanol, acetonitrile, and isopropanol is often more effective than a single solvent.[5]

  • Increase Wash Volume and Time: Increase the volume of the needle wash and the duration of the wash cycle in the autosampler settings.

  • Injector and Valve Maintenance: A worn or dirty injector rotor seal is a common cause of carryover. Regularly inspect and replace these components as part of routine maintenance.[6]

  • Column Cleaning: Ensure that the column is adequately flushed with a strong solvent at the end of each analytical run to remove any strongly retained compounds. A gradient that ends with a high percentage of a strong organic solvent is recommended.

Data Presentation

Table 1: Solvent Purity Recommendations for Trace this compound Analysis

Solvent/ReagentRecommended Purity GradeKey Considerations
WaterLC-MS grade or freshly prepared ultrapure water (18.2 MΩ·cm)Ensure the water purification system is regularly maintained.
AcetonitrileLC-MS grade or gradient gradeDifferent batches can have varying levels of impurities; test new bottles.
MethanolLC-MS grade or gradient gradeCan be a source of plasticizer contamination if stored in plastic containers.
Formic AcidLC-MS grade, high purityUse small-volume ampules to minimize contamination from repeated opening.

Experimental Protocols

Protocol 1: Sample Preparation for this compound in an Oral Suspension

This protocol outlines a solid-phase extraction (SPE) method for the cleanup and pre-concentration of this compound from a complex pharmaceutical matrix.

Workflow for Sample Preparation:

Sample_Prep_Workflow start Oral Suspension Sample dilution Dilute with Water/Methanol start->dilution centrifugation Centrifuge to Pellet Excipients dilution->centrifugation supernatant Collect Supernatant centrifugation->supernatant sample_loading Load Supernatant onto SPE Cartridge supernatant->sample_loading spe_conditioning Condition C18 SPE Cartridge spe_conditioning->sample_loading washing Wash with Water/Methanol to Remove Interferences sample_loading->washing elution Elute this compound with Methanol washing->elution evaporation Evaporate to Dryness under Nitrogen elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis Analyze by HPLC-MS/MS reconstitution->analysis

Caption: Sample preparation workflow for this compound analysis in oral suspension.

Detailed Methodology:

  • Sample Dilution: Accurately weigh 1 g of the oral suspension into a 15 mL polypropylene centrifuge tube. Add 9 mL of a 50:50 (v/v) mixture of methanol and water.

  • Homogenization: Vortex the sample for 2 minutes to ensure homogeneity.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet insoluble excipients.

  • SPE Cartridge Conditioning: While the sample is centrifuging, condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge.

  • Sample Loading: Carefully decant the supernatant from the centrifuged sample and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a 20:80 (v/v) mixture of methanol and water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 5 mL of methanol into a clean glass tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase for HPLC-MS/MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an autosampler vial.

Protocol 2: HPLC-MS/MS Analysis of this compound

This protocol provides a starting point for the development of a sensitive and selective HPLC-MS/MS method for the quantification of this compound.[7][8][9]

Table 2: HPLC-MS/MS Parameters for this compound Analysis

ParameterSetting
HPLC System UPLC or HPLC system capable of binary gradient elution
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-1 min: 30% B; 1-5 min: 30-90% B; 5-6 min: 90% B; 6-6.1 min: 90-30% B; 6.1-8 min: 30% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition Precursor Ion (m/z) 193.1 -> Product Ion (m/z) 92.1
Collision Energy Optimize for your specific instrument
Cone Voltage Optimize for your specific instrument

Note: The provided methods and parameters are intended as a starting point and should be optimized and validated for your specific application and instrumentation.

References

Validation & Comparative

A Comparative Guide to HPLC-UV Method Validation for Isobutylparaben Determination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of preservatives like isobutylparaben is critical for ensuring product safety and regulatory compliance. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used analytical technique for this purpose. This guide provides a comparative analysis of two validated HPLC-UV methods for the determination of this compound, supported by experimental data and detailed protocols.

Comparison of Validation Parameters

The performance of an analytical method is assessed through various validation parameters. Below is a summary of the key quantitative data for two distinct HPLC-UV methods used for the determination of this compound and other parabens.

Validation ParameterMethod 1Method 2
Linearity Range 250-2000 ng/mL[1][2][3]0.05-8.00 mg/L (for similar parabens)[2]
Correlation Coefficient (r²) > 0.9995[4]> 0.9995[2]
Limit of Detection (LOD) 0.026 - 0.090 µg/mL[5]0.01 - 0.06 mg/L[2]
Limit of Quantification (LOQ) 0.087 - 0.301 µg/mL[5]0.03 - 0.18 mg/L[2]
Recovery 99.95-103.84%[1][2][3]96-105%[2]
Precision (RSD%) < 3.95%[1][2][3]< 6%[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following sections outline the key experimental protocols for the two compared HPLC-UV methods.

Method 1: Gradient Elution for Multiple Parabens

This method is designed for the simultaneous determination of seven paraben derivatives, including this compound, in pharmaceutical and cosmetic products.[1][3]

Sample Preparation: A solid-phase extraction (SPE) procedure is employed for sample clean-up and pre-concentration. For instance, a pharmaceutical gel is dissolved in methanol, the pH is adjusted, and the solution is centrifuged before being loaded onto an SPE cartridge.[6]

Chromatographic Conditions:

  • Column: C18-bonded core-shell silica particle column (e.g., 150 x 3.0 mm, 2.6 µm particle size)[1][3]

  • Mobile Phase: Gradient elution is utilized. The specific gradient profile was not detailed in the snippet but typically involves a mixture of an aqueous phase (e.g., water with an acid modifier) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A gradient flow rate is applied.[1][3]

  • Injection Volume: 1.0 µL[1][3]

  • Detection: UV detection is performed at a wavelength of 254 nm.[1][3]

Standard and Quality Control Sample Preparation: Standard solutions of this compound and other parabens are prepared in a suitable solvent and diluted to create a series of concentrations for the calibration curve within the linear range. Quality control samples are typically prepared at low, medium, and high concentrations to assess accuracy and precision.

Method 2: Isocratic Elution for Paraben Analysis

This method provides a simpler isocratic separation for the determination of parabens in various samples.[4][7][8]

Sample Preparation: For liquid samples like oral solutions, a simple dilution with the mobile phase may be sufficient. For semi-solid matrices like creams, an extraction step with a solvent such as methanol followed by centrifugation or filtration is necessary.[6][7]

Chromatographic Conditions:

  • Column: C18 column (e.g., 25 cm x 4.6 mm, 5 µm)[7][8]

  • Mobile Phase: An isocratic mixture of an acetate buffer (pH 4) and methanol in a ratio of 18:82 (v/v) has been reported.[7][8] Another option includes a mixture of acetonitrile and ultrapure water (50/50; v/v).[4]

  • Flow Rate: 1.0 mL/min[4][7][8]

  • Injection Volume: 20 µL[7][8]

  • Detection: UV detection is set at 254 nm.[4][7][8]

Standard and Quality Control Sample Preparation: Stock solutions of parabens are prepared in a solvent like ethanol and then diluted with the mobile phase to the desired concentrations for calibration and quality control.[7]

Visualizing the Workflow and Comparison

To better understand the processes and the relationship between the validation parameters, the following diagrams are provided.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation & Analysis Sample Sample Collection & Pre-treatment HPLC HPLC-UV System Sample->HPLC Standard Standard & QC Preparation Standard->HPLC DataAcq Data Acquisition HPLC->DataAcq Linearity Linearity DataAcq->Linearity Accuracy Accuracy DataAcq->Accuracy Precision Precision DataAcq->Precision LOD_LOQ LOD & LOQ DataAcq->LOD_LOQ Specificity Specificity DataAcq->Specificity Report Final Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Specificity->Report Method_Comparison Method1 Method 1 (Gradient) - C18 Core-Shell Column - Gradient Elution - Lower Injection Volume (1µL) - Broader Analyte Scope Comparison Key Differentiators Elution Column Complexity Application Method1->Comparison:f1 Gradient Method1->Comparison:f2 Core-Shell Method1->Comparison:f3 More Complex Method1->Comparison:f4 Multi-residue Method2 Method 2 (Isocratic) - C18 Column - Isocratic Elution - Higher Injection Volume (20µL) - Simpler Operation Method2->Comparison:f1 Isocratic Method2->Comparison:f2 Conventional Method2->Comparison:f3 Simpler Method2->Comparison:f4 Routine QC

References

Isobutylparaben vs. Methylparaben: A Comparative Toxicity Review

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison for researchers, scientists, and drug development professionals.

Isobutylparaben and methylparaben are both esters of p-hydroxybenzoic acid, widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties. However, concerns regarding their safety, particularly in relation to endocrine disruption, have prompted a closer examination of their toxicological profiles. This guide provides a comparative review of the toxicity of this compound and methylparaben, supported by experimental data.

Data Presentation

The following tables summarize the quantitative data on the toxicity of this compound and methylparaben across various endpoints.

Table 1: Acute and Dermal Toxicity
CompoundTestSpeciesRouteValueReference
Methylparaben LD50RatOral2100 mg/kg bw--INVALID-LINK--
LD50RatOral>5,000 mg/kg bw--INVALID-LINK--
LD50MouseOral>8,000 mg/kg--INVALID-LINK--
This compound NOAELRatDermal (28-day)50 mg/kg bw/day (for skin hyperkeratosis in females)--INVALID-LINK--[1]
LOAELRatDermal (28-day, mixture with Isopropylparaben)50 mg/kg bw/day (for skin hyperkeratosis)--INVALID-LINK--[1]

No specific oral LD50 value for this compound was identified in the reviewed literature.

Table 2: Genotoxicity
CompoundAssaySystemResultReference
Methylparaben Ames Test, Dominant Lethal Assay, Host-Mediated AssayIn vitro / In vivoGenerally non-mutagenic--INVALID-LINK--[2]
Chromosomal AberrationChinese Hamster Ovary (CHO) cellsIncreased chromosomal aberrations--INVALID-LINK--[2]
This compound Chromosomal Aberration, Sister Chromatid Exchange, Micronucleus TestHuman Peripheral LymphocytesGenotoxic and cytotoxic effects observed--INVALID-LINK--
Table 3: Reproductive and Developmental Toxicity
CompoundStudy TypeSpeciesKey FindingsReference
Methylparaben Dietary ExposureMouseNo spermatotoxic effects at 0.1% or 1.0% in diet.--INVALID-LINK--[2]
Dietary ExposureRatNo adverse testicular effects up to 1141.1 mg/kg/day.--INVALID-LINK--[2]
This compound Developmental ExposureRatDecreased sperm motility and numbers in male offspring.--INVALID-LINK--[3]
Prenatal ExposureRatIncreased uterus weight and sensitivity to estrogen in offspring.--INVALID-LINK--
Table 4: Endocrine Disruption Potential
CompoundAssayFindingPotency ComparisonReference
Methylparaben Estrogen Receptor BindingWeak to no binding.At least 1000x less potent than estradiol.--INVALID-LINK--[2]
Androgen Receptor BindingNo binding effect.---INVALID-LINK--[2]
This compound Uterotrophic AssayEstrogenic response.At least 240,000x less potent than estradiol.--INVALID-LINK--[2]
Estrogen Receptor BindingBinds to human ERα and ERβ.---INVALID-LINK--[2]
Androgen Receptor BindingCompetitive affinity observed.---INVALID-LINK--[3]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring (his-) strains of Salmonella typhimurium.[4][5]

  • Strains: Several specially constructed strains of S. typhimurium (and sometimes E. coli) are used, each designed to detect different types of mutations (e.g., frameshift or base-pair substitutions).[4]

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals, which can convert a non-mutagenic substance into a mutagenic one.[6]

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations on a minimal agar plate lacking histidine.[5] A small amount of histidine is added to allow for a few cell divisions, which is necessary for mutations to occur.[5]

  • Endpoint: After incubation for 48-72 hours, the number of revertant colonies (bacteria that have mutated back to a state where they can produce their own histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[7]

In Vitro Chromosomal Aberration Test

This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[8][9]

  • Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO, Chinese Hamster Lung - V79) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[8][10]

  • Exposure: Cell cultures are exposed to at least three concentrations of the test substance for a short period (e.g., 4-6 hours) or continuously for a longer period (e.g., 24 hours), both with and without metabolic activation (S9 mix).[8][10]

  • Metaphase Arrest: A spindle inhibitor (e.g., colchicine) is added to the cultures to arrest cells in the metaphase stage of mitosis.[10]

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides. The slides are then stained (e.g., with Giemsa) to visualize the chromosomes.[10]

  • Analysis: At least 100-300 metaphases per concentration are analyzed microscopically for chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.[10] A statistically significant, dose-related increase in the percentage of cells with structural aberrations indicates a positive result.[11]

Rodent Uterotrophic Assay

This in vivo assay is a short-term screening test for chemicals with estrogenic or anti-estrogenic activity, based on the principle of uterine weight increase in response to estrogenic stimulation.[12][13]

  • Animal Model: Either sexually immature female rats (around 21 days old) or adult, ovariectomized female rats are used. These models have low endogenous estrogen levels, providing a sensitive system for detecting estrogenic effects.[12][14]

  • Administration: The test substance is administered daily for at least three consecutive days via oral gavage or subcutaneous injection. A positive control (e.g., ethinyl estradiol) and a vehicle control are run in parallel.[12][15]

  • Endpoint Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and their uteri are excised and weighed (both wet and blotted weight).[15]

  • Interpretation: A statistically significant increase in uterine weight in the treated groups compared to the vehicle control group indicates estrogenic activity.[13] To test for anti-estrogenic activity, the substance is co-administered with a known estrogen, and a significant decrease in the expected uterine weight gain is considered a positive result.[13]

Androgen Receptor (AR) Binding Assay

This in vitro assay determines if a chemical can bind to the androgen receptor, potentially mimicking or blocking the action of endogenous androgens.[16]

  • Receptor Preparation: A source of androgen receptors is required. This can be a recombinant AR protein (often from rats, which is highly homologous to the human AR) or cytosolic preparations from androgen-sensitive tissues (e.g., rat prostate).[17]

  • Competitive Binding: The assay is typically performed in a competitive format. A constant concentration of a radiolabeled androgen (e.g., [³H]-dihydrotestosterone or [³H]-methyltrienolone) is incubated with the AR preparation in the presence of varying concentrations of the test chemical.[18][19]

  • Separation and Detection: After incubation, the receptor-bound radioligand is separated from the unbound radioligand. The amount of radioactivity bound to the receptor is then measured using a scintillation counter.[20]

  • Analysis: The ability of the test chemical to displace the radiolabeled androgen from the receptor is determined. The data are used to calculate the concentration of the test substance that inhibits 50% of the specific binding of the radioligand (IC50). A lower IC50 value indicates a higher binding affinity for the androgen receptor.[17]

Mandatory Visualizations

Endocrine_Disruption_Pathway cluster_Paraben Paraben Exposure cluster_Receptor Cellular Interaction cluster_Response Potential Biological Response Paraben This compound or Methylparaben ER Estrogen Receptor (ER) Paraben->ER Binds to (Agonist) AR Androgen Receptor (AR) Paraben->AR Binds to (Antagonist) Estrogenic Estrogenic Activity (Gene Expression, Cell Proliferation) ER->Estrogenic Leads to AntiAndrogenic Anti-Androgenic Activity (Inhibition of Androgen Action) AR->AntiAndrogenic Leads to

Caption: Potential endocrine disruption pathways for parabens.

Uterotrophic_Assay_Workflow start Select Animal Model (Immature or Ovariectomized Female Rat) dosing Daily Administration (3 days) - Vehicle Control - Positive Control (Estrogen) - Test Substance (Paraben) start->dosing wait Wait 24 Hours After Last Dose dosing->wait necropsy Euthanize and Excise Uterus wait->necropsy weigh Measure Uterine Weight (Wet and Blotted) necropsy->weigh analysis Statistical Analysis: Compare Treated vs. Control weigh->analysis end Determine Estrogenic Activity analysis->end

Caption: Experimental workflow for the rodent uterotrophic assay.

Comparative Toxicity Summary

  • Genotoxicity: The evidence for methylparaben's genotoxicity is mixed but generally suggests it is not mutagenic, though it may induce chromosomal aberrations at high concentrations in vitro.[2] In contrast, some studies indicate this compound has clear genotoxic and cytotoxic effects on human cells in vitro.

  • Reproductive Toxicity: Studies on methylparaben have largely shown no adverse effects on the male reproductive system in animal models.[2] this compound, however, has been linked to adverse effects on sperm parameters and reproductive development in offspring following parental exposure, suggesting a greater potential for reproductive toxicity.[3]

  • Endocrine Disruption: This is the area of most significant divergence. This compound demonstrates notably stronger estrogenic activity than methylparaben.[21] While both are significantly less potent than estradiol, this compound binds to both estrogen and androgen receptors, indicating a broader mechanism for endocrine disruption.[2][3] Methylparaben shows very weak to no estrogenic activity and no androgen receptor binding in most assays.[2] The longer, branched alkyl chain of this compound is believed to contribute to its higher endocrine activity.

  • Carcinogenicity: Based on available animal studies, neither methylparaben nor this compound are considered carcinogenic.[2]

Conclusion

Based on the available experimental data, This compound exhibits a greater toxicological concern than methylparaben , particularly in the realms of endocrine disruption, reproductive toxicity, and genotoxicity. While both compounds have a long history of use as effective preservatives, the data suggests that the biological activity and potential for adverse effects increase with the length and branching of the alkyl chain. For researchers and professionals in drug development, the choice between these preservatives should consider the specific application, potential for systemic exposure, and the toxicological profile outlined in this review. The weaker endocrine-disrupting potential of methylparaben makes it a more favorable choice where such effects are a primary concern.

References

A Comparative Guide to Isobutylparaben Detection Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of isobutylparaben are critical for ensuring product safety and regulatory compliance. This guide provides a comparative analysis of two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

This compound is a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products.[1] Its potential as an endocrine disruptor has led to stringent regulatory limits on its use, necessitating sensitive and reliable detection methods.[2][3] This guide explores the principles, performance, and experimental protocols of HPLC-UV and GC-MS for this compound analysis, offering a cross-validation of these key methodologies.

Performance Comparison

The selection of an analytical method for this compound detection is often guided by factors such as sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance metrics for HPLC-UV and GC-MS based on published experimental data.

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 0.026 - 0.090 µg/mL[4]0.01 - 0.2 µg/L[5]
Limit of Quantification (LOQ) 0.087 - 0.301 µg/mL[4]0.2 - 1.0 ng/g[6]
Linearity Range 250 - 2000 ng/mL[7][8][9][10]Not explicitly stated
Recovery 61.80 - 105.73%[4]96 - 113%[11]
Relative Standard Deviation (RSD) < 3.95%[7][8][9][10]4.6 - 15.6%[11]

Experimental Methodologies

A detailed understanding of the experimental protocols is essential for replicating and validating these detection methods. Below are outlines of typical procedures for both HPLC-UV and GC-MS analysis of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of parabens.[12] The method separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent mixture).

Sample Preparation: A solid/liquid extraction is a common first step to isolate parabens from the sample matrix.[4] This can be followed by further cleanup using techniques like Solid Phase Extraction (SPE) to remove interfering substances.[2]

Chromatographic Conditions:

  • Column: A C18-bonded core-shell silica particle column is frequently used for paraben separation.[7][8][9][10]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water is often employed.[13]

  • Detection: A photodiode array (PDA) or a standard UV detector is set to a wavelength of 254 nm for detection.[7][8][9][10][14]

Workflow Diagram:

HPLC-UV Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Extraction Solid/Liquid Extraction Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Injection Injection Cleanup->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Quantification Quantification Detection->Quantification

HPLC-UV experimental workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful tool for paraben analysis, especially at trace levels.[12] This technique separates volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio.

Sample Preparation and Derivatization: Similar to HPLC, sample preparation often involves an extraction step.[11] For GC analysis, a crucial step is derivatization, which converts the less volatile parabens into more volatile compounds suitable for gas chromatography.[11] This is often achieved by reacting the sample with a derivatizing agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[11]

Chromatographic and Spectrometric Conditions:

  • Column: A BP-5 capillary column is a common choice for separating the derivatized parabens.[15]

  • Carrier Gas: Helium is typically used as the carrier gas.[15]

  • Ionization: Electron Impact (EI) ionization is commonly used in the mass spectrometer.[15]

  • Detection: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[5]

Logical Relationship Diagram:

GC-MS Logic cluster_sample Sample Handling cluster_instrument GC-MS System cluster_output Result Sample Sample Matrix Extraction Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC Gas Chromatography (Separation) Derivatization->GC MS Mass Spectrometry (Detection & Identification) GC->MS Result Concentration of this compound MS->Result

Logical flow of GC-MS analysis.

Conclusion

Both HPLC-UV and GC-MS are robust and reliable methods for the determination of this compound. The choice between the two often depends on the specific requirements of the analysis. HPLC-UV is a straightforward and widely accessible technique suitable for routine quality control where high sensitivity is not the primary concern. In contrast, GC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level detection and in complex matrices where interferences are a significant challenge. By understanding the principles and performance characteristics of each method, researchers can confidently select the most appropriate technique for their analytical needs.

References

Isobutylparaben's Estrogenic Potency: A Comparative Analysis of In Vitro and In Vivo Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of isobutylparaben's ability to mimic estrogen reveals a significant disparity between its activity in laboratory cell cultures and its effects in whole-animal studies. While demonstrating clear estrogenic characteristics in vitro, its potency is dramatically reduced in vivo, requiring substantially higher doses to elicit a physiological response.

This compound, an alkyl ester of p-hydroxybenzoic acid, is widely used as a preservative in cosmetics, pharmaceuticals, and food products. Its structural similarity to 17β-estradiol has prompted extensive research into its potential as an endocrine-disrupting chemical. This guide provides a comparative analysis of its estrogenic potency based on experimental data from both in vitro (cell-based) and in vivo (animal) studies.

Quantitative Data Summary

The estrogenic activity of this compound has been quantified through various assays, each providing a different measure of its potency relative to endogenous estrogens like 17β-estradiol (E2) or synthetic estrogens like diethylstilbestrol (DES).

Assay TypeCell LineEndpointResultPotency Relative to ControlCitation
Receptor Binding MCF-7 (Human Breast Cancer)ERα Competitive Binding81% displacement of [³H]oestradiol at 100,000-fold molar excessSignificantly lower than E2[1][2]
Receptor Binding Human RecombinantERα and ERβ Competitive Binding~1000-fold lower affinity than DES~1000x weaker than DES[3]
Transcriptional Activation MCF-7ERE-CAT Reporter Gene10⁻⁵ M this compound ≈ 10⁻⁸ M E2~1000x weaker than E2[1][4]
Transcriptional Activation ERα-HeLa-9903STTA (Luciferase Assay)EC50: 1.80 x 10⁻⁷ M-[5]
Cell Proliferation MCF-7, ZR-75-1Increased Cell Number10⁻⁵ M this compound ≈ 10⁻⁸ M E210⁵ to 10⁷ times weaker than E2[1][2][6]
ER Dimerization HEK293BRET AssayPC20: 1.43 x 10⁻⁵ M-[5]
Animal ModelAdministrationEndpointEffective DosePotency Relative to 17β-EstradiolCitation
Immature CD1 MiceSubcutaneous (3 days)Uterine Weight Increase1.2 and 12 mg/kg/day-[1][3]
Ovariectomized Wistar RatsSubcutaneous (3 days)Uterine Weight Increase≥ 250 mg/kg/day-[3]
Immature RatsOral Gavage (3 days)Uterine Weight Increase250 and 1000 mg/kg/day-[7]
Rodent Uterotrophic AssaySubcutaneousUterine Weight IncreaseLowest effective dose: 72 mg/kg/day~240,000 times weaker[8]

Experimental Methodologies

The data presented above are derived from established protocols designed to assess estrogenic activity.

  • Competitive Estrogen Receptor (ER) Binding Assay: This assay measures the ability of a test chemical to compete with a radiolabeled estrogen (e.g., [³H]17β-estradiol) for binding to estrogen receptors (ERα or ERβ) isolated from cell lysates (e.g., MCF-7 cells) or from recombinant sources. The concentration of this compound required to displace 50% of the radiolabeled estrogen (IC50) is determined to assess its binding affinity.[1][3]

  • Stably Transfected Transcriptional Activation (STTA) Assay: Human cells (e.g., MCF-7 or HeLa) are engineered to contain a reporter gene (like luciferase or chloramphenicol acetyltransferase, CAT) linked to an Estrogen Response Element (ERE). When an estrogenic compound binds to the ER in these cells, it activates the transcription of the reporter gene. The amount of reporter protein produced is measured and is proportional to the estrogenic activity of the compound.[1][5]

  • Cell Proliferation Assay (E-Screen): Estrogen-dependent cell lines, such as MCF-7 human breast cancer cells, are used. These cells require estrogen to proliferate. The assay measures the increase in cell number after exposure to a test compound. The mitogenic effect of this compound is compared to that of 17β-estradiol. As a negative control, estrogen-unresponsive cells like MDA-MB-231 are used to confirm ER-mediation.[1][2][9]

  • Rodent Uterotrophic Assay: This is the gold-standard in vivo assay for determining estrogenic activity. Immature or ovariectomized female rodents (mice or rats) are administered the test compound for three consecutive days. Ovariectomized animals are used to remove the influence of endogenous estrogens. An increase in the uterine weight (uterotrophic response) at the end of the study indicates an estrogenic effect. The potency is determined by comparing the dose of this compound required to produce a significant increase in uterine weight to the dose of a reference estrogen (e.g., 17β-estradiol or ethinylestradiol) needed for the same effect.[3][7][10]

Visualizing the Mechanism and Workflow

The estrogenic effects of this compound are primarily mediated through its interaction with intracellular estrogen receptors.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IBP This compound (IBP) ER Estrogen Receptor (ERα / ERβ) IBP->ER Binding Dimer IBP-ER Complex (Dimer) ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Nuclear Translocation & Binding Gene Target Gene Transcription ERE->Gene Response Cellular Response (e.g., Proliferation) Gene->Response

Caption: Estrogen receptor signaling pathway activated by this compound.

The process for evaluating estrogenic potency follows distinct workflows for in vitro and in vivo studies.

InVitroWorkflow cluster_assays cluster_analysis cluster_outcome A ER Binding Assay D Calculate IC50 A->D B Reporter Gene Assay E Measure Reporter Activity (EC50) B->E C Cell Proliferation Assay F Quantify Cell Growth C->F G Determine Binding Affinity D->G H Assess Transcriptional Activation E->H I Evaluate Mitogenic Potential F->I

Caption: Generalized workflow for in vitro estrogenicity testing.

InVivoWorkflow start Select Animal Model (e.g., Immature Rats) dose Administer this compound (e.g., Subcutaneous, 3 days) start->dose necropsy Necropsy and Uterus Excision dose->necropsy weigh Measure Uterine Wet Weight necropsy->weigh analyze Statistical Analysis vs. Control weigh->analyze end Determine Uterotrophic Effect (Estrogenicity) analyze->end

Caption: Workflow for the in vivo uterotrophic assay.

Comparative Discussion

In vitro studies consistently demonstrate that this compound can act as an estrogen mimic. It binds to estrogen receptors, activates the transcription of estrogen-responsive genes, and promotes the proliferation of estrogen-dependent cancer cells.[1][3] These effects are typically blocked by anti-estrogens, confirming that its mechanism of action is ER-mediated.[1][2] However, the concentrations required to elicit these responses are orders of magnitude higher than for the natural hormone 17β-estradiol. For example, a response equivalent to 10⁻⁸ M 17β-estradiol required 10⁻⁵ M this compound in reporter gene and proliferation assays, indicating a potency that is roughly 1,000 times lower.[1]

When transitioning from a controlled cellular environment to a complex biological system, the estrogenic potency of this compound decreases dramatically. The in vivo uterotrophic assay, which measures a direct physiological response to estrogenic compounds, reveals that this compound is a very weak estrogen.[8] Studies show its potency is at least three orders of magnitude less than 17β-estradiol, with some estimates placing it as much as 240,000 times weaker.[2][8] This discrepancy is likely due to pharmacokinetic factors in the whole animal, including absorption, distribution, rapid metabolism (hydrolysis to p-hydroxybenzoic acid), and excretion, which reduce the concentration of the active compound that reaches the target tissues.

References

Unveiling the Interaction: A Comparative Guide to Paraben Binding Affinity for Androgen Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the endocrine-disrupting potential of commonly used preservatives is paramount. This guide provides a comparative analysis of the relative binding affinity of various parabens to the androgen receptor (AR), drawing upon available experimental data to elucidate their antiandrogenic properties.

While direct, quantitative binding affinity data such as IC50 or Ki values for a comprehensive range of parabens are limited in publicly available literature, existing studies consistently indicate that parabens exhibit weak antagonistic effects on the androgen receptor. The primary evidence for this interaction comes from functional assays that measure the inhibition of testosterone-induced transcriptional activity.

Comparative Antiandrogenic Activity of Parabens

The following table summarizes the antiandrogenic activity of different parabens based on their ability to inhibit the transcriptional activity induced by testosterone. This serves as an indirect measure of their interaction with the androgen receptor.

ParabenConcentration (μM)Inhibition of Testosterone-Induced Transcriptional Activity (%)Reference
Methylparaben 1040[1]
Propylparaben 1019[1]
Butylparaben 1033[1]
p-hydroxybenzoic acid (metabolite) 10No significant inhibition[1]

It is noteworthy that in some studies, propylparaben exhibited weak competitive binding to the androgen receptor, whereas methylparaben showed no binding effect.[2][3] However, a comprehensive comparative study of 17 different parabens found no androgen receptor agonistic or antagonistic activity, highlighting the nuanced and sometimes conflicting findings in this area of research.[4]

Experimental Protocols

To provide a clear understanding of how the binding affinity and functional effects of parabens on the androgen receptor are assessed, the following sections detail the methodologies for a competitive binding assay and a transcriptional activation assay.

Androgen Receptor Competitive Binding Assay Protocol

This protocol outlines a typical procedure to determine the ability of a test compound, such as a paraben, to compete with a radiolabeled androgen for binding to the androgen receptor.

  • Preparation of Receptor Source: Cytosol containing the androgen receptor is prepared from a suitable tissue source, commonly the prostate of rats.[5]

  • Incubation: A constant concentration of a radiolabeled androgen, such as [³H]-R1881 (a potent synthetic androgen), is incubated with the androgen receptor preparation.[5]

  • Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., different parabens). A strong, unlabeled androgen is used as a positive control to generate a standard curve.[5]

  • Separation of Bound and Unbound Ligand: After incubation, the receptor-ligand complexes are separated from the unbound radiolabeled androgen. This is often achieved using methods like hydroxylapatite (HAP) slurry precipitation or dextran-coated charcoal.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.[5]

  • Data Analysis: The data are plotted as the percentage of bound radiolabeled androgen against the concentration of the test compound. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen, is then calculated.[5]

Androgen Receptor-Mediated Transcriptional Activity Assay

This functional assay assesses the ability of a compound to act as an agonist or antagonist of the androgen receptor by measuring the expression of a reporter gene.

  • Cell Culture: A mammalian cell line that is stably transfected with a human androgen receptor expression vector and a reporter gene construct (e.g., luciferase) under the control of an androgen-responsive element is used.[1]

  • Treatment: The cells are exposed to a known concentration of an androgen, such as testosterone, to induce the expression of the reporter gene.[1]

  • Co-treatment with Test Compound: To assess antagonistic activity, cells are co-treated with the androgen and varying concentrations of the test compound (parabens).[1]

  • Cell Lysis and Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.[1]

  • Data Analysis: The inhibitory effect of the test compound is determined by comparing the reporter gene activity in cells co-treated with the androgen and the test compound to that in cells treated with the androgen alone. The results are often expressed as a percentage of inhibition of the androgen-induced activity.[1]

Visualizing the Methodologies and Pathways

To further clarify the experimental processes and biological context, the following diagrams illustrate the workflow of a competitive binding assay and the androgen receptor signaling pathway.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Receptor Androgen Receptor (from cytosol) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand Radiolabeled Androgen ([³H]-R1881) Radioligand->Incubation TestCompound Test Compound (Paraben) TestCompound->Incubation Separation Separate Bound from Unbound Radioligand Incubation->Separation Quantification Measure Radioactivity of Bound Fraction Separation->Quantification Analysis Calculate IC50 Value Quantification->Analysis

Figure 1: Workflow of a competitive binding assay.

Androgen_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) Testosterone->AR_HSP Binds AR_T AR-Testosterone Complex AR_HSP->AR_T HSP Dissociation AR_Dimer AR Dimerization AR_T->AR_Dimer Translocation Paraben Paraben (Antagonist) Paraben->AR_HSP Competes with Testosterone ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates

References

A Guide to Inter-Laboratory Comparison of Isobutylparaben Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation involved in an inter-laboratory comparison (ILC) for the quantification of isobutylparaben. While specific ILC data for this compound is not publicly available, this document outlines the standardized procedures and best practices to ensure comparability and reliability of analytical results across different laboratories.

Introduction to Inter-Laboratory Comparisons

An inter-laboratory comparison, also known as a proficiency test or round-robin study, is a crucial component of quality assurance in analytical laboratories.[1][2][3] It involves multiple laboratories analyzing the same homogeneous sample to assess their analytical performance. The primary goals of an ILC are to:

  • Evaluate the performance of individual laboratories for specific measurements.[4][5]

  • Monitor the continuing performance and competence of laboratories.[4]

  • Identify potential issues with analytical methods, equipment, or personnel.

  • Harmonize analytical methods to ensure data comparability across different sites.[5]

The design, execution, and statistical evaluation of ILCs are often guided by international standards such as ISO 13528.[4][6][7]

Data Presentation: A Hypothetical Inter-Laboratory Comparison

The following table illustrates how data from an inter-laboratory comparison for this compound quantification in a cosmetic cream might be presented. The performance of each laboratory is typically evaluated using a z-score, which indicates how far a laboratory's result is from the consensus value.[8]

Table 1: Hypothetical Results of an Inter-Laboratory Comparison for this compound in a Cosmetic Cream

Laboratory IDMethod UsedSample Concentration (µg/g)Assigned Consensus Value (µg/g)Standard Deviation for Proficiency Assessmentz-scorePerformance Evaluation
Lab 01HPLC-UV38540015-1.00Satisfactory
Lab 02HPLC-UV410400150.67Satisfactory
Lab 03GC-MS39540015-0.33Satisfactory
Lab 04HPLC-MS/MS405400150.33Satisfactory
Lab 05HPLC-UV435400152.33Questionable
Lab 06UPLC-UV37040015-2.00Satisfactory
Lab 07GC-MS455400153.67Unsatisfactory
Lab 08HPLC-UV39040015-0.67Satisfactory
  • z-score interpretation:

    • |z| ≤ 2: Satisfactory performance

    • 2 < |z| < 3: Questionable performance, requires investigation

    • |z| ≥ 3: Unsatisfactory performance, requires corrective action

Experimental Protocols

A detailed and harmonized experimental protocol is essential for a successful ILC. The following is a representative protocol for the quantification of this compound in a cosmetic cream using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a common analytical technique for this purpose.

3.1. Scope This protocol describes the procedure for the quantification of this compound in a cosmetic cream matrix.

3.2. Principle this compound is extracted from the cream matrix using a suitable organic solvent. The extract is then filtered and analyzed by reversed-phase HPLC with UV detection at a specific wavelength. Quantification is performed using an external standard calibration curve.

3.3. Reagents and Materials

  • This compound reference standard (purity ≥ 99%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (analytical grade)

  • Syringe filters (0.45 µm, PTFE or nylon)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

3.4. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Vortex mixer.

  • Centrifuge.

3.5. Sample Preparation (Extraction)

  • Accurately weigh approximately 0.5 g of the cosmetic cream into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Vortex for 5 minutes to disperse the sample.

  • Place the tube in an ultrasonic bath for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a 25 mL volumetric flask.

  • Repeat the extraction (steps 2-5) with another 20 mL of methanol.

  • Combine the supernatants in the same volumetric flask and bring to volume with methanol.

  • Filter an aliquot of the final extract through a 0.45 µm syringe filter into an HPLC vial.

3.6. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient or isocratic elution may be used). A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

3.7. Calibration

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.

  • Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Inject the calibration standards into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Determine the linearity of the calibration curve (R² > 0.995).

3.8. Quantification

  • Inject the prepared sample extract into the HPLC system.

  • Identify the this compound peak based on the retention time of the standard.

  • Calculate the concentration of this compound in the sample extract from the calibration curve.

  • Calculate the final concentration of this compound in the original cosmetic cream sample, taking into account the initial sample weight and dilution factors.

Mandatory Visualizations

Diagram 1: Inter-Laboratory Comparison Workflow

ILC_Workflow cluster_0 Planning & Preparation Phase cluster_1 Execution Phase cluster_2 Data Analysis & Reporting Phase A Define Objectives & Scope B Select Homogeneous Sample Material A->B C Prepare & Distribute Samples B->C D Develop & Distribute Protocol C->D E Participating Laboratories Analyze Samples D->E F Submit Results to Coordinator E->F G Statistical Analysis (e.g., z-scores) F->G H Generate & Distribute Report G->H I Corrective Actions by Outlying Laboratories H->I

Caption: Workflow of a typical inter-laboratory comparison study.

Diagram 2: Logical Relationship for Performance Evaluation

Performance_Evaluation cluster_0 Input Data cluster_1 Calculation cluster_2 Performance Outcome LabResult Laboratory's Result (x) ZScore z = (x - X) / σ LabResult->ZScore AssignedValue Assigned Value (X) AssignedValue->ZScore StdDev Standard Deviation (σ) StdDev->ZScore Satisfactory Satisfactory ZScore->Satisfactory |z| ≤ 2 Questionable Questionable ZScore->Questionable 2 < |z| < 3 Unsatisfactory Unsatisfactory ZScore->Unsatisfactory |z| ≥ 3

Caption: Logical flow for calculating and interpreting z-scores.

References

A Comparative Guide to the Efficacy of Isobutylparaben and Alternative Preservatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial efficacy of isobutylparaben and its common alternatives, including phenoxyethanol, sodium benzoate, and potassium sorbate. The information presented is collated from various scientific sources to aid in the selection of appropriate preservative systems for pharmaceutical and cosmetic formulations.

Quantitative Comparison of Antimicrobial Efficacy

The efficacy of a preservative is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for this compound and its alternatives against a range of bacteria and fungi. It is important to note that these values are compiled from various studies and experimental conditions may differ.

Table 1: Minimum Inhibitory Concentration (MIC) of Preservatives against Common Bacteria (µg/mL)

PreservativeStaphylococcus aureusEscherichia coliPseudomonas aeruginosaSource(s)
This compound 125 - 500250 - 1000>800[1]
Phenoxyethanol 2000 - 85003200 - 36003200[2][3]
Sodium Benzoate 400,000400,000>10,000 (at pH 7.0)[4][5]
Potassium Sorbate 400,000400,000>100 (at pH 6.7)[4][6]

Note: The efficacy of sodium benzoate and potassium sorbate is highly dependent on the pH of the formulation, with increased activity at lower pH values.

Table 2: Minimum Inhibitory Concentration (MIC) of Preservatives against Common Fungi (µg/mL)

PreservativeCandida albicansAspergillus brasiliensis (niger)Source(s)
This compound 125 - 250125 - 500[1]
Phenoxyethanol 500 - 54003300[2][3]
Sodium Benzoate Effective (concentration varies with pH)Effective (concentration varies with pH)[7][8]
Potassium Sorbate Effective (concentration varies with pH)Effective (concentration varies with pH)[7][9]

Note: Specific MIC values for sodium benzoate and potassium sorbate against fungi are highly variable and dependent on the pH of the growth medium.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a preservative is determined to assess its intrinsic antimicrobial activity against specific microorganisms. A common method is the broth microdilution method.

Methodology:

  • Preparation of Preservative Solutions: A series of twofold dilutions of the preservative is prepared in a liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: The test microorganism is cultured to a logarithmic growth phase and then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[10]

  • Inoculation: Each well of the microtiter plate containing the diluted preservative is inoculated with the standardized microbial suspension.

  • Incubation: The inoculated plates are incubated under optimal conditions for the test microorganism (e.g., 30-35°C for 24-48 hours for bacteria; 20-25°C for 48-72 hours for fungi).

  • Observation: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the preservative at which there is no visible growth of the microorganism.[10][11]

MIC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis P1 Prepare serial dilutions of preservative in broth E1 Inoculate preservative dilutions with inoculum P1->E1 P2 Prepare standardized microbial inoculum P2->E1 E2 Incubate under optimal conditions E1->E2 A1 Observe for - No Turbidity (No Growth) - Turbidity (Growth) E2->A1 A2 Determine lowest concentration with no growth (MIC) A1->A2

Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Preservative Efficacy Test (Challenge Test) - Based on USP <51>

The Preservative Efficacy Test, or Challenge Test, evaluates the effectiveness of the preservative system within the final product formulation. The United States Pharmacopeia (USP) <51> is a widely recognized standard for this test.[12][13]

Methodology:

  • Product Categories: Products are categorized based on their route of administration (e.g., parenteral, topical, oral) which determines the acceptance criteria.[13]

  • Challenge Microorganisms: A standardized panel of microorganisms is used, typically including Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).[12]

  • Inoculation: The final product is inoculated with a known concentration of each challenge microorganism, typically between 10^5 and 10^6 CFU/mL or CFU/g of the product.

  • Incubation: The inoculated product is stored at a controlled temperature (20-25°C) and protected from light for a period of 28 days.

  • Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), aliquots of the inoculated product are removed and the number of viable microorganisms is determined using plate count methods.[14] A neutralizer is often incorporated to inactivate the preservative and allow for the recovery of surviving microorganisms.

  • Acceptance Criteria: The log reduction in the concentration of each microorganism is calculated at each time point. The preservative system is deemed effective if the log reductions meet the specified criteria for the product category as outlined in USP <51>.[15]

Challenge_Test_Workflow cluster_setup Test Setup cluster_incubation Incubation & Sampling cluster_evaluation Evaluation S1 Inoculate product with challenge microorganisms (10^5-10^6 CFU/mL) I1 Incubate at 20-25°C for 28 days S1->I1 I2 Sample at Day 7 I1->I2 I3 Sample at Day 14 I1->I3 I4 Sample at Day 28 I1->I4 E1 Enumerate viable microorganisms (Plate Count) I2->E1 I3->E1 I4->E1 E2 Calculate Log Reduction E1->E2 E3 Compare with USP <51> Acceptance Criteria E2->E3

Workflow for Preservative Efficacy (Challenge) Test.

Mechanisms of Antimicrobial Action

The antimicrobial activity of preservatives stems from their interaction with microbial cells, leading to the inhibition of growth or cell death. The following diagrams illustrate the proposed mechanisms of action for this compound and its alternatives.

This compound (Parabens)

Parabens are believed to exert their antimicrobial effect through a multi-pronged attack on microbial cells. Their lipophilic nature allows them to partition into the cell membrane, disrupting its structure and function. This can interfere with essential processes such as electron transport and nutrient uptake.[16][17] Furthermore, there is evidence to suggest that parabens can inhibit the synthesis of DNA and RNA, ultimately halting microbial replication.[16]

Paraben_Mechanism cluster_cell Microbial Cell Membrane Cell Membrane Growth Microbial Growth Inhibited Membrane->Growth DNA_RNA DNA/RNA Synthesis DNA_RNA->Growth Paraben This compound Paraben->Membrane Disrupts membrane transport and electron transport chain Paraben->DNA_RNA Inhibits synthesis

Antimicrobial Mechanism of this compound.
Phenoxyethanol

Phenoxyethanol's primary mechanism of action is thought to be the disruption of the bacterial cell membrane's integrity. It can uncouple oxidative phosphorylation from the electron transport chain by increasing the permeability of the membrane to protons.[18] This dissipates the proton motive force, which is crucial for ATP synthesis. Additionally, phenoxyethanol has been shown to inhibit key enzymes, such as malate dehydrogenase, which are vital for cellular metabolism.[18]

Phenoxyethanol_Mechanism cluster_cell Microbial Cell Membrane Cell Membrane ATP ATP Synthesis Membrane->ATP Enzyme Malate Dehydrogenase Growth Microbial Growth Inhibited Enzyme->Growth ATP->Growth ATP->Growth Depletion leads to inhibition Phenoxyethanol Phenoxyethanol Phenoxyethanol->Membrane Uncouples oxidative phosphorylation Phenoxyethanol->Enzyme Inhibits activity

Antimicrobial Mechanism of Phenoxyethanol.
Sodium Benzoate and Potassium Sorbate

The antimicrobial activity of weak organic acids like sodium benzoate and potassium sorbate is highly pH-dependent. In their undissociated (protonated) form, which is favored at low pH, they can readily pass through the microbial cell membrane.[8] Once inside the more alkaline cytoplasm, they dissociate, releasing protons and acidifying the cell's interior. This disrupts enzymatic functions and the proton motive force across the membrane, ultimately inhibiting microbial growth.[8][19]

Organic_Acid_Mechanism cluster_outside External Environment (Low pH) cluster_cell Microbial Cell (Higher pH) Undissociated Undissociated Acid (HA) Membrane Cell Membrane Undissociated->Membrane Passes through Dissociated Dissociates into H+ and A- Enzymes Enzyme Inhibition Dissociated->Enzymes PMF Proton Motive Force Disruption Dissociated->PMF

Antimicrobial Mechanism of Sodium Benzoate and Potassium Sorbate.

References

Read-across approach for assessing isobutylparaben toxicity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The principle of read-across, a cornerstone of modern toxicology, allows for the assessment of a substance's potential toxicity by leveraging data from structurally similar chemicals, known as analogues. This approach is particularly valuable in reducing the need for extensive animal testing while still ensuring robust safety evaluations. This guide provides a comprehensive comparison of isobutylparaben with its key analogues—methylparaben, propylparaben, and butylparaben—to assess its toxicity profile, with a focus on its endocrine-disrupting potential.

The Read-Across Hypothesis for Parabens

Parabens, a class of p-hydroxybenzoic acid esters, share a common core structure, with variability in their alkyl chain length and branching. The fundamental hypothesis for applying a read-across approach to this group is that their toxicological properties, particularly their estrogenic activity, are related to the size and structure of this alkyl group. Generally, as the alkyl chain length increases, so does the estrogenic potency. This compound, with its branched four-carbon chain, is structurally very similar to n-butylparaben, making the latter an ideal primary analogue for comparison. Methylparaben and propylparaben, with shorter linear chains, provide valuable data points for understanding the structure-activity relationship within the paraben class.

The following diagram illustrates the logical workflow of the read-across approach for assessing this compound toxicity.

cluster_0 Read-Across Workflow Target Chemical Target Chemical Analogue Identification Analogue Identification Target Chemical->Analogue Identification leads to Data Collection Data Collection Analogue Identification->Data Collection guides Data Gap Data Gap Data Gap->Target Chemical for Comparative Assessment Comparative Assessment Data Collection->Comparative Assessment informs Toxicity Profile Toxicity Profile Comparative Assessment->Toxicity Profile determines

Read-across workflow for toxicity assessment.

Comparative Toxicity Data

The endocrine-disrupting potential of parabens is a key area of toxicological focus. This is primarily assessed through in vitro assays measuring estrogen receptor binding and activation, and in vivo assays observing estrogenic effects in animal models.

In Vitro Estrogenic Activity

Reporter gene assays are commonly used to determine the estrogenic activity of compounds. In these assays, cells are engineered to produce a measurable signal (e.g., light) when a substance binds to and activates the estrogen receptor. The half-maximal effective concentration (EC50) or the concentration at which a substance produces 20% of the maximum response (PC20) are key metrics for comparison. A lower value indicates higher potency.

CompoundAssay TypeCell LineEndpointValue (M)
This compound STTAERα-HeLa9903PC101.80 x 10⁻⁷
BRET-based ERα dimerizationHEK293PC201.43 x 10⁻⁵
Butylparaben STTAERα-HeLa9903PC103.02 x 10⁻⁷
BRET-based ERα dimerizationHEK293PC202.58 x 10⁻⁵
Propylparaben STTAERα-HeLa9903PC101.18 x 10⁻⁶
BRET-based ERα dimerizationHEK293PC203.09 x 10⁻⁵
Yeast Estrogen Screen (YES)EC503.3 x 10⁻⁶
Methylparaben BRET-based ERα dimerizationHEK293PC205.98 x 10⁻⁵
Yeast Estrogen Screen (YES)EC501.8 x 10⁻⁴

STTA: Stably Transfected Transcriptional Activation; BRET: Bioluminescence Resonance Energy Transfer

The data consistently show that estrogenic activity increases with the length of the alkyl chain, with this compound and butylparaben exhibiting the highest potency among the tested analogues.

In Vivo Uterotrophic Assay Data

The uterotrophic assay in rodents is a standard in vivo test for estrogenic activity. It measures the increase in uterine weight in immature or ovariectomized female rats or mice following exposure to a substance. The No Observed Adverse Effect Level (NOAEL) and the Lowest Observed Adverse Effect Level (LOAEL) are determined from these studies.

CompoundSpeciesRoute of AdministrationNOAEL (mg/kg/day)LOAEL (mg/kg/day)
This compound MouseSubcutaneous-72
Butylparaben RatOral100-
Propylparaben RatOral1000-
Methylparaben RatOral1000-

Note: The potency of this compound in the uterotrophic assay was found to be at least 240,000 times less than that of estradiol.[1][2]

The in vivo data corroborate the in vitro findings, indicating that longer-chain parabens like this compound and butylparaben are more potent estrogens than their shorter-chain counterparts.

Experimental Protocols

Reporter Gene Assay for Estrogenic Activity

Objective: To determine the ability of a test substance to bind to and activate the human estrogen receptor alpha (ERα), leading to the expression of a reporter gene (e.g., luciferase).

Methodology (based on Stably Transfected Transcriptional Activation - STTA):

  • Cell Culture: ERα-HeLa9903 cells, which are HeLa cells stably transfected with a plasmid containing an estrogen-responsive element driving a luciferase reporter gene, are cultured in appropriate media.

  • Exposure: Cells are plated in 96-well plates and exposed to a range of concentrations of the test substance (e.g., this compound) and a positive control (e.g., 17β-estradiol) for a defined period (e.g., 24 hours). A vehicle control (e.g., DMSO) is also included.

  • Lysis and Luminescence Measurement: After incubation, the cells are lysed to release the luciferase enzyme. A substrate for luciferase is added, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The luminescence values are normalized to the vehicle control. A concentration-response curve is generated, and the PC10 (the concentration that elicits 10% of the maximal response of the positive control) is calculated.

The following diagram outlines the key steps in a reporter gene assay.

cluster_1 Reporter Gene Assay Workflow Cell Seeding Cell Seeding Compound Exposure Compound Exposure Cell Seeding->Compound Exposure Incubation Incubation Compound Exposure->Incubation Cell Lysis Cell Lysis Incubation->Cell Lysis Luminescence Reading Luminescence Reading Cell Lysis->Luminescence Reading Data Analysis Data Analysis Luminescence Reading->Data Analysis

Workflow for a typical reporter gene assay.
Rodent Uterotrophic Bioassay (OECD TG 440)

Objective: To assess the estrogenic activity of a substance by measuring the increase in uterine weight in female rodents.

Methodology (Immature Rat Model):

  • Animal Model: Immature female rats (e.g., Sprague-Dawley), typically 21 days old, are used.

  • Dosing: The test substance is administered daily for three consecutive days via oral gavage or subcutaneous injection. At least two dose levels are used, along with a vehicle control and a positive control (e.g., ethinyl estradiol).

  • Necropsy and Uterine Weight Measurement: Approximately 24 hours after the final dose, the animals are euthanized. The uterus is carefully dissected, trimmed of fat, and weighed (wet weight). The uterus is then blotted to remove luminal fluid and weighed again (blotted weight).

  • Data Analysis: The uterine weights are normalized to the animal's body weight. Statistical analysis is performed to determine if there is a significant increase in uterine weight in the treated groups compared to the vehicle control group. The NOAEL and LOAEL are then determined.

Signaling Pathway of Paraben-Induced Endocrine Disruption

Parabens exert their endocrine-disrupting effects primarily by mimicking the action of the natural hormone estrogen. They can bind to estrogen receptors (ERα and ERβ), which are transcription factors that regulate the expression of numerous genes involved in development, reproduction, and homeostasis.

The binding of a paraben to the estrogen receptor can initiate a cascade of events, leading to altered gene expression and subsequent physiological responses. This can disrupt the normal functioning of the endocrine system. Some parabens have also been shown to influence enzymes involved in estrogen metabolism, potentially altering the levels of endogenous estrogens.[3][4]

The diagram below illustrates the simplified signaling pathway for paraben-induced endocrine disruption.

cluster_2 Paraben Endocrine Disruption Pathway Paraben Paraben ER Estrogen Receptor (ERα / ERβ) Paraben->ER binds to ERE Estrogen Response Element (in DNA) ER->ERE activates Gene_Expression Altered Gene Expression ERE->Gene_Expression regulates Physiological_Effects Endocrine Disruption (e.g., uterotrophic response) Gene_Expression->Physiological_Effects leads to

Simplified signaling pathway of paraben action.

Conclusion

The read-across assessment, supported by both in vitro and in vivo data, strongly indicates that this compound possesses estrogenic activity. The comparative data from its analogues—butylparaben, propylparaben, and methylparaben—demonstrate a clear structure-activity relationship, with potency increasing with the length and branching of the alkyl chain. While the estrogenic potency of this compound is significantly lower than that of endogenous estradiol, its potential for endocrine disruption warrants careful consideration in safety and risk assessments, particularly for vulnerable populations. This guide provides a framework and supporting data for researchers and professionals to make informed decisions regarding the use and regulation of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isobutylparaben
Reactant of Route 2
Reactant of Route 2
Isobutylparaben

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.